Diethyl tartrate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVZVORKRDODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859148 | |
| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless viscous liquid with very faint winey odour | |
| Record name | Diethyl tartrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
280.00 to 281.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Diethyl tartrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble to insoluble in water; miscible in oil and alcohol | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.210 (20°) | |
| Record name | Diethyl tartrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
408332-88-7, 57968-71-5, 87-91-2 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=408332-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | racemic-Dimethoxysuccinic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057968715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D,L-DIETHYL TARTRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl tartrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
17 °C | |
| Record name | Diethyl tartrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diethyl tartrate physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Diethyl Tartrate
Introduction
This compound (DET) is an organic compound and the diethyl ester of tartaric acid. It exists as three distinct stereoisomers: the chiral enantiomers (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, and the achiral meso form.[1] Of these, the chiral isomers are of significant importance in the fields of organic synthesis, materials science, and drug development.[2][3] this compound serves as a versatile chiral building block, enabling the synthesis of complex, enantiomerically pure molecules.[2][4] Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for producing 2,3-epoxyalcohols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its role in asymmetric catalysis.
Chemical Identity and Structure
The chemical formula for this compound is C₈H₁₄O₆, and it has a molecular weight of 206.19 g/mol .[4][8] The structural properties of its stereoisomers are fundamental to its utility in chiral synthesis.
Data Presentation: Chemical Identifiers
The different stereoisomers are distinguished by their unique CAS numbers.
| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (+)-Diethyl L-tartrate | Diethyl (2R,3R)-tartrate, Diethyl L-(+)-tartrate | 87-91-2[1] | C₈H₁₄O₆[8] | 206.19[8] |
| (-)-Diethyl D-tartrate | Diethyl (2S,3S)-tartrate, Diethyl D-(-)-tartrate | 13811-71-7[1] | C₈H₁₄O₆[4] | 206.19[4] |
| meso-Diethyl tartrate | Diethyl (2R,3S)-tartrate | 21066-72-8[1] | C₈H₁₄O₆ | 206.19 |
Physical Properties
This compound is typically a colorless to light yellow, viscous, or oily liquid at room temperature.[4][9] It possesses a mild, fruity, wine-like aroma.[9][10]
Data Presentation: Physical Properties
The physical properties of the chiral isomers are well-documented and summarized below.
| Property | (+)-Diethyl L-tartrate | (-)-Diethyl D-tartrate | Units |
| Appearance | Colorless, thick, oily liquid[9][11] | Colorless or light yellow transparent liquid[4] | - |
| Melting Point | 17[1][8] | 17[4] | °C |
| Boiling Point | 280 (lit.)[1][8][12]; 162 / 19 mmHg (lit.)[12][13] | 280[4]; 162 / 19 mmHg (lit.) | °C |
| Density | 1.204 @ 25°C (lit.)[1][9][12] | 1.205 @ 20°C (lit.); 1.19-1.21[4] | g/mL |
| Refractive Index | n20/D 1.446 (lit.)[12]; 1.444 - 1.448 @ 20°C[14] | n20/D 1.446 (lit.) | - |
| Specific Rotation [α]D | +7.5° to +8.5° (neat)[9][11]; +27° (c=1 in water)[15] | -8.5° (neat)[16]; -25° to -27° (c=1 in H₂O)[4] | degrees |
| Flash Point | 93 / 199.4[8]; 92.78[14] | - | °C / °F |
| Solubility | Soluble in water[13], ethanol, ether[11]. | - | - |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by its two functional groups: the secondary hydroxyl (-OH) groups and the ethyl ester (-COOEt) groups. These allow for a range of chemical transformations.
-
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield tartaric acid and ethanol.
-
Acylation/Alkylation: The hydroxyl groups can be acylated or alkylated to produce various derivatives.
-
Chelation/Ligand Formation: The vicinal diol structure allows this compound to act as a bidentate ligand, chelating to metal centers. This property is crucial for its role in catalysis.[6]
The most significant chemical application of this compound is its role as a chiral ligand in asymmetric synthesis, which leverages its stereochemical purity to induce enantioselectivity in chemical reactions.[2][4][17]
Key Application: The Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[5][7] The reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) and a chiral this compound isomer, with tert-butyl hydroperoxide (TBHP) as the oxidant.[5][7]
The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. This predictability is a key advantage of the method.[18]
-
(+)-Diethyl L-tartrate delivers the oxygen atom to one face of the double bond.[19]
-
(-)-Diethyl D-tartrate delivers the oxygen atom to the opposite face, yielding the enantiomeric epoxide product.[19]
The active catalyst is a dimeric titanium-tartrate complex that creates a chiral environment around the titanium atom, guiding the approach of the allylic alcohol and ensuring the enantioselective delivery of the oxygen atom from the peroxide.[6][18]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound from its corresponding tartaric acid isomer.
Methodology:
-
Reaction Setup: A reaction flask is charged with finely powdered tartaric acid (L-(+) or D-(-)) and an excess of absolute ethanol.[20]
-
Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or dry hydrochloric acid gas, is carefully added while cooling the mixture.[20] A greener alternative involves using boric acid as a catalyst with carbon tetrachloride as a solvent.[21] Another method utilizes thionyl chloride, which is added dropwise to the tartaric acid/ethanol mixture at 0-30°C.[10][22]
-
Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Workup: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The bulk of the ethanol is removed under reduced pressure.
-
Extraction & Purification: The remaining residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.
-
Final Product: The crude product is purified by vacuum distillation to yield pure this compound as a viscous liquid.[20]
General Protocol for Sharpless Asymmetric Epoxidation
This protocol provides a representative procedure for the epoxidation of an allylic alcohol.
Methodology:
-
Catalyst Formation: An oven-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with dichloromethane (CH₂Cl₂). Titanium (IV) isopropoxide is added, and the solution is cooled (e.g., to -20°C). The appropriate chiral this compound isomer ((+)-DET or (-)-DET) is then added. The mixture is stirred for several minutes to allow for the formation of the chiral titanium-tartrate complex.
-
Substrate Addition: The allylic alcohol, dissolved in dichloromethane, is added to the cooled catalyst solution.
-
Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., dichloromethane or decane) is added slowly to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at a constant low temperature (e.g., -20°C) for several hours. Progress is monitored by TLC until the starting allylic alcohol is consumed.
-
Quenching: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously until a granular precipitate forms.
-
Workup and Purification: The mixture is filtered through a pad of celite to remove titanium salts. The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated. The resulting crude epoxy alcohol is then purified, typically by flash column chromatography.
Conclusion
This compound is a cornerstone chiral reagent in modern organic chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its stereochemistry and its role as a chiral ligand—particularly in the robust and highly selective Sharpless epoxidation—is indispensable. The ability to control stereochemistry with high fidelity using catalysts derived from this compound continues to facilitate the efficient and elegant synthesis of complex, biologically active molecules.[23]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]
- 9. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]
- 10. L(+)-Diethyl L-tartrate CAS#: 87-91-2 [m.chemicalbook.com]
- 11. fao.org [fao.org]
- 12. (+)-Diethyl L -tartrate = 99 87-91-2 [sigmaaldrich.com]
- 13. Diethyl L-(+)-Tartrate | 87-91-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. diethyl laevo-tartrate [thegoodscentscompany.com]
- 15. (+)-Diethyl L-tartrate, 98% | Fisher Scientific [fishersci.ca]
- 16. (−)-D-酒石酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. (+)-Diethyl-L-tartrate (87-91-2) at Nordmann - nordmann.global [nordmann.global]
- 18. d-nb.info [d-nb.info]
- 19. Video: Sharpless Epoxidation [jove.com]
- 20. prepchem.com [prepchem.com]
- 21. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 22. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 23. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2R,3R)-(+)-Diethyl Tartrate: Structure, Properties, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,3R)-(+)-diethyl tartrate, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a particular focus on its role in asymmetric catalysis. Experimental protocols and diagrammatic representations of key processes are included to facilitate practical application and understanding.
Chemical Structure and Identification
(2R,3R)-(+)-Diethyl tartrate, also known as diethyl L-(+)-tartrate, is the diethyl ester of L-(+)-tartaric acid.[1][2] Its structure features two adjacent chiral centers with (R) configuration, making it a valuable C2-symmetric chiral building block.
-
IUPAC Name: diethyl (2R,3R)-2,3-dihydroxybutanedioate[1]
-
Synonyms: Diethyl L-(+)-tartrate, L-(+)-Tartaric acid diethyl ester
-
CAS Number: 87-91-2[2]
-
Molecular Formula: C₈H₁₄O₆[3]
-
Molecular Weight: 206.19 g/mol [3]
-
SMILES: CCOC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OCC
Physicochemical Properties
The following table summarizes the key physicochemical properties of (2R,3R)-(+)-diethyl tartrate.
| Property | Value | Reference(s) |
| Appearance | Colorless, viscous liquid | [3] |
| Melting Point | 17 °C | [2] |
| Boiling Point | 280 °C (at 760 mmHg) | [2] |
| 162 °C (at 19 mmHg) | ||
| Density | 1.204 g/mL at 25 °C | [2] |
| Optical Rotation [α]²⁰/D | +7.5° to +8.5° (neat) | [4] |
| Refractive Index n²⁰/D | 1.446 | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [3][4] |
| Flash Point | 93.4 °C (closed cup) | [5] |
Synthesis and Purification
(2R,3R)-(+)-Diethyl tartrate is typically synthesized by the Fischer esterification of L-(+)-tartaric acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of (2R,3R)-(+)-Diethyl Tartrate
This protocol is adapted from established literature procedures.[1]
Materials:
-
L-(+)-Tartaric acid
-
Absolute ethanol
-
Dry hydrochloric acid gas or concentrated sulfuric acid
-
Ice bath
-
Distillation apparatus (for vacuum distillation)
-
Air condenser
Procedure:
-
Finely powdered L-(+)-tartaric acid is suspended in an excess of absolute ethanol (approximately 1.5 to 2 times the weight of the tartaric acid).
-
The mixture is cooled in an ice bath, and dry hydrochloric acid gas is bubbled through the suspension until saturation. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.
-
The reaction mixture is allowed to stand at room temperature for 24 hours.
-
The unreacted tartaric acid is removed by filtration.
-
Excess hydrochloric acid is removed by blowing a stream of dry air through the solution.
-
The excess ethanol and water formed during the reaction are removed by distillation under reduced pressure on a water bath.
-
The crude diethyl tartrate is then purified by fractional distillation under vacuum. The fraction boiling at 162 °C at 19 mmHg is collected.
Purification: The collected fraction is a colorless, viscous liquid which may solidify upon standing. For higher purity, a second fractional distillation can be performed.
Applications in Asymmetric Synthesis
(2R,3R)-(+)-Diethyl tartrate is a cornerstone in asymmetric synthesis, primarily utilized as a chiral ligand in metal-catalyzed reactions to control the stereochemical outcome.
The Sharpless Asymmetric Epoxidation
The most prominent application of (2R,3R)-(+)-diethyl tartrate is in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[6] This reaction provides a reliable method for the synthesis of enantiomerically enriched 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[6][7] The reaction employs a catalyst formed in situ from titanium(IV) isopropoxide and this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6][8]
The stereochemical outcome of the epoxidation is highly predictable. When using (+)-diethyl L-tartrate, the oxygen atom is delivered to the β-face of the allylic alcohol when it is drawn in a specific orientation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative example of a Sharpless asymmetric epoxidation.[7][8]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves, powdered and activated
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
-
-20 °C cooling bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 4 Å molecular sieves (5 g). The suspension is cooled to -20 °C.
-
To the cooled suspension, add titanium(IV) isopropoxide (5.96 mL, 20 mmol) followed by (+)-diethyl L-tartrate (4.12 mL, 24 mmol). The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol (3.08 g, 20 mmol) is added dropwise to the reaction mixture.
-
Anhydrous tert-butyl hydroperoxide in toluene (7.3 mL of a 5.5 M solution, 40 mmol) is added dropwise, maintaining the internal temperature below -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (50 mL).
-
The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting emulsion is filtered through a pad of celite.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2,3-epoxygeraniol.
Other Applications
Beyond the Sharpless epoxidation, (2R,3R)-(+)-diethyl tartrate and its derivatives are employed in a variety of other enantioselective transformations:
-
Synthesis of Bioactive Molecules: It serves as a chiral starting material for the total synthesis of numerous natural products, including panaxydol and various cytotoxic polyacetylenes.[9]
-
Chiral Ligands: It is a precursor for the synthesis of other widely used chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[2]
-
Polymer Chemistry: It has been incorporated into the main chain of polyesters to create chiral polymers with potential applications in nonlinear optics.
Visualizations
Sharpless Asymmetric Epoxidation Workflow
The following diagram illustrates the general workflow for the Sharpless asymmetric epoxidation of an allylic alcohol.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]
- 4. fao.org [fao.org]
- 5. diethyl laevo-tartrate [thegoodscentscompany.com]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. Chemistry Matters — Enantioselective Synthesis – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. odinity.com [odinity.com]
- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
L-(+)-Diethyl Tartrate: A Comprehensive Technical Guide for Researchers
Introduction
L-(+)-Diethyl tartrate (DET) is a diester of L-tartaric acid and ethanol. It is a chiral molecule that is widely used in asymmetric synthesis as a chiral auxiliary, ligand, and starting material for the synthesis of a variety of enantiomerically pure compounds. This technical guide provides an in-depth overview of the chemical and physical properties of L-(+)-diethyl tartrate, detailed experimental protocols for its synthesis and its application in the renowned Sharpless-Katsuki asymmetric epoxidation, and a discussion of its role in drug development and other research areas.
Core Data Presentation
The following table summarizes the key quantitative data for L-(+)-Diethyl tartrate.
| Property | Value | Reference |
| CAS Number | 87-91-2 | [1][2][3][4][5] |
| Molecular Formula | C8H14O6 | [2][3][5] |
| Molecular Weight | 206.19 g/mol | [1][2][3][5] |
| Appearance | Colorless to light yellow clear, viscous liquid | [2] |
| Boiling Point | 280 °C (lit.) | [1] |
| Density | 1.204 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.446 (lit.) | [1] |
| Specific Rotation [α]20/D | +8.5°, neat | [1] |
| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |
| Solubility | Insoluble in water |
Experimental Protocols
Synthesis of L-(+)-Diethyl Tartrate
There are several methods for the synthesis of L-(+)-diethyl tartrate. A common laboratory-scale preparation involves the esterification of L-(+)-tartaric acid with ethanol in the presence of an acid catalyst.
Method 1: Thionyl Chloride Mediated Esterification
This method utilizes thionyl chloride to facilitate the esterification of L-(+)-tartaric acid with ethanol.
-
Materials:
-
L-(+)-tartaric acid (30 g)
-
Anhydrous ethanol (150 mL)
-
Thionyl chloride (95.4 g)
-
Potassium bicarbonate (3.3 g)
-
-
Procedure:
-
To a 500 mL three-necked flask, add L-(+)-tartaric acid and anhydrous ethanol.
-
Stir the mixture to ensure it is homogeneous. Control the reaction temperature between 0 and 30 °C.
-
Slowly add thionyl chloride dropwise over 1.5 hours, carefully managing the exothermic reaction.
-
After the addition is complete, warm the reaction system to 50 °C and continue the reaction for 2 hours.
-
Remove the ethanol by distillation under reduced pressure to obtain the crude L-(+)-diethyl tartrate.
-
To the crude product, add potassium bicarbonate and stir the mixture at 20 °C for 3 hours.
-
Filter the mixture to remove solid insoluble matter. The resulting product is L-(+)-diethyl tartrate as a colorless or light yellow oily liquid. This process can yield a product with a purity of over 99%.
-
Method 2: Boric Acid Catalyzed Esterification
This method employs boric acid as a non-corrosive catalyst for the esterification.
-
Materials:
-
L-(+)-tartaric acid (1.0 g)
-
Dry ethanol (30 mL)
-
Boric acid (90 mg, 1.5 mmol)
-
Ethyl acetate/Hexane for column chromatography
-
-
Procedure:
-
Add boric acid to a stirring solution of L-(+)-tartaric acid in dry ethanol.
-
Stir the mixture at room temperature for 18 hours.
-
Remove the volatile components under vacuum with gentle heating (40-45 °C).
-
Purify the product by column chromatography using a gradient of 50% to 100% ethyl acetate in hexane to obtain the pure L-(+)-diethyl tartrate.[1]
-
Application in Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki epoxidation is a highly enantioselective method to convert primary and secondary allylic alcohols to 2,3-epoxyalcohols.[5] L-(+)-Diethyl tartrate is a crucial chiral ligand in this reaction.
-
Materials:
-
Titanium (IV) isopropoxide (Ti(OiPr)4)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
tert-Butyl hydroperoxide (TBHP)
-
Allylic alcohol substrate
-
Dichloromethane (CH2Cl2) as solvent
-
3Å molecular sieves
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, add dichloromethane and 3Å molecular sieves.
-
Cool the flask to -20 °C.
-
Add titanium (IV) isopropoxide and L-(+)-diethyl tartrate to the cooled solvent.
-
Stir the mixture for 30 minutes.
-
Add the allylic alcohol substrate.
-
Add tert-butyl hydroperoxide dropwise.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.
-
Allow the mixture to warm to room temperature and stir vigorously for at least one hour.
-
Filter the mixture through celite to remove the titanium salts.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxy alcohol by column chromatography.
-
Role in Drug Development and Research
L-(+)-Diethyl tartrate is a valuable chiral building block in the synthesis of numerous complex molecules with biological activity.[2] Its application in the Sharpless epoxidation has been pivotal in the total synthesis of various natural products and pharmaceuticals.[5]
Examples of biologically active compounds synthesized using L-(+)-diethyl tartrate as a chiral auxiliary include:
-
(+)-Altholactone
-
(-)-Aspicilin
-
(+)-Monomorine I
-
(+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E
Furthermore, it is used as a chiral reagent in the synthesis of isoquinoline alkaloids and arundic acid, which has been investigated for the therapy of acute ischemic stroke.
Signaling Pathways and Biological Activity
L-(+)-Diethyl tartrate is primarily utilized as a synthetic intermediate and chiral auxiliary in organic chemistry. There is limited evidence of its direct involvement in biological signaling pathways in the same manner as endogenous ligands or drugs. Its biological effects are generally a consequence of the stereochemistry it imparts to the final active pharmaceutical ingredient. One study has suggested its potential use in treating inflammatory bowel disease, possibly through the inhibition of prostaglandin synthesis, which is a pharmacological effect rather than a role in a natural signaling cascade.[3] The Human Metabolome Database does not list any known metabolic pathways for diethyl tartrate.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of L-(+)-Diethyl Tartrate.
Caption: Experimental workflow for the Sharpless-Katsuki Asymmetric Epoxidation.
References
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033584) [hmdb.ca]
- 3. biosynth.com [biosynth.com]
- 4. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stereoisomers of Diethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl tartrate, a diester of tartaric acid, is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a chiral auxiliary and building block in asymmetric synthesis. Its utility is intrinsically linked to its stereochemistry, existing as three distinct stereoisomers: two enantiomers, (2R,3R)-diethyl tartrate and (2S,3S)-diethyl tartrate, and a meso compound, (2R,3S)-diethyl tartrate. This technical guide provides a comprehensive overview of the core principles governing the stereoisomers of this compound, including their synthesis, resolution, and physicochemical properties. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction to the Stereoisomers of this compound
This compound possesses two chiral centers at the C2 and C3 positions of the butanedioate backbone. This gives rise to three possible stereoisomers, as depicted in the logical relationship diagram below.
Caption: Relationship between the stereoisomers of this compound.
The (2R,3R) and (2S,3S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other and exhibit equal but opposite optical activity.[1] The (2R,3S) isomer, also known as meso-diethyl tartrate, has a plane of symmetry and is therefore achiral and optically inactive.[1] The chiral isomers are the most common and widely used in chemical synthesis.[1]
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in each stereoisomer results in different physical and spectroscopic properties. A summary of key quantitative data is presented in the table below.
| Property | (2R,3R)-Diethyl Tartrate | (2S,3S)-Diethyl Tartrate | (2R,3S)-Diethyl Tartrate (meso) |
| CAS Number | 87-91-2[1] | 13811-71-7[1] | 21066-72-8[1] |
| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol | 206.19 g/mol |
| Appearance | Colorless liquid | Colorless or light yellow transparent liquid[2] | - |
| Melting Point | 17 °C[1] | 17 °C[2] | - |
| Boiling Point | 280 °C[1] | 280 °C[2] | - |
| Density | 1.204 g/mL at 25 °C | 1.19-1.21 g/cm³ | - |
| Specific Optical Rotation ([α]D²⁰) | +8.5° (neat) | -25 to -27° (c=1 in H₂O)[2] | 0° |
Synthesis of this compound Stereoisomers
The most common method for synthesizing this compound is the Fischer esterification of the corresponding tartaric acid isomer with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification using Amberlyst 15
This protocol describes the synthesis of L-(+)-diethyl tartrate from L-(+)-tartaric acid. The same procedure can be applied to D-(-)-tartaric acid to obtain D-(-)-diethyl tartrate.
Materials:
-
L-(+)-Tartaric acid (15.0 g, 100 mmol)
-
Dry ethanol (57.6 g, 73.0 mL, 1.25 mol)
-
Amberlyst 15 (1.0 g)
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser with a drying tube
Procedure:
-
Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst 15 in the round-bottom flask equipped with a magnetic stir bar.
-
Attach the reflux condenser and heat the mixture under stirring for 48 hours under reflux. Stir at a slow rate to avoid crushing the Amberlyst resin.[3]
-
Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution through a large folded filter paper into a separate round-bottom flask.
-
Remove the excess ethanol using a rotary evaporator, ultimately at a pressure of about 20 hPa.
-
The crude product, a slightly oily colorless liquid, is then purified by fractional distillation at approximately 10⁻¹ hPa. The product typically distills at a constant boiling temperature.
Expected Yield: Approximately 76%[3]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
What is diethyl tartrate used for in organic chemistry?
An In-depth Technical Guide to the Applications of Diethyl Tartrate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DET) is a diester of tartaric acid that serves as a versatile and indispensable chiral building block in modern organic chemistry.[1][2] Its utility stems from its readily available, enantiomerically pure forms, (R,R)-(+)-diethyl tartrate and (S,S)-(-)-diethyl tartrate, which are derived from the chiral pool.[2] This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role as a chiral ligand in asymmetric epoxidation, a chiral auxiliary, a precursor to other chiral ligands, and a resolving agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]
Core Applications of this compound
Chiral Ligand in Sharpless Asymmetric Epoxidation
The most prominent application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[5][6] This Nobel Prize-winning reaction provides a reliable method for the synthesis of 2,3-epoxyalcohols with high enantioselectivity.[5] The catalytic system consists of titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP) as the oxidant, and a stoichiometric amount of either (+)- or (-)-diethyl tartrate.[6][7]
The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer.[8] The use of L-(+)-diethyl tartrate typically results in the delivery of the oxygen atom to the re face of the alkene, while D-(-)-diethyl tartrate directs the oxygen to the si face.[8] This reaction is widely employed in the synthesis of natural products and pharmaceuticals, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[5]
Quantitative Data for Sharpless Asymmetric Epoxidation
| Allylic Alcohol Substrate | This compound Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (E)-2-Hexen-1-ol | (2R,3R)-(+)-DET | 63-69 | 96.4-97.5 | [9] |
| Geraniol | L-(+)-DET | - | 83.5 | [10] |
| Geraniol | L-(+)-DET | - | 76.2 | [10] |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 | [11] |
| Allyl alcohol | (+)-Diisopropyl tartrate* | ~15 | 73 | [11] |
*Note: Diisopropyl tartrate is sometimes used and can lead to higher selectivity.[12]
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
This protocol is adapted from Organic Syntheses.[9]
Materials:
-
Methylene chloride (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethyl (2R,3R)-tartrate ((+)-DET)
-
(E)-2-Hexen-1-ol
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
Ferrous sulfate (FeSO₄)
-
Tartaric acid
-
Sodium hydroxide (NaOH)
-
Brine
-
Ether
Procedure:
-
A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of methylene chloride and 39.9 mL (0.134 mol) of titanium(IV) isopropoxide.
-
The flask is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.
-
To the cooled solution, 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate and 25.0 g (0.25 mol) of (E)-2-hexen-1-ol are added.
-
184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene, precooled to -20°C, is added to the reaction mixture.
-
The reaction temperature is allowed to rise to 0°C over a 2.0-hour period.
-
In a separate 4-L beaker, a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of deionized water is prepared and cooled to 10°C.
-
The reaction mixture at 0°C is poured into the stirred ferrous sulfate solution. The temperature will rise to approximately 20°C.
-
After the exothermic reaction subsides (about 5 minutes), the mixture is stirred for an additional 5 minutes.
-
The layers are separated, and the aqueous phase is extracted three times with 150-mL portions of ether.
-
The combined organic phases are transferred to a 2-L, three-necked flask and cooled to 3°C.
-
A precooled solution of 20 g of sodium hydroxide in 500 mL of brine is added, and the two-phase mixture is stirred vigorously for 1 hour.
-
The layers are separated, and the aqueous phase is extracted twice with 150-mL portions of ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield the chiral epoxy alcohol.
Mechanistic Pathway
Chiral Auxiliary
This compound can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is valuable in various asymmetric syntheses, including Michael additions and aldol reactions.[13]
Experimental Workflow for Chiral Auxiliary Application
Chiral Building Block for Ligand Synthesis
This compound is a key starting material for the synthesis of other important chiral ligands, most notably TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[14][15] TADDOLs are highly versatile C₂-symmetric diols that have found wide application as chiral auxiliaries and ligands in a vast number of enantioselective reactions, including nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and cyclopropanations.[15][16][17]
Experimental Protocol: Synthesis of a TADDOL Ligand from this compound
This generalized protocol is based on the synthesis of TADDOLs from tartrate esters.[15][18]
Materials:
-
(R,R)-Diethyl tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Anhydrous diethyl ether
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Protection of the Diol: (R,R)-Diethyl tartrate is first protected as its acetonide. In a round-bottom flask, dissolve this compound in 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield the diethyl 2,3-O-isopropylidenetartrate.
-
Grignard Reaction: The protected this compound derivative is dissolved in anhydrous diethyl ether under an inert atmosphere. The solution is cooled in an ice bath, and an excess of the arylmagnesium bromide solution (e.g., 4-5 equivalents) is added dropwise.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude TADDOL is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Chiral Resolving Agent
This compound and its parent compound, tartaric acid, are effective chiral resolving agents for the separation of racemic mixtures, particularly amines.[19][20] The principle of chiral resolution via diastereomeric salt formation involves the reaction of a racemic base with an enantiomerically pure acid (or vice versa) to form a pair of diastereomeric salts.[20] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[19] The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.
Logical Diagram for Chiral Resolution
Conclusion
This compound is a cornerstone of asymmetric synthesis, offering a cost-effective and versatile platform for the introduction of chirality. Its preeminent role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of chiral epoxy alcohols, which are valuable intermediates in drug development and natural product synthesis. Furthermore, its application as a chiral auxiliary, a precursor to powerful ligands like TADDOLs, and a classical resolving agent underscores its broad utility. The detailed protocols and data presented in this guide aim to equip researchers and professionals with the necessary knowledge to effectively harness the potential of this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. odinity.com [odinity.com]
- 11. york.ac.uk [york.ac.uk]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 20. Chiral resolution - Wikipedia [en.wikipedia.org]
The Versatility of Diethyl Tartrate in Chiral Pool Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern asymmetric synthesis, the use of readily available chiral starting materials, a strategy known as chiral pool synthesis, remains a cornerstone for the efficient construction of complex, enantiomerically pure molecules. Among the arsenal of chiral building blocks, diethyl tartrate (DET) has emerged as a particularly versatile and powerful tool. Derived from tartaric acid, a natural and inexpensive C4-dicarboxylic acid, DET offers a rigid stereochemical framework that has been exploited in a myriad of synthetic transformations, most notably in the Nobel Prize-winning Sharpless asymmetric epoxidation. This technical guide provides a comprehensive overview of the applications of this compound in chiral pool synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of key synthetic pathways.
This compound: A Privileged Chiral Auxiliary
This compound is a C2-symmetric molecule existing as two enantiomers, the naturally occurring (+)-diethyl L-tartrate and the unnatural (-)-diethyl D-tartrate. Its utility in asymmetric synthesis stems from its ability to serve as a chiral auxiliary, a chiral building block, and a precursor to powerful chiral ligands.[1] The diol functionality can be readily protected, and the ester groups can be manipulated to introduce a wide range of functionalities, making it a flexible starting point for the synthesis of diverse chiral molecules.[2]
Key Synthetic Transformations Starting from this compound
The Sharpless Asymmetric Epoxidation
The most prominent application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral this compound enantiomer to deliver an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the double bond with high enantioselectivity.[3][4] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[5]
Quantitative Data for Sharpless Asymmetric Epoxidation of Various Allylic Alcohols:
| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Geraniol | L-(+)-DET | 77-95 | 81-95 | [6] |
| (E)-2-Hexen-1-ol | (2R,3R)-DET | 80-81 | 96.4-97.5 | [7] |
| Cinnamyl alcohol | (+)-DET | 88 | 95 | [8] |
| 3-Methyl-2-buten-1-ol | (-)-DET | 90 | 94 | [8] |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 |
Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol [7]
-
A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of methylene chloride and 39.9 mL (38.1 g, 0.134 mol) of titanium(IV) isopropoxide.
-
The flask is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.
-
To the cooled solution, 33.1 g (27.5 mL, 0.161 mol) of diethyl (2R,3R)-tartrate and 25.0 g (0.25 mol) of (E)-2-hexen-1-ol are added.
-
A precooled (-20°C) solution of 184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene is added, allowing the temperature to rise to 0°C over 2 hours.
-
The reaction is quenched by pouring the mixture into a stirred solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 1 L of water.
-
After separation of the layers, the aqueous phase is extracted with ether. The combined organic layers are dried over sodium sulfate and concentrated.
-
The crude product is purified by distillation to afford (2S,3S)-3-propyloxiranemethanol.
Synthesis of TADDOL Ligands
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of highly effective C2-symmetric chiral ligands and auxiliaries. They are readily synthesized from this compound through a two-step process involving the protection of the diol as an acetonide followed by the addition of an aryl Grignard reagent.[9]
Experimental Protocol: Synthesis of (-)-TADDOL from Diethyl 2,3-O-isopropylidene-L-tartrate [9]
-
Prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.
-
In a separate flask, dissolve diethyl 2,3-O-isopropylidene-L-tartrate in anhydrous diethyl ether and cool to 0°C.
-
Slowly add the Grignard reagent to the solution of the tartrate derivative. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture onto a mixture of ice and dilute sulfuric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Conversion to Chiral 1,4-Butanediols and Derivatives
The C2-symmetric diol backbone of this compound can be transformed into valuable chiral 1,4-butanediol derivatives. These synthons are useful in the synthesis of a variety of natural products and pharmaceuticals.
Quantitative Data for the Synthesis of 1,4-Butanediol Derivatives:
| Starting Material | Product | Reagents | Yield (%) | Reference |
| This compound | (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Dimethylamine, Methanol | 93-95 | [10] |
| (R,R)-(+)-Diamide | (R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide | Dimethyl sulfate, NaOH | 78-95 | [10] |
| (R,R)-(+)-Dimethoxy diamide | (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane | LiAlH₄ | 88 | [10] |
Experimental Protocol: Synthesis of (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane [10]
-
A solution of (R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide in THF is added to a suspension of lithium aluminum hydride in THF at a rate to maintain reflux.
-
The reaction mixture is refluxed for 2 hours after the addition is complete.
-
The reaction is cooled in an ice bath and quenched by the sequential addition of water, 10% aqueous potassium hydroxide, and water.
-
The resulting slurry is filtered, and the filter cake is extracted with THF.
-
The combined organic solutions are concentrated, and the residue is distilled under vacuum to afford the product.
Applications in the Total Synthesis of Natural Products
The utility of this compound as a chiral starting material is exemplified in the total synthesis of numerous biologically active natural products.
Total Synthesis of (+)-Muricatacin
(+)-Muricatacin, a cytotoxic acetogenin, has been synthesized from diethyl-L-tartrate. The synthesis utilizes the inherent chirality of DET to establish the stereocenters in the final product.[2] A key transformation involves the conversion of the tartrate ester into a protected threitol derivative, which is then elaborated to the final lactone structure.[2]
Total Synthesis of (+)-Boronolide
The antimalarial natural product (+)-boronolide has been synthesized starting from diethyl-D-tartrate. The synthesis proceeds through a threitol derivative, which is then converted to a Weinreb amide for subsequent elaboration.[2]
Total Synthesis of Nectrisine
Nectrisine, a fungal metabolite, has been synthesized from (-)-diethyl-D-tartrate. A key step in this synthesis is the conversion of this compound into a corresponding aminonitrile, followed by an oxidative lactam formation.[2]
Conclusion
This compound is a remarkably versatile and cost-effective starting material in chiral pool synthesis. Its applications extend far beyond its well-established role in the Sharpless asymmetric epoxidation. As demonstrated, it serves as a valuable precursor for the synthesis of powerful chiral ligands like TADDOLs and as a foundational building block for the total synthesis of complex natural products. The ability to readily access both enantiomers of this compound further enhances its utility, allowing for the synthesis of either enantiomer of a target molecule. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the synthetic potential of this compound is essential for the design and execution of efficient and stereoselective synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. The provided image displays an example of the Sharpless asymmetric epoxid.. [askfilo.com]
- 6. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Diethyl Tartrate: A Chiral Catalyst for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diethyl tartrate (DET) is a diester of tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its ready availability in both enantiomeric forms, ((+)-diethyl L-tartrate and (-)-diethyl D-tartrate), coupled with its remarkable stereochemical control, has established it as a cornerstone chiral building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the properties, key applications, and detailed experimental protocols associated with this compound, with a particular focus on its pivotal role in the Sharpless asymmetric epoxidation and the synthesis of natural products.
Physicochemical Properties of this compound Isomers
This compound is a colorless liquid with physical and chemical properties that are crucial for its application in synthesis. The properties of its common stereoisomers are summarized below for easy comparison.
| Property | (+)-Diethyl L-tartrate | (-)-Diethyl D-tartrate |
| CAS Number | 87-91-2 | 13811-71-7 |
| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 1.204 g/mL at 25 °C | 1.204 g/mL at 25 °C |
| Boiling Point | 280 °C | 280 °C |
| Melting Point | 17 °C | 17 °C |
| Optical Rotation | [α]20/D +8.5° (neat) | [α]20/D -8.5° (neat) |
| Refractive Index | n20/D 1.446 | n20/D 1.447 |
The Sharpless Asymmetric Epoxidation: A Landmark Reaction
The most prominent application of this compound is in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and an enantiomer of this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4] The choice of the this compound enantiomer dictates the stereochemistry of the resulting epoxide with high predictability and typically excellent enantioselectivity (>90% ee).[3]
The remarkable stereocontrol of the Sharpless epoxidation stems from the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the double bond of the allylic alcohol. The generally accepted mnemonic for predicting the stereochemical outcome is as follows: when viewing the allylic alcohol with the hydroxyl group at the bottom right, (+)-diethyl L-tartrate directs epoxidation to the top face, while (-)-diethyl D-tartrate directs it to the bottom face.
Logical Workflow for the Sharpless Asymmetric Epoxidation
Caption: General experimental workflow for the Sharpless asymmetric epoxidation.
Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
The following is a detailed protocol for the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol, adapted from Organic Syntheses.[5]
Materials:
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Tartaric acid
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
4Å Molecular Sieves, powdered
Procedure:
-
Reaction Setup: A 1-L, single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with 10.0 g of powdered 4Å molecular sieves. The flask is oven-dried overnight at 160 °C and allowed to cool to room temperature under a nitrogen atmosphere.
-
Addition of Reagents: To the flask is added 500 mL of anhydrous methylene chloride. The suspension is cooled to -20 °C in a dry ice/acetone bath. While stirring, 2.38 mL (7.98 mmol) of titanium(IV) isopropoxide is added, followed by 2.01 mL (9.58 mmol) of (+)-diethyl L-tartrate. The mixture is stirred for 5-10 minutes.
-
Substrate Addition: (E)-2-Hexen-1-ol (2.00 g, 19.97 mmol) is then added to the reaction mixture.
-
Initiation of Epoxidation: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 7.3 mL, 40 mmol) is added dropwise to the cooled, stirring mixture. The reaction is maintained at -20 °C and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of a freshly prepared aqueous solution of ferrous sulfate heptahydrate (16.6 g in 50 mL of water) and tartaric acid (6.0 g in 50 mL of water). The mixture is stirred vigorously for 30 minutes, allowing it to warm to room temperature. The layers are separated, and the aqueous layer is extracted with methylene chloride (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude epoxy alcohol is purified by flash column chromatography on silica gel to afford the desired product.
This compound in the Synthesis of Natural Products and Bioactive Molecules
The chiral epoxides generated via the Sharpless epoxidation are versatile intermediates that can be converted into a wide array of functional groups, making this compound a key starting material in the total synthesis of numerous natural products and pharmaceuticals.
Synthesis of (+)-Altholactone
(+)-Altholactone, a styryl-lactone with cytotoxic properties, has been synthesized enantioselectively starting from diethyl L-tartrate.[1] The synthesis involves the conversion of diethyl L-tartrate into an L-threitol derivative, which establishes two of the stereogenic centers. The remaining two stereocenters are introduced with high stereoselectivity through a hydroboration-oxidation sequence.
Synthesis of (+)-Monomorine I
(+)-Monomorine I is an indolizidine alkaloid that acts as a trail pheromone for the Pharaoh ant.[2] Its synthesis has been achieved using a strategy that employs a Sharpless asymmetric epoxidation of an allylic alcohol, derived from a multi-step sequence, to install the key stereochemistry. The resulting chiral epoxide is then elaborated through a series of transformations to construct the bicyclic core of the natural product.
Synthesis of (-)-Aspicilin
(-)-Aspicilin is a macrolide antibiotic. While some syntheses of aspicilin have utilized other methods, the Sharpless asymmetric dihydroxylation (a related reaction often employing ligands derived from this compound) has been a key strategy in some approaches to introduce the multiple stereocenters present in the molecule.[6]
Synthesis of Chiral Crown Ethers
This compound serves as a readily available chiral precursor for the synthesis of chiral crown ethers. These macrocyclic polyethers are valuable as phase-transfer catalysts and for enantiomeric recognition. The synthesis typically involves converting this compound into a chiral diol, which is then incorporated into the macrocyclic framework.
Synthetic Strategy Overview using this compound
Caption: A generalized synthetic strategy employing this compound.
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its central role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and drug development. The predictability and high stereoselectivity of reactions involving this compound, combined with its commercial availability, ensure its continued importance as a fundamental tool for chemists striving to control stereochemistry in complex molecular architectures. This guide has provided an overview of its properties, key applications, and detailed experimental protocols to aid researchers in harnessing the full potential of this remarkable chiral auxiliary.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Total Synthesis of (+)-Aspicilin. The Naked Carbon Skeleton Strategy vs the Bioorganic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Synthesis of Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins and synthetic routes for obtaining tartaric acid, a chiral dicarboxylic acid with significant applications in the pharmaceutical, food, and chemical industries. The document details the primary natural sources, methods of extraction, and various chemical and biotechnological synthesis pathways. All quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for key extraction and synthesis methods are provided, along with visual representations of workflows and pathways using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Natural Sources of Tartaric Acid
Tartaric acid is a naturally occurring organic acid found in a variety of plants. The L-(+)-tartaric acid isomer is the most abundant form in nature.[1]
Principal Natural Sources
Grapes (Vitis vinifera) and tamarinds (Tamarindus indica) are the most significant natural sources of tartaric acid.[2] By-products of the wine industry, such as wine lees, are major commercial sources for natural tartaric acid extraction.[3] Other fruits, including bananas, avocados, and citrus fruits, also contain tartaric acid, but typically in lower concentrations.[2]
Quantitative Data on Tartaric Acid Content in Natural Sources
The concentration of tartaric acid in natural sources can vary significantly depending on the cultivar, maturity, and growing conditions.
| Natural Source | Tartaric Acid Concentration/Yield | Reference(s) |
| Grapes (Vitis vinifera) | 1.28 - 10.33 g/L in juice | [4][5] |
| Tamarind (Tamarindus indica) Pulp | 8 - 18% by weight | [6][7] |
| Wine Lees | 74 g/kg (ultrasound-assisted extraction) | [8] |
| Wine Lees | Up to 92.4% recovery from distilled lees | [1] |
| Wine Lees | 74.9% recovery using cation exchange resin | [9] |
Extraction of Tartaric Acid from Natural Sources
The industrial production of natural L-(+)-tartaric acid primarily relies on its extraction from the by-products of winemaking.
Extraction from Wine Lees
Wine lees are the sediment that forms at the bottom of fermentation tanks and barrels, consisting of dead yeast, grape solids, and precipitated salts, predominantly potassium bitartrate.
This protocol describes a common method for the extraction of tartaric acid from wine lees involving the precipitation of calcium tartrate followed by acidification.
Materials:
-
Wine lees
-
Calcium hydroxide (Ca(OH)₂)
-
Calcium chloride (CaCl₂)
-
Sulfuric acid (H₂SO₄)
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Water
-
Filtration apparatus
-
Reaction vessel with heating and stirring capabilities
-
Crystallizer
Methodology:
-
Preparation of Lees: The wine lees are first distilled to recover ethanol. The remaining solid residue is the starting material for tartaric acid extraction.
-
Dissolution of Tartrates: The tartrates in the lees (mainly potassium bitartrate) are dissolved. This can be achieved by heating the lees in an acidic solution (e.g., using HCl to adjust the pH).
-
Precipitation of Calcium Tartrate:
-
The solution containing dissolved tartrates is treated with calcium hydroxide (Ca(OH)₂) and calcium chloride (CaCl₂).
-
This causes the precipitation of calcium tartrate, which is less soluble than potassium bitartrate. The reaction is: 2 KHC₄H₄O₆ + Ca(OH)₂ + CaCl₂ → 2 CaC₄H₄O₆↓ + 2 KCl + 2 H₂O.
-
-
Isolation of Calcium Tartrate: The precipitated calcium tartrate is separated from the liquid phase by filtration and washed with water to remove impurities.
-
Conversion to Tartaric Acid:
-
The purified calcium tartrate is treated with a stoichiometric amount of sulfuric acid.
-
This reaction forms tartaric acid and insoluble calcium sulfate: CaC₄H₄O₆ + H₂SO₄ → H₂C₄H₄O₆ + CaSO₄↓.
-
-
Purification and Crystallization:
-
The precipitated calcium sulfate is removed by filtration.
-
The resulting solution of tartaric acid is then concentrated and cooled to induce crystallization.
-
The tartaric acid crystals are collected by filtration and can be further purified by recrystallization.
-
Extraction from Tamarind Pulp
Tamarind pulp is a rich source of tartaric acid, primarily in the form of its potassium salt.
This protocol outlines a laboratory-scale method for extracting tartaric acid from tamarind pulp.
Materials:
-
Tamarind pulp
-
Water
-
Ethanol
-
Calcium carbonate (CaCO₃)
-
Calcium chloride (CaCl₂)
-
Sulfuric acid (H₂SO₄, 96%)
-
Heating and stirring apparatus
-
Filtration equipment
-
Cooling bath/refrigerator
Methodology:
-
Initial Extraction:
-
Mix tamarind pulp with a 1:3 volume ratio of water and ethanol.
-
Heat the mixture to extract the tartrates.
-
Cool the extract to precipitate potassium bitartrate.
-
Filter to separate the potassium bitartrate crystals from the mother liquor.
-
-
Conversion to Calcium Tartrate:
-
Dissolve the obtained potassium bitartrate in a sufficient amount of hot water.
-
Carefully add powdered calcium carbonate. This reaction forms calcium tartrate and neutral potassium tartrate, releasing carbon dioxide.
-
Add a solution of calcium chloride in hot water to the mixture to facilitate a double exchange reaction, precipitating more calcium tartrate.
-
-
Formation of Tartaric Acid:
-
Filter and collect the calcium tartrate precipitate.
-
To the precipitate, add a calculated amount of 96% sulfuric acid and allow the mixture to react for 30 minutes. This decomposes the calcium tartrate into tartaric acid and calcium sulfate.
-
-
Purification and Crystallization:
-
Filter the mixture while still hot to remove the precipitated calcium sulfate.
-
Wash the calcium sulfate precipitate with hot water several times and add the washings to the filtrate to recover any remaining tartaric acid.
-
Allow the filtrate to evaporate slowly over several days to obtain crystals of tartaric acid.
-
Synthesis of Tartaric Acid
While natural extraction is a major source of L-(+)-tartaric acid, synthetic methods have been developed to produce racemic (DL) and other isomers of tartaric acid.
Chemical Synthesis
The most common chemical synthesis route starts from maleic anhydride, a petrochemical derivative.
This process typically involves the epoxidation of maleic acid followed by hydrolysis.
The following protocol describes the synthesis of DL-tartaric acid from maleic anhydride using a tungsten catalyst.
Materials:
-
Maleic anhydride
-
Hydrogen peroxide (H₂O₂)
-
Sodium tungstate (Na₂WO₄) or tungstic acid as a catalyst
-
Reaction vessel with heating, stirring, and reflux capabilities
-
Crystallization vessel
Methodology:
-
Epoxidation:
-
An aqueous solution of maleic acid (formed by the hydrolysis of maleic anhydride) is prepared.
-
A tungsten-based catalyst (e.g., sodium tungstate) is added to the solution.
-
Hydrogen peroxide is added to the mixture. The reaction is typically carried out at an elevated temperature (e.g., 70-100°C).
-
The catalyst reacts with hydrogen peroxide to form a pertungstic acid intermediate, which then epoxidizes the maleic acid to form cis-epoxysuccinic acid.
-
-
Hydrolysis:
-
The resulting cis-epoxysuccinic acid is then hydrolyzed to DL-tartaric acid by heating at reflux temperature.
-
-
Crystallization and Purification:
-
The reaction mixture is cooled to induce the crystallization of DL-tartaric acid.
-
The crystals are collected by filtration and can be purified by recrystallization.
-
Quantitative Data:
-
Yields of over 95% based on consumed maleic acid have been reported.[10]
Biotechnological Synthesis
Biotechnological routes offer an alternative to chemical synthesis, often with the advantage of producing specific stereoisomers under milder conditions.
This method provides a highly enantioselective route to either L-(+)- or D-(-)-tartaric acid.
Principle: The enzyme cis-epoxysuccinate hydrolase (CESH) catalyzes the stereospecific hydrolysis of cis-epoxysuccinate to either L-(+)- or D-(-)-tartaric acid, depending on the specific enzyme used.[11] The cis-epoxysuccinate precursor can be produced chemically from maleic anhydride.
Experimental Protocol Outline:
-
Preparation of cis-Epoxysuccinate: cis-epoxysuccinate is synthesized from maleic anhydride via epoxidation, similar to the initial step in the chemical synthesis of DL-tartaric acid.
-
Enzymatic Hydrolysis:
-
The synthesized cis-epoxysuccinate is used as a substrate for CESH.
-
The reaction is carried out in an aqueous buffer at a controlled pH and temperature, suitable for the specific CESH enzyme.
-
Whole microbial cells expressing CESH or the purified enzyme can be used.
-
-
Product Recovery: After the reaction is complete, the tartaric acid is recovered from the reaction mixture, which may involve separation from the biocatalyst and subsequent purification and crystallization.
Quantitative Data:
-
Molar conversion rates of over 90% have been achieved with high enantiomeric excess (nearly 100%).[11]
Microbial fermentation can be used to produce tartaric acid from various carbon sources.
Example: A mutant strain of Pseudomonas putida (CGMCC No. 7648) has been shown to produce L-(+)-tartaric acid from 5-keto-D-gluconic acid.[12]
Quantitative Data:
Conclusion
This technical guide has provided a detailed overview of the primary natural sources and synthetic methodologies for tartaric acid. The extraction from wine industry by-products remains a significant source of natural L-(+)-tartaric acid. Chemical synthesis from maleic anhydride is a viable route for the production of racemic tartaric acid, while biotechnological methods, particularly enzymatic synthesis, offer highly stereoselective pathways to specific isomers. The choice of method depends on the desired stereoisomer, economic considerations, and the availability of raw materials. The provided protocols and workflows offer a foundation for further research and development in the production and application of this versatile organic acid.
References
- 1. Tartaric acid recovery from distilled lees and use of the residual solid as an economic nutrient for lactobacillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Comparison of the sugar and organic acid components of seventeen table grape varieties produced in Ankara (Türkiye): a study over two consecutive seasons [frontiersin.org]
- 6. Tamarind-a mini review - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasound-Assisted Extraction of Tartaric Acid from Wine Lees [spkx.net.cn]
- 9. researchgate.net [researchgate.net]
- 10. sciencemadness.org [sciencemadness.org]
- 11. mdpi.com [mdpi.com]
- 12. CN103509746B - Fermentation production method for natural L-(+)-tartaric acid - Google Patents [patents.google.com]
Spectroscopic Profile of Di-ethyl L-Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Di-ethyl L-tartrate. The information presented herein is intended to support research, development, and quality control activities where this chiral reagent is utilized. All data is presented in a structured format with detailed experimental protocols to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Di-ethyl L-tartrate. The following sections detail the ¹H and ¹³C NMR data acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Di-ethyl L-tartrate exhibits distinct signals corresponding to the different proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.55 | s | - | 2H, -CH(OH) |
| 4.33 | q | 7.16 | 4H, -OCH₂CH₃ |
| 3.3-3.1 | bs | - | 2H, -OH |
| 1.33 | t | 7.16 | 6H, -OCH₂CH₃ |
s = singlet, q = quartet, t = triplet, bs = broad singlet
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 171.5 | 2C, C=O |
| 72.0 | 2C, -CH(OH) |
| 62.4 | 2C, -OCH₂CH₃ |
| 14.1 | 2C, -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in Di-ethyl L-tartrate based on their characteristic vibrational frequencies. The spectrum is typically acquired from a neat (pure) liquid sample.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3476 | Strong, Broad | O-H stretch (hydroxyl) |
| 2981 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1298 | Strong | C-O stretch (ester) |
| 1234 | Strong | C-O stretch (ester) |
| 1085 | Medium | C-O stretch (alcohol) |
| 1017 | Medium | C-O stretch (alcohol) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is utilized for data acquisition.
Sample Preparation:
-
A sample of Di-ethyl L-tartrate (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
Spectral Width: A spectral width of approximately 12-15 ppm is set.
-
Temperature: The experiment is conducted at room temperature (approximately 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30') is performed to simplify the spectrum to single lines for each carbon environment.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-220 ppm is set.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or TMS.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. Alternatively, the spectrum can be obtained from a thin liquid film between salt plates (e.g., NaCl or KBr).
ATR-FTIR Protocol:
-
A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any contributions from the ambient atmosphere (e.g., CO₂, water vapor).
-
A small drop of neat Di-ethyl L-tartrate is placed directly onto the ATR crystal.
-
The sample spectrum is then acquired.
-
The number of scans is typically set between 16 and 32 with a resolution of 4 cm⁻¹.
-
After analysis, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and dried.
Liquid Film Protocol:
-
A drop of the neat liquid sample is placed on the surface of a clean, dry salt plate.
-
A second salt plate is carefully placed on top to create a thin, uniform liquid film.
-
The "sandwich" of salt plates is mounted in the spectrometer's sample holder.
-
A background spectrum of the empty beam path is recorded prior to sample analysis.
-
The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Di-ethyl L-tartrate.
Caption: Workflow for Spectroscopic Analysis.
The Architect of Chirality: An In-depth Guide to Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical sciences and organic chemistry, the precise three-dimensional arrangement of atoms within a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. This principle of stereochemistry is of paramount importance in drug development. Asymmetric synthesis, the art of selectively producing a single stereoisomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry. Among the robust strategies to achieve this, the use of chiral auxiliaries remains a powerful and reliable method.[1][2]
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a chemical reaction towards a specific stereochemical outcome.[3][4] After establishing the desired stereocenter, the auxiliary is cleaved from the product and can often be recovered for reuse, making it a highly efficient and atom-economical approach.[1][3][5] This technical guide provides a comprehensive overview of the core principles, mechanisms, and practical applications of chiral auxiliaries in asymmetric synthesis, with a focus on their role in drug development.
The Core Principle: A Transient Guide to Stereocontrol
The fundamental concept behind a chiral auxiliary is the conversion of a prochiral starting material into a chiral intermediate. This is achieved by covalently attaching the auxiliary to the substrate.[1] The inherent chirality of the auxiliary then creates a diastereomeric intermediate which, when subjected to a stereocenter-forming reaction, favors the formation of one diastereomer over the other. This diastereoselectivity arises from the steric and electronic properties of the auxiliary, which effectively shields one face of the reactive center, guiding the approach of the reagent to the opposite face.[6]
The overall process can be summarized in three key steps:
-
Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.
-
Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction to create a new stereocenter with high diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule.[1]
This strategic approach transforms the challenge of controlling enantioselectivity into the more manageable task of separating diastereomers or driving a reaction to favor one diastereomer.
A Survey of Influential Chiral Auxiliaries
A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products such as amino acids, terpenes, and carbohydrates.[7][8] Some of the most influential and widely used auxiliaries are detailed below.
Evans' Oxazolidinones
Pioneered by David A. Evans, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[4][9][10] Derived from amino alcohols, they are particularly effective in controlling the stereochemistry of aldol reactions, alkylations, and acylations.[3][9][] The substituents at the 4 and 5 positions of the oxazolidinone ring provide a rigid chiral environment that effectively directs the approach of electrophiles.[4]
Oppolzer's Camphorsultams
Based on the naturally occurring camphor skeleton, Oppolzer's camphorsultams offer excellent stereocontrol in a range of reactions, including Diels-Alder reactions, conjugate additions, and alkylations. The rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity.
Pseudoephedrine and Ephedrine Derivatives
Derived from the readily available alkaloids pseudoephedrine and ephedrine, these chiral auxiliaries are particularly useful for the asymmetric alkylation of enolates to produce chiral carboxylic acids and amino acids.[4][] The auxiliary is attached to a carboxylic acid to form an amide, and the subsequent alkylation proceeds with high diastereoselectivity.[4] The auxiliary can be easily cleaved under mild conditions.
SAMP/RAMP Hydrazones
Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral hydrazone auxiliaries used for the asymmetric alkylation of aldehydes and ketones.[] They provide reliable access to α-alkylated carbonyl compounds with high enantiomeric purity.
Quantitative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity in a given reaction, which ultimately translates to high enantiomeric excess (ee%) of the final product.[12] The yield of the desired diastereomer is also a critical factor. The following tables summarize the performance of common chiral auxiliaries in key asymmetric transformations.
| Table 1: Asymmetric Aldol Reactions | ||||
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| (R)-4-Benzyl-2-oxazolidinone | Propionyl imide | Benzaldehyde | >99:1 (syn) | 85 |
| (S)-4-Isopropyl-2-oxazolidinone | Acetyl imide | Isobutyraldehyde | 95:5 (syn) | 90 |
| (-)-Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | 98:2 | 92 |
Note: Diastereomeric ratios and yields are representative and can vary based on specific reaction conditions.
| Table 2: Asymmetric Alkylation Reactions | ||||
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de%) | Yield (%) |
| (R,R)-Pseudoephedrine | Propionamide | Benzyl bromide | >98% | 95 |
| (S)-4-Benzyl-2-oxazolidinone | Propionyl imide | Methyl iodide | 99% | 92 |
| SAMP | Propanal hydrazone | Iodomethane | >96% | 85 |
Note: Diastereomeric excess and yields are representative and can vary based on specific reaction conditions.
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the successful implementation of chiral auxiliary-based syntheses. Below are representative experimental protocols for key transformations.
Evans' Asymmetric Aldol Reaction
Reaction: Diastereoselective aldol reaction of an N-acyloxazolidinone with an aldehyde.
Protocol:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 30 minutes to form the Z-enolate.
-
The mixture is then cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by column chromatography.
Asymmetric Alkylation using Pseudoephedrine Amide
Reaction: Diastereoselective alkylation of a pseudoephedrine amide enolate.
Protocol:
-
A solution of the pseudoephedrine amide (1.0 eq) in dry tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the enolate.
-
The alkylating agent (e.g., benzyl bromide, 1.5 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash chromatography to yield the alkylated amide.
Cleavage of the Chiral Auxiliary
Reaction: Removal of the Evans' oxazolidinone auxiliary.
Protocol:
-
The purified aldol adduct (1.0 eq) is dissolved in a 4:1 mixture of THF and water.
-
The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (2.0 eq) is added.
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂ to recover the chiral auxiliary.
-
The aqueous layer is acidified to pH 2 with 1 M HCl and extracted with ethyl acetate to isolate the chiral β-hydroxy carboxylic acid.
Visualizing the Strategy: Logical and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with chiral auxiliaries.
References
- 1. benchchem.com [benchchem.com]
- 2. esports.bluefield.edu - Chiral Auxiliary Selection [esports.bluefield.edu]
- 3. nbinno.com [nbinno.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Diethyl Tartrate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling procedures for diethyl tartrate. The information is compiled and presented to meet the needs of laboratory personnel, including researchers, scientists, and professionals in drug development, ensuring safe and compliant use of this chemical.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | Diethyl (2R,3R)-2,3-dihydroxybutanedioate | [1] |
| Synonyms | Diethyl L-tartrate, L(+)-Tartaric acid diethyl ester | [2][3] |
| CAS Number | 87-91-2 | [2] |
| Molecular Formula | C8H14O6 | [2][4] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Odor | Mild, fruity, wine-like | [3] |
| Boiling Point | 280 °C (536 °F) | [2][5] |
| Melting Point | 17 °C (62.6 °F) | [2][5] |
| Flash Point | 93 °C (199.4 °F) - Closed Cup | [2][6][7][8][9] |
| Density | 1.204 g/mL at 25 °C | [9] |
| Solubility | Insoluble in water. | [10] |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[2]
GHS Classification:
| Category | Classification |
| Flammable Liquids | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
Signal Word: Warning[2]
Hazard Statements:
-
H227: Combustible liquid.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
-
P403+P235: Store in a well-ventilated place. Keep cool.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Handling
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[2][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[2][6][12]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][6]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][11]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][11][13]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][12][13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation develops.[2][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][12] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6][12][13]
-
Specific Hazards: The substance is a combustible liquid.[2] Thermal decomposition can produce carbon oxides.[2][11][13] Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][12][13]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for responding to a this compound spill.
Exposure Controls and Personal Protection
Exposure Limits
Currently, there are no established occupational exposure limits (PEL, TLV, REL) for this compound.[2]
Engineering Controls
-
Ventilation: A well-ventilated area with local exhaust is crucial to minimize inhalation exposure.[2]
-
Eyewash Stations: Facilities storing or using this compound should be equipped with an eyewash station.[2]
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling this compound.
Caption: Recommended PPE for handling this compound.
Stability and Reactivity
| Parameter | Description |
| Reactivity | No specific reactivity hazards are known.[13] |
| Chemical Stability | Stable under recommended storage conditions.[2][13] |
| Possibility of Hazardous Reactions | Hazardous polymerization will not occur.[6] |
| Conditions to Avoid | Heat, flames, sparks, and other sources of ignition. Incompatible materials.[2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[2][11][13] |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon thermal decomposition.[2][11][13] |
Toxicological and Ecological Information
Toxicological Information
Detailed toxicological data for this compound is limited.
-
Acute Toxicity: No data is available for oral, dermal, or inhalation toxicity.[2][12][13]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.[13]
-
Germ Cell Mutagenicity: No data available.[13]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[2][13]
-
Reproductive Toxicity: No data available.[13]
-
Symptoms of Exposure: May cause redness, pain, and itching of the skin and eyes.[2] Inhalation may irritate the respiratory system.[2] Overexposure may lead to headache, dizziness, tiredness, nausea, and vomiting.[6]
Ecological Information
-
Toxicity to Fish: LC50 for Pimephales promelas (fathead minnow) is 650 mg/L for 96 hours.[2]
-
Persistence and Degradability: Expected to be biodegradable.[11]
-
Bioaccumulative Potential: Low to moderate potential for bioaccumulation.[11]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[2]
This guide is intended for informational purposes only and should not be used as a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C8H14O6 | CID 6993580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]
- 4. (+)-Diethyl L-tartrate [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. (+)-L-酒石酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. L(+)-Diethyl L-tartrate | CAS#:87-91-2 | Chemsrc [chemsrc.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. echemi.com [echemi.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Sharpless Asymmetric Epoxidation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, this reaction provides a predictable and highly stereoselective method for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[1][2][3] The reaction typically employs a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, most commonly diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) as the oxidant.[4]
This document provides detailed application notes and experimental protocols for performing the Sharpless asymmetric epoxidation using this compound, aimed at researchers and professionals in the fields of organic synthesis and drug development.
Principle and Selectivity
The enantioselectivity of the Sharpless epoxidation is controlled by the chirality of the this compound used. The choice between L-(+)-diethyl tartrate and D-(-)-diethyl tartrate determines which face of the alkene is epoxidized. A simple mnemonic can be used to predict the stereochemical outcome:
-
Using L-(+)-diethyl tartrate: The epoxide is formed on the bottom face of the allylic alcohol when it is drawn in a specific orientation (hydroxyl group in the bottom right corner).
-
Using D-(-)-diethyl tartrate: The epoxide is formed on the top face of the allylic alcohol in the same orientation.
The reaction is highly effective for a wide range of allylic alcohols, and the addition of molecular sieves has been shown to be crucial for achieving high catalytic turnover, allowing the use of catalytic amounts of the titanium-tartrate complex.[5]
Applications in Drug Development
The Sharpless asymmetric epoxidation has proven to be an invaluable tool in the synthesis of chiral building blocks for various drug candidates and approved medicines. The resulting epoxyalcohols can be readily converted into other functional groups such as diols, aminoalcohols, and ethers, making them highly versatile intermediates.[1]
Synthesis of (+)-Disparlure:
(+)-Disparlure, the sex pheromone of the gypsy moth, is a key compound used in pest management.[6] The Sharpless epoxidation provides an efficient route to the chiral epoxide precursor of (+)-disparlure. The synthesis involves the asymmetric epoxidation of a corresponding Z-allylic alcohol, which establishes the required stereochemistry at the epoxide ring with high enantiomeric excess.[7][8][9]
Synthesis of (S)-Propranolol:
(S)-Propranolol is a beta-blocker used to treat various cardiovascular conditions. The key chiral center in (S)-propranolol can be introduced via a chiral epoxide intermediate. The Sharpless asymmetric epoxidation of an appropriate allylic alcohol provides the necessary enantiomerically enriched epoxide, which is then converted to (S)-propranolol through a series of subsequent reactions.[10][11]
Experimental Protocols
Materials and Reagents
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate or D-(-)-Diethyl tartrate
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 3Å or 4Å molecular sieves
-
Inert gas (Argon or Nitrogen)
-
30% NaOH solution in brine
-
Celite
General Procedure for Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
The flask is purged with an inert gas.
-
-
Reaction Setup:
-
Anhydrous dichloromethane is added to the flask to create a suspension of the molecular sieves.
-
The flask is cooled to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
To the stirred suspension, add L-(+)-diethyl tartrate (0.06 eq.).
-
Titanium(IV) isopropoxide (0.05 eq.) is then added dropwise.
-
The mixture is stirred at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.
-
-
Epoxidation:
-
A solution of tert-butyl hydroperoxide (1.5-2.0 eq.) is added dropwise, ensuring the internal temperature is maintained at or below -20 °C.
-
The allylic alcohol (1.0 eq.) is then added to the reaction mixture.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up Procedure
-
Quenching the Reaction:
-
Upon completion, the reaction is quenched by the addition of water while the flask is still in the cooling bath.
-
The mixture is allowed to warm to room temperature and stirred for at least 1 hour.
-
-
Removal of Titanium Species:
-
A 30% aqueous solution of NaOH saturated with NaCl (brine) is added to the vigorously stirred mixture.
-
Stirring is continued until the aqueous and organic layers separate cleanly. This may take up to an hour.[12]
-
-
Extraction and Purification:
-
The mixture is filtered through a pad of Celite to remove the solid titanium species. The filter cake is washed with dichloromethane.
-
The combined organic layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure epoxyalcohol.
-
Data Presentation
The following table summarizes the results of the Sharpless asymmetric epoxidation for a variety of allylic alcohols using a catalytic amount of the titanium-tartrate complex in the presence of molecular sieves.
| Allylic Alcohol Substrate | Tartrate Ligand | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| Geraniol | (+)-DET | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | (+)-DET | -20 | 2.5 | 85 | 94 |
| (E)-2-Octen-1-ol | (+)-DET | -23 | 2.5 | >99 | 96 |
| (E)-2-Decen-1-ol | (+)-DET | -10 | 1.5 | 78 | 94 |
| Cinnamyl alcohol | (+)-DIPT | -20 | 3 | 89 | >98 |
| (Z)-2-Nonen-1-ol | (+)-DET | -10 | 29 | 74 | 86 |
| (Z)-2-Decen-1-ol | (+)-DIPT | -12 | 42 | 63 | >80 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765–5780.[13]
Visualizations
Sharpless Asymmetric Epoxidation Workflow
Caption: Experimental Workflow for Sharpless Epoxidation.
Catalytic Cycle of the Sharpless Asymmetric Epoxidation
Caption: Catalytic Cycle of the Sharpless Epoxidation.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Disparlure - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organocatalyzed epoxidation in the total synthesis of (−)-trans-, (+)-trans- and (+)-cis-disparlures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. Solved 17.3 Below is a synthesis of propranolol, a cardiac | Chegg.com [chegg.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for Titanium-Catalyzed Epoxidation with Diethyl Tartrate (Sharpless Asymmetric Epoxidation)
For Researchers, Scientists, and Drug Development Professionals
The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3][4][5] This reaction is of paramount importance in synthetic organic chemistry, providing access to chiral building blocks essential for the synthesis of a wide array of natural products and pharmaceuticals, including saccharides, terpenes, antibiotics, and pheromones.[2][4]
Developed by K. Barry Sharpless, who was a co-recipient of the 2001 Nobel Prize in Chemistry for his work on asymmetric oxidation reactions, this method utilizes a catalyst system generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[4] The oxidizing agent is typically tert-butyl hydroperoxide (TBHP).[1][2][3] A key feature of this reaction is the predictable stereochemical outcome, which is determined by the chirality of the DET used.[4][6] The presence of an allylic alcohol is crucial for the success of this reaction.[7]
Mechanism and Stereoselectivity
The reaction proceeds through a titanium-tartrate complex that coordinates to the allylic alcohol. The mechanism involves the displacement of isopropoxide ligands on the titanium by DET, TBHP, and the allylic alcohol substrate.[1][3] The chiral environment of the catalyst then directs the delivery of an oxygen atom from TBHP to one face of the double bond, leading to the formation of an epoxide with high enantioselectivity.[1][6] The catalyst is believed to exist as a dimer.[8][9][10]
The stereochemical outcome of the Sharpless epoxidation can be reliably predicted. When using L-(+)-diethyl tartrate, the epoxidation occurs on the top face of the alkene when the allylic alcohol is oriented with the hydroxymethyl group in the bottom right quadrant. Conversely, D-(-)-diethyl tartrate directs the epoxidation to the bottom face.[4]
Experimental Protocols
This section provides a detailed methodology for performing the Sharpless Asymmetric Epoxidation.
Materials and Reagents:
-
Substrate: Allylic alcohol
-
Catalyst Precursor: Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
Chiral Ligand: Diethyl L-(+)-tartrate [(+)-DET] or Diethyl D-(-)-tartrate [(-)-DET]
-
Oxidant: Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or decane)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
-
Drying Agent: Powdered, activated 3Å or 4Å molecular sieves[4][7]
-
Quenching Solution: Saturated aqueous solution of sodium sulfite or dimethyl sulfide. Alternatively, a solution of ferrous sulfate can be used.[11]
Procedure:
-
Catalyst Preparation: a. To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add powdered, activated 3Å or 4Å molecular sieves.[4] b. Add anhydrous dichloromethane (CH₂Cl₂).[4] c. Cool the flask to -20 °C using a suitable cooling bath.[4] d. To the cooled and stirred suspension, add titanium(IV) isopropoxide (5-10 mol%) via syringe.[4] e. Subsequently, add the chiral this compound (6-12 mol%, typically a 1.2:1 ratio to the titanium isopropoxide). The solution should change color from colorless to a pale yellow/orange. Stir the mixture at -20 °C for 30 minutes to facilitate the formation of the chiral catalyst complex.[4]
-
Epoxidation Reaction: a. Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[4] b. Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[4] c. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a solution of ferrous sulfate.[11] Allow the mixture to warm to room temperature and stir for at least 1 hour.[4] b. A common workup procedure involves the addition of a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, to the vigorously stirred reaction mixture. Continue stirring for 1 hour at 0°C, which should result in the formation of a granular precipitate of titanium salts.[4] c. Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.[4] d. Separate the organic layer from the aqueous layer. e. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[4]
-
Purification: a. The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[4]
Quantitative Data Summary
The Sharpless Asymmetric Epoxidation is known for its high yields and excellent enantioselectivity across a broad range of allylic alcohol substrates. The following table summarizes representative results.
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-2-Hexen-1-ol | (+)-DET | 85-95 | >95 |
| Geraniol | (+)-DET | 77-85 | >95 |
| Cinnamyl alcohol | (-)-DET | 90-97 | >95 |
| 3-Methyl-2-buten-1-ol | (+)-DET | 80-88 | 91 |
| (Z)-2-Penten-1-ol | (-)-DET | 75-85 | 92 |
Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Sharpless Asymmetric Epoxidation protocol.
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
References
- 1. name-reaction.com [name-reaction.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of (+)-Altholactone from Diethyl L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (+)-altholactone, a naturally occurring styryllactone with potential cytotoxic and antitumor activities, starting from the readily available chiral precursor, diethyl L-tartrate.[1] The synthesis involves a series of key transformations including the formation of a protected L-threitol derivative, stereoselective hydroboration-oxidation, and a final lactonization step to yield the target molecule.
Introduction
(+)-Altholactone is a cis-fused tetrahydrofurano-2-pyrone natural product that has garnered significant interest in the scientific community due to its biological properties.[1][2] The enantioselective synthesis of this complex molecule is a key area of research in organic chemistry and drug development. The synthetic route detailed herein utilizes diethyl L-tartrate as a chiral pool starting material, establishing the initial stereochemistry which is carried through to the final product.
Overall Synthetic Scheme
The synthesis of (+)-altholactone from diethyl L-tartrate can be summarized in the following key steps:
-
Formation of 1,4-Di-O-benzyl-L-threitol: The synthesis begins with the conversion of diethyl L-tartrate to the protected diol, 1,4-di-O-benzyl-L-threitol. This key intermediate provides the backbone for the subsequent stereoselective transformations.
-
Oxidation to Aldehyde: The primary alcohol functionalities of 1,4-di-O-benzyl-L-threitol are then oxidized to the corresponding aldehyde using a Swern oxidation.
-
Wittig Reaction: A Wittig reaction is employed to introduce the ethylidene group, forming a key alkene intermediate.
-
Hydroboration-Oxidation: A highly stereoselective hydroboration-oxidation of the homoallylic ether introduces the remaining two stereogenic centers.
-
Oxidative Lactonization: The final step involves the oxidation of the resulting diol to the corresponding lactone, yielding (+)-altholactone.
Experimental Protocols
Synthesis of 1,4-Di-O-benzyl-L-threitol
This procedure is adapted from a reliable Organic Syntheses protocol for the preparation of 1,4-di-O-alkyl threitols from tartaric acid.[2]
Procedure:
-
Step 1a: Dimethyl 2,3-O-isopropylidene-L-tartrate.
-
In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar, a mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.
-
Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added. The flask is fitted with a distillation head, and the mixture is heated to reflux to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added, and the mixture is stirred.
-
Volatile materials are removed under reduced pressure, and the residue is fractionally distilled to afford the product as a pale-yellow oil.
-
-
Step 1b: 2,3-Di-O-isopropylidene-L-threitol.
-
This step involves the reduction of the dimethyl ester from the previous step. A detailed procedure can be found in the cited Organic Syntheses article.
-
-
Step 1c: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol.
-
This step involves the benzylation of the diol from the previous step. A detailed procedure can be found in the cited Organic Syntheses article.
-
-
Step 1d: 1,4-Di-O-benzyl-L-threitol.
-
The crude ketal from the previous step is dissolved in methanol (300 mL), and 0.5 N hydrochloric acid (30 mL) is added.
-
The resulting mixture is heated to reflux, and acetone and methanol are slowly distilled off.
-
The reaction progress can be monitored by thin-layer chromatography.
-
After hydrolysis is complete, the mixture is diluted with saturated sodium bicarbonate solution and extracted with ether.
-
The combined ether extracts are dried, and the solvent is removed under reduced pressure to give crude 1,4-di-O-benzyl-L-threitol.
-
The crude product is recrystallized to provide the pure diol.
-
| Compound | Starting Material | Reagents | Yield | Reference |
| 1,4-Di-O-benzyl-L-threitol | L-Tartaric Acid | 2,2-dimethoxypropane, p-TSA, NaH, Benzyl Bromide, LiAlH4, HCl | 57-63% (from ketal) | [2] |
Swern Oxidation of 1,4-Di-O-benzyl-L-threitol
This is a general procedure for the Swern oxidation of a primary alcohol to an aldehyde.[1][3][4][5]
Procedure:
-
To a solution of oxalyl chloride (2 equivalents) in dichloromethane at -78 °C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (DMSO, 3 equivalents) in dichloromethane is added dropwise.
-
After stirring for 15 minutes, a solution of 1,4-di-O-benzyl-L-threitol (1 equivalent) in dichloromethane is added slowly.
-
The reaction is stirred for 30 minutes, and then triethylamine (4 equivalents) is added dropwise.
-
The reaction mixture is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which can be used in the next step without further purification.
| Reaction | Starting Material | Reagents | Product |
| Swern Oxidation | 1,4-Di-O-benzyl-L-threitol | Oxalyl chloride, DMSO, Triethylamine | (S,S)-2,5-di-O-benzyl-threose |
Wittig Reaction for Alkene Formation
This is a general procedure for a Wittig reaction to form an alkene from an aldehyde.[6][7][8]
Procedure:
-
To a suspension of ethyltriphenylphosphonium bromide (1.1 equivalents) in dry tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium is added dropwise until the deep red color of the ylide persists.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the crude aldehyde from the Swern oxidation (1 equivalent) in dry THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
| Reaction | Starting Material | Reagents | Product |
| Wittig Reaction | (S,S)-2,5-di-O-benzyl-threose | Ethyltriphenylphosphonium bromide, n-BuLi | (4S,5S)-1,4-dibenzyloxy-1-hexene |
Hydroboration-Oxidation
This procedure describes the stereoselective hydroboration-oxidation of the alkene intermediate.[9][10]
Procedure:
-
To a solution of the alkene from the Wittig reaction (1 equivalent) in dry THF at 0 °C, a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equivalents) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours until the hydroboration is complete (monitored by TLC).
-
The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (3 M) and hydrogen peroxide (30%) is added sequentially.
-
The mixture is stirred at room temperature for a few hours.
-
The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude diol is purified by column chromatography.
| Reaction | Starting Material | Reagents | Product |
| Hydroboration-Oxidation | (4S,5S)-1,4-dibenzyloxy-1-hexene | 9-BBN, NaOH, H₂O₂ | (2R,3S,4S)-1,4-dibenzyloxy-2,3-hexanediol |
Oxidative Lactonization to (+)-Altholactone
This final step involves the oxidation of the diol to the lactone.[11][12]
Procedure:
-
To a solution of the diol from the hydroboration-oxidation step (1 equivalent) in dichloromethane, pyridinium chlorochromate (PCC) (2-3 equivalents) and celite are added.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to afford (+)-altholactone.
| Reaction | Starting Material | Reagents | Product |
| Oxidative Lactonization | (2R,3S,4S)-1,4-dibenzyloxy-2,3-hexanediol | PCC | (+)-Altholactone |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for (+)-altholactone.
Key Transformation Logic
Caption: Logical flow of key transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Brown Hydroboration [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Diethyl Tartrate as a Ligand in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tartrate (DET) is a readily available and inexpensive chiral ligand derived from tartaric acid, a natural product.[1] It exists as two enantiomers, (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, as well as an achiral meso form.[2][3] The C₂-symmetric nature and the presence of multiple coordination sites (hydroxyl and ester groups) make DET a highly effective ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[1] Its most notable and revolutionary application is in the Sharpless Asymmetric Epoxidation, a reaction that provides a predictable and highly enantioselective method for the synthesis of 2,3-epoxyalcohols, which are valuable chiral building blocks in the pharmaceutical and chemical industries.[4][5]
Application Note 1: The Sharpless Asymmetric Epoxidation
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern organic synthesis, allowing for the conversion of primary and secondary allylic alcohols into their corresponding 2,3-epoxyalcohols with exceptionally high enantioselectivity.[6][7] The reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) [Ti(Oi-Pr)₄] and an enantiomer of this compound, with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[4][8]
Principle and Catalytic Cycle
The active catalyst is a C₂-symmetric dimer, [Ti₂(tartrate)₂(OR)₄], where the titanium centers are bridged by the tartrate ligands.[8][9] This rigid chiral environment is crucial for the enantioselective transfer of an oxygen atom from TBHP to the double bond of the allylic alcohol substrate. The presence of the allylic hydroxyl group on the substrate is essential for coordination to the titanium center, which is a key requirement for the reaction to proceed.[6] The reaction is typically performed at low temperatures (e.g., -20 °C) in the presence of molecular sieves to ensure an anhydrous environment, which allows for the use of catalytic amounts of the titanium-tartrate complex.[4][6]
Predicting Stereochemistry
A reliable mnemonic exists to predict the stereochemical outcome of the epoxidation. When the allylic alcohol is drawn in the plane with the hydroxyl group in the bottom right corner:
-
(+)-Diethyl L-tartrate ((+)-DET) directs the epoxidation to the top face of the alkene.
-
(-)-Diethyl D-tartrate ((-)-DET) directs the epoxidation to the bottom face of the alkene.
Caption: Mnemonic for predicting stereoselectivity in the Sharpless Epoxidation.
Substrate Scope and Performance
The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols, consistently delivering high yields and enantioselectivities.[8]
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | ~95 | >95 |
| (E)-2-Hexen-1-ol | (+)-DET | ~80 | >95 |
| Cinnamyl alcohol | (+)-DET | ~77 | >98 |
| Allyl alcohol | (+)-DIPT* | ~15 | 73[10] |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80[10] | 89[10] |
*Note: Diisopropyl tartrate (DIPT) is often used and provides similar high enantioselectivity.[10] Data compiled from various sources demonstrating typical results.[10][11]
Detailed Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol is adapted from established procedures for the Sharpless Asymmetric Epoxidation.[8][11]
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 3Å or 4Å Molecular Sieves
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane or decane
Procedure:
-
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add powdered molecular sieves (approx. 0.5 g per 10 mmol of substrate).
-
Solvent and Cooling: Add anhydrous dichloromethane (approx. 5 mL per 1 mmol of substrate). Cool the resulting suspension to -20 °C in a suitable cooling bath (e.g., CCl₄/dry ice).
-
Ligand and Catalyst Addition: To the cooled, stirring suspension, add (+)-Diethyl L-tartrate (0.06 equivalents) via syringe. Stir for 5 minutes. Then, add titanium(IV) isopropoxide (0.05 equivalents) dropwise via syringe. The mixture should turn from colorless to a pale yellow/orange. Stir for 30 minutes at -20 °C to allow for catalyst formation.
-
Substrate Addition: Add the allylic alcohol (e.g., geraniol, 1.0 equivalent) neat via syringe and stir for an additional 15 minutes.
-
Oxidant Addition: Add the tert-butyl hydroperoxide solution (1.5-2.0 equivalents) dropwise via syringe over several minutes, ensuring the internal reaction temperature does not rise above -15 °C.
-
Reaction Monitoring: Seal the flask and store it in a freezer at approximately -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 6 hours.
-
Workup: Upon completion, warm the reaction to 0 °C and add a 10% aqueous solution of tartaric acid or a saturated aqueous solution of ferrous sulfate to quench the reaction and break down the titanium complex. Stir vigorously for 30-60 minutes until the two layers become clear.
-
Extraction: Separate the layers. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude epoxy alcohol can be purified by flash column chromatography on silica gel.
Caption: General experimental workflow for the Sharpless Asymmetric Epoxidation.
Application Note 2: Asymmetric Cyclopropanation
While less common than its use in epoxidation, this compound has also been employed as a chiral ligand in asymmetric cyclopropanation reactions, particularly in the Simmons-Smith reaction of allylic alcohols.[12]
Principle
In this reaction, the hydroxyl group of the allylic alcohol directs the delivery of the cyclopropanating agent (typically formed from diethylzinc, Et₂Zn, and diiodomethane, CH₂I₂). By adding a stoichiometric amount of a chiral ligand like (-)-diethyl tartrate, the zinc reagent forms a chiral complex, which then delivers the CH₂ group to one face of the double bond preferentially.[12] This method provides a route to optically active cyclopropylmethanols.
Performance Data
The enantioselectivities achieved are generally moderate to good, and can be highly dependent on the structure of the allylic alcohol.
| Allylic Alcohol Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-3-Phenyl-2-propen-1-ol | 85 | 86 |
| (E)-2-Hexen-1-ol | 92 | 82 |
| Geraniol | 88 | 74 |
Data represents typical results found in the literature for tartrate-modified Simmons-Smith reactions.
General Experimental Protocol: Asymmetric Cyclopropanation of Cinnamyl Alcohol
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
(-)-Diethyl D-tartrate ((-)-DET)
-
Cinnamyl alcohol (or other allylic alcohol)
Procedure:
-
Setup: To a flame-dried, inert-atmosphere flask, add anhydrous dichloromethane. Cool to 0 °C.
-
Ligand Addition: Add (-)-diethyl D-tartrate (1.1 equivalents) to the solvent.
-
Reagent Formation: Slowly add diethylzinc (1.1 equivalents) and stir for 20 minutes at 0 °C. Then, add diiodomethane (1.1 equivalents) and continue stirring for another 20 minutes.
-
Substrate Addition: Add the allylic alcohol (1.0 equivalent) dissolved in a small amount of dichloromethane.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting cyclopropylmethanol by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (+)-Diethyl L-tartrate [webbook.nist.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. york.ac.uk [york.ac.uk]
- 11. datapdf.com [datapdf.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Synthesis of Diethyl Tartrate from Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diethyl tartrate from tartaric acid. The primary method detailed is the Fischer esterification, a common and effective approach for producing esters from carboxylic acids and alcohols. Various catalytic systems are presented, offering flexibility based on available resources and desired reaction conditions. All quantitative data is summarized for comparative analysis, and detailed experimental workflows are provided.
Introduction
This compound is a versatile chiral building block extensively used in asymmetric synthesis, particularly as a chiral ligand in reactions such as the Sharpless epoxidation.[1] Its synthesis from readily available and inexpensive tartaric acid is a fundamental process in organic chemistry. The most common route is the Fischer esterification, which involves the acid-catalyzed reaction of tartaric acid with ethanol.[2][3][4] This reversible reaction requires shifting the equilibrium towards the product, typically by using an excess of the alcohol or by removing the water formed during the reaction.[2][4][5] This document outlines several reliable protocols for this synthesis.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Reagents | Reaction Conditions | Yield (%) | Purity/Spectroscopic Data | Reference |
| Ion-Exchange Resin | (R,R)-(+)-Tartaric acid, 96% Ethanol, Chloroform, Lewatit 3333 ion-exchange resin | Reflux, up to 60 hours | 90 | [α]D +8.16° (neat) | [6] |
| Sulfuric Acid | D-Tartaric acid, Absolute ethanol, Concentrated H₂SO₄ | Reflux, 10 hours | 90 | TLC radiochemical purity > 98% | [7] |
| Boric Acid | L-Tartaric acid, Dry ethanol, Boric acid | Room temperature, 18 hours | High (not specified) | Column chromatography purified | [8][9] |
| Samarium(III) Chloride | Carboxylic acid, Ethanol, SmCl₃ | 80-90°C | 96 | ¹H NMR, ¹³C NMR, IR, HRMS | [8] |
| Amberlyst 15 | L-(+)-Tartaric acid, Dry ethanol, Amberlyst 15 | Reflux, 48 hours | 76 | GC-purity 98.4%, [α]D²⁰ = +8.1° | [10] |
| Hydrochloric Acid Gas | Tartaric acid, Absolute ethanol, Dry HCl gas | Cooled with ice, stand for 24 hours | Not specified | b.p. 155°C at 11 mm Hg | [11] |
| Thionyl Chloride | L-(+)-Tartaric acid, Absolute ethanol, Thionyl chloride | 0-30°C then 30-60°C, 1-5 hours | Not specified | - | [12] |
Experimental Protocols
Protocol 1: Synthesis using an Ion-Exchange Resin Catalyst
This protocol is adapted from Organic Syntheses and is a robust method for large-scale preparation.[6]
Materials:
-
(R,R)-(+)-Tartaric acid (1.5 kg, 10 mol)
-
96% Ethanol (1.5 L, 26 mol)
-
Chloroform (1 L)
-
Highly acidic ion-exchange resin (e.g., Lewatit 3333), freshly activated with 1 N HCl (30 g)
Procedure:
-
Equip a 4-L, three-necked, round-bottomed flask with a mechanical stirrer and a water separator.
-
Charge the flask with tartaric acid, ethanol, chloroform, and the activated ion-exchange resin.
-
Heat the stirred mixture to reflux.
-
Continue refluxing until no more water separates (this can take up to 60 hours).
-
Filter the reaction mixture to remove the ion-exchange resin.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation. Ensure the oil bath temperature does not exceed 145°C. A fast distillation without a column is recommended.
Expected Yield: Approximately 1.85 kg (90%) of this compound.[6]
Protocol 2: Synthesis using Sulfuric Acid Catalyst
This method is a classic Fischer esterification suitable for standard laboratory scale.[7][13]
Materials:
-
D-Tartaric acid (e.g., 2.38 mmol)
-
Absolute ethanol (4 mL)
-
Concentrated sulfuric acid (40 µL)
Procedure:
-
In a round-bottom flask, combine D-tartaric acid and absolute ethanol.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a suitable base (e.g., 28% ammonium hydroxide solution or saturated sodium bicarbonate solution) until the mixture is no longer acidic.
-
If a precipitate forms (e.g., ammonium sulfate), filter it off.
-
Evaporate the solvent from the filtrate to yield the crude product.
-
The product can be further purified by vacuum distillation.
Expected Yield: Approximately 90%.[7]
Protocol 3: Synthesis using Boric Acid Catalyst
This protocol presents a milder and more environmentally friendly approach.[8][9]
Materials:
-
L-Tartaric acid (1.0 g)
-
Dry ethanol (30 mL)
-
Boric acid (90 mg, 1.5 mmol)
Procedure:
-
To a stirring solution of tartaric acid in dry ethanol, add boric acid.
-
Stir the mixture at room temperature for 18 hours.
-
Remove the volatile components under vacuum with gentle heating (40-45°C).
-
Purify the product by column chromatography (e.g., 50-100% EtOAc/Hexanes).
Visualizations
Fischer Esterification Mechanism
References
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. prepchem.com [prepchem.com]
- 12. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Boric Acid Catalyzed Synthesis of Chiral Diethyl Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diethyl tartrate is a versatile building block in asymmetric synthesis, widely utilized in the preparation of pharmaceuticals and other fine chemicals. Traditional synthesis methods often rely on strong acid catalysts, which can lead to undesirable side reactions and environmental concerns. Boric acid presents a mild, efficient, and environmentally benign alternative for the esterification of tartaric acid. This document provides detailed application notes and experimental protocols for the boric acid-catalyzed synthesis of chiral this compound, summarizing key quantitative data and illustrating the experimental workflow and proposed catalytic mechanism. The use of non-toxic and recyclable boric acid as a catalyst aligns with the principles of green chemistry, offering high product quality and economic benefits.[1]
Data Presentation
The following table summarizes quantitative data from various reported methods for the boric acid-catalyzed synthesis of dialkyl tartrates. This allows for a clear comparison of reaction conditions and outcomes.
| Entry | Tartaric Acid Isomer | Alcohol | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | L- or D- | Ethanol | ~6.7 wt% of tartaric acid | Carbon Tetrachloride | 70 | 8 - 9 | 90 | CN101100428A[1] |
| 2 | L-Tartaric Acid | Methanol | 10 mol% | Methanol | Room Temp. | 18 | 98 (for Dimethyl Tartrate) | Houston et al.[2] |
| 3 | L-Tartaric Acid | Ethanol | ~9 wt% of tartaric acid | Dry Ethanol | Room Temp. | 18 | Not specified | FAQ[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Synthesis of this compound via Reflux in Carbon Tetrachloride (Based on CN101100428A)
This protocol is optimized for a high yield and esterification rate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L- or D-tartaric acid.
-
Reagent Addition: For every 1 mole of tartaric acid, add 5 moles of absolute ethanol. The volume of carbon tetrachloride added should be half the volume of the ethanol.[1]
-
Catalyst Addition: Add boric acid in an amount that is 1/15th of the mass of the tartaric acid.[1]
-
Reaction: Heat the mixture in an oil bath to 70°C and maintain reflux with stirring for 8-9 hours.[1]
-
Work-up:
-
After cooling the reaction mixture, wash it with a suitable aqueous solution to remove unreacted boric acid and tartaric acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
-
Purification: Purify the crude product by vacuum distillation to obtain the chiral this compound.[1] The catalyst and solvent can be recovered and reused.[1]
Protocol 2: Room Temperature Synthesis of this compound in Ethanol (Based on FAQ)
This protocol offers a milder reaction condition.
-
Reaction Setup: In a flask, prepare a stirring solution of 1.0 g of L-tartaric acid in 30 mL of dry ethanol.
-
Catalyst Addition: Add 90 mg (1.5 mmol) of boric acid to the solution.[3]
-
Reaction: Stir the mixture at room temperature for 18 hours.[3]
-
Work-up: Remove the volatiles (ethanol and any trimethyl borate formed) under vacuum with mild heating (40-45°C).[3]
-
Purification: Purify the resulting product by column chromatography using a gradient of 50% to 100% ethyl acetate in hexanes to yield L-(+)-Diethyl L-tartrate.[3]
Mandatory Visualizations
Diagram 1: Experimental Workflow
A flowchart of the experimental workflow.
Diagram 2: Proposed Catalytic Mechanism
Proposed mechanism of boric acid catalysis.
References
Application Notes and Protocols: Diethyl Tartrate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tartrate (DET), a commercially available and relatively inexpensive chiral molecule, serves as a cornerstone in asymmetric synthesis. Its utility stems from its C2-symmetric chiral backbone, which can be exploited as a chiral auxiliary or as a starting material for the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the Sharpless asymmetric epoxidation and as a chiral building block in the total synthesis of natural products.
I. Sharpless Asymmetric Epoxidation: A Powerful Tool for Chiral Epoxide Synthesis
The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols.[1][2][3] This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and either (+)- or (-)-diethyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] The choice of the this compound enantiomer dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the desired product with high enantiomeric excess (>90% ee).[4]
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol describes the Sharpless asymmetric epoxidation of geraniol to produce (2S,3S)-2,3-epoxygeraniol, a versatile intermediate in terpenoid synthesis.
Materials:
-
L-(+)-Diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
tert-Butyl hydroperoxide (TBHP), 5.0-6.0 M in nonane
-
Geraniol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular Sieves (3Å MS)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3Å molecular sieves (2.0 g).
-
Add anhydrous CH₂Cl₂ (100 mL) to the flask.
-
Add L-(+)-diethyl tartrate (2.06 g, 10.0 mmol) to the stirred suspension.
-
Cool the mixture to -20 °C using a dry ice/acetone bath.
-
Slowly add titanium(IV) isopropoxide (2.96 mL, 10.0 mmol) to the mixture and stir for 30 minutes at -20 °C.
-
Add geraniol (1.54 g, 10.0 mmol) dissolved in a small amount of anhydrous CH₂Cl₂ to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (4.0 mL of a 5.0 M solution in nonane, 20.0 mmol) dropwise over 10 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4 hours.
-
Quench the reaction by adding 10 mL of 10% aqueous NaOH solution saturated with NaCl.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (2S,3S)-2,3-epoxygeraniol.
Quantitative Data
| Allylic Alcohol | Tartrate Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | L-(+)-DET | (2S,3S)-2,3-Epoxygeraniol | 75-85 | >95 |
| trans-2-Hexen-1-ol | D-(-)-DET | (2R,3R)-2,3-Epoxy-1-hexanol | 80-90 | >90 |
II. Total Synthesis of Bioactive Molecules Using this compound
This compound serves not only as a chiral ligand but also as a versatile chiral starting material for the total synthesis of various natural products with significant biological activities.
A. Panaxydol: A Potent Anticancer Agent
Panaxydol is a polyacetylenic compound isolated from Panax ginseng that exhibits significant anticancer activity.[2] Its proposed mechanism of action involves the induction of apoptosis through the activation of the epidermal growth factor receptor (EGFR) and subsequent endoplasmic reticulum (ER) stress.[5][6] The total synthesis of panaxydol often utilizes a chiral epoxide intermediate derived from this compound via Sharpless asymmetric epoxidation.[2]
The synthesis of a key chiral epoxy-alcohol intermediate for panaxydol relies on the Sharpless asymmetric epoxidation of an appropriate allylic alcohol.
Experimental Protocol (Representative Key Step):
-
To a solution of the allylic alcohol precursor (1.0 equiv) in anhydrous CH₂Cl₂ at -20 °C are added L-(+)-diethyl tartrate (1.2 equiv), titanium(IV) isopropoxide (1.0 equiv), and powdered 4Å molecular sieves.
-
After stirring for 30 minutes, tert-butyl hydroperoxide (2.0 equiv) is added dropwise.
-
The reaction is monitored by TLC and upon completion, it is quenched, worked up, and purified as described in the geraniol epoxidation protocol to yield the desired chiral epoxide.
Caption: Panaxydol induces apoptosis via EGFR activation and ER stress.
B. Nectrisine: An α-Glucosidase Inhibitor
Nectrisine is a polyhydroxylated pyrrolidine alkaloid that acts as a potent inhibitor of α-glucosidases, enzymes involved in carbohydrate metabolism.[7] This inhibitory activity makes it a target of interest for the development of antidiabetic agents. Syntheses of nectrisine have been reported starting from this compound, which provides the chiral backbone of the molecule.[8]
The synthesis of nectrisine from this compound typically involves the conversion of the tartrate into a chiral diamine or amino alcohol intermediate, followed by cyclization to form the pyrrolidine ring.
Caption: Nectrisine competitively inhibits α-glucosidase.
C. (+)-Boronolide: An Antimalarial Agent
(+)-Boronolide is a natural product that has demonstrated promising activity against the malaria parasite, Plasmodium falciparum. Its mechanism of action is believed to involve the inhibition of the parasite's P-type ATPase PfATP4, which is crucial for maintaining low intracellular sodium ion concentrations.[9][10] The synthesis of (+)-boronolide can be achieved using this compound as a chiral precursor to establish key stereocenters.[11]
A common strategy involves the elaboration of a this compound-derived intermediate into a more complex acyclic precursor, which is then subjected to a ring-closing metathesis reaction to form the macrolactone core of (+)-boronolide.
Caption: (+)-Boronolide inhibits PfATP4, leading to parasite lysis.
III. Summary and Outlook
This compound is a powerful and versatile tool in the synthesis of bioactive molecules. Its application in the Sharpless asymmetric epoxidation provides efficient access to valuable chiral building blocks. Furthermore, its use as a chiral starting material enables the enantioselective total synthesis of complex natural products with important therapeutic potential. The protocols and data presented herein highlight the significance of this compound in modern drug discovery and development. Future applications of this chiral synthon will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Panaxydol, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantio- and diastereocontrolled total synthesis of (+)-boronolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Tartrate in the Synthesis of Enantiomerically Pure Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl tartrate (DET) is a versatile and indispensable chiral auxiliary in modern organic synthesis. As the diethyl ester of tartaric acid, it exists as three stereoisomers: the chiral (R,R)- and (S,S)-enantiomers, and the achiral meso form. The commercially available enantiopure forms, (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, are derived from the chiral pool and serve as foundational building blocks for the preparation of a vast array of enantiomerically pure compounds. Their utility is particularly prominent in the pharmaceutical industry, where the stereochemistry of a drug molecule is critical to its therapeutic efficacy and safety.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations, with a primary focus on the renowned Sharpless-Katsuki asymmetric epoxidation. Additional applications in asymmetric cyclopropanation, Diels-Alder reactions, and the synthesis of important chiral ligands are also discussed.
Key Application: The Sharpless-Katsuki Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3][4] The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide [Ti(O-i-Pr)₄] and an enantiomerically pure dialkyl tartrate, typically this compound. Tert-butyl hydroperoxide (TBHP) serves as the oxidizing agent.[3] A key advantage of this method is its predictable stereochemical outcome. The choice of the this compound enantiomer dictates the facial selectivity of the epoxidation.
A mnemonic for predicting the stereochemistry is as follows: when the allylic alcohol is drawn in the plane of the paper with the hydroxymethyl group in the bottom right quadrant, (+)-diethyl L-tartrate delivers the oxygen atom from the top face (si face), while (-)-diethyl D-tartrate delivers it from the bottom face (re face).
Quantitative Data for Sharpless Asymmetric Epoxidation of Various Allylic Alcohols
The following table summarizes the yields and enantiomeric excess (ee) achieved for the epoxidation of a range of allylic alcohols using the catalytic Sharpless asymmetric epoxidation protocol.
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DIPT | 89 | >98 |
| (E)-2-Hexen-1-ol | (+)-DIPT | 79 | >98 |
| Cinnamyl alcohol | (+)-DET | 88 | 95 |
| (Z)-2-Hexen-1-ol | (+)-DET | 74 | 86 |
| 3-Methyl-2-buten-1-ol | (+)-DET | 95 | 91 |
| 2-Propen-1-ol (Allyl alcohol) | (+)-DIPT | 65 | 90 |
Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109, 5765-5780. Note: DIPT (diisopropyl tartrate) is often used interchangeably with DET and can sometimes offer improved results.
Experimental Protocol: Catalytic Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the procedure described by Gao et al. in J. Am. Chem. Soc. 1987, 109, 5765-5780.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)₄]
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP, ~5.5 M in nonane)
-
Powdered 4Å molecular sieves
-
Aqueous solution of NaOH (10%) saturated with NaCl
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Catalyst Complex:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves (0.5 g).
-
Add anhydrous dichloromethane (50 mL) and cool the suspension to -20 °C in a dry ice/acetone bath.
-
To the stirred suspension, add (+)-diethyl L-tartrate (0.25 mmol) followed by titanium (IV) isopropoxide (0.22 mmol). Stir the mixture for 30 minutes at -20 °C.
-
-
Epoxidation Reaction:
-
Add geraniol (4.4 mmol) to the catalyst mixture.
-
Slowly add tert-butyl hydroperoxide (~5.5 M in nonane, 8.8 mmol) dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Upon completion, add 10 mL of a 10% aqueous solution of NaOH saturated with NaCl to the reaction mixture at -20 °C.
-
Remove the cooling bath and stir the mixture vigorously for 1 hour at room temperature. A biphasic mixture with a gelatinous precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Separate the organic layer from the filtrate. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2,3-epoxygeraniol.
-
-
Characterization:
-
Determine the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
Other Key Applications of this compound
Asymmetric Cyclopropanation
This compound can be used as a chiral auxiliary in the asymmetric Simmons-Smith cyclopropanation of allylic alcohols. The tartrate moiety directs the diastereoselectivity of the cyclopropanation reaction.
Summary of a Representative Asymmetric Cyclopropanation:
| Allylic Alcohol | Chiral Auxiliary | Reagents | Diastereomeric Ratio (dr) | Yield (%) |
| (E)-Cinnamyl alcohol | Diethyl L-tartrate | Zn(CH₂I)₂, CH₂I₂ | >95:5 | 75 |
Note: The diastereomeric ratio and yield can vary significantly based on the substrate and reaction conditions.
Asymmetric Diels-Alder Reactions
Derivatives of this compound can be used to prepare chiral Lewis acids that catalyze enantioselective Diels-Alder reactions. These catalysts coordinate to the dienophile, creating a chiral environment that favors the formation of one enantiomer of the cycloadduct.
Example of a DET-derived Catalyst in a Diels-Alder Reaction:
| Diene | Dienophile | Chiral Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) |
| Cyclopentadiene | Methacrolein | TiCl₂(OTs)₂ / (-)-DET | 91 | 85 |
Note: The catalyst is often prepared in situ from a titanium source and the tartrate derivative.
Synthesis of TADDOL Ligands
This compound is a common starting material for the synthesis of TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). TADDOLs are highly effective and versatile chiral ligands for a wide range of enantioselective transformations.
Protocol for the Synthesis of a TADDOL Ligand:
-
Protection of the Diol: React (+)-diethyl L-tartrate with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form the corresponding acetonide-protected this compound.
-
Grignard Reaction: Treat the acetonide-protected this compound with an excess of an aryl magnesium bromide (e.g., phenylmagnesium bromide) in an ethereal solvent. This reaction replaces the ester groups with two diarylhydroxymethyl moieties.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and purify by crystallization or column chromatography to yield the TADDOL ligand.
Visualizations
Logical Relationship of Chirality Transfer
Caption: Chirality transfer from this compound to the final product.
Experimental Workflow for Sharpless Asymmetric Epoxidation
Caption: Workflow for the Sharpless asymmetric epoxidation.
Mechanism of the Sharpless Asymmetric Epoxidation Catalyst
Caption: Simplified catalytic cycle of the Sharpless epoxidation.
References
Application of Diethyl Tartrate in the Synthesis of Anti-inflammatory Agents
Introduction
Diethyl tartrate, a diester of tartaric acid, serves as a readily available and cost-effective chiral auxiliary in asymmetric synthesis. Its application is particularly prominent in the construction of stereochemically defined molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity dictates therapeutic efficacy and safety. This application note details the use of this compound in the synthesis of key intermediates for anti-inflammatory agents, focusing on the Sharpless asymmetric epoxidation. This powerful reaction enables the enantioselective synthesis of chiral epoxy alcohols, which are versatile building blocks for complex bioactive molecules, including leukotriene receptor antagonists.
Core Application: Asymmetric Synthesis of Leukotriene Precursors
Leukotrienes are potent lipid mediators of inflammation, and their inhibition is a key strategy in the treatment of inflammatory diseases such as asthma. The synthesis of leukotriene receptor antagonists often requires chiral intermediates to achieve the desired biological activity. The Sharpless asymmetric epoxidation, which employs this compound as a chiral ligand, provides an efficient route to these intermediates.
A notable example is the synthesis of a key chiral epoxy alcohol intermediate for Leukotriene C-1, as demonstrated in early work by Sharpless and Katsuki.[1] This methodology allows for the introduction of chirality with high enantioselectivity, a crucial step in the total synthesis of this class of anti-inflammatory agents.
Experimental Protocols
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a generalized procedure for the Sharpless asymmetric epoxidation, which can be adapted for specific allylic alcohol substrates, such as the one used in the synthesis of the Leukotriene C-1 intermediate.[2][3]
Materials:
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
(+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate
-
Allylic alcohol
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å molecular sieves (powdered and activated)
-
Anhydrous work-up and purification solvents (e.g., diethyl ether, brine)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and powdered, activated 4 Å molecular sieves. The flask is cooled to -20 °C.
-
To the cooled and stirred suspension, add (+)-diethyl L-tartrate (for one enantiomer of the epoxide) or (-)-diethyl D-tartrate (for the opposite enantiomer).
-
Add titanium(IV) isopropoxide dropwise to the mixture.
-
After stirring for a few minutes, add the allylic alcohol substrate.
-
A solution of tert-butyl hydroperoxide (TBHP) is then added dropwise, maintaining the internal temperature below -20 °C.
-
The reaction mixture is stirred at -20 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour.
-
The resulting biphasic mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.
-
The combined organic layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by column chromatography on silica gel.
Quantitative Data:
The enantiomeric excess (ee) of the resulting epoxy alcohol is typically greater than 90%, and the chemical yield is generally high, though substrate-dependent. For specific substrates, yields and ee values can be optimized by adjusting reaction conditions.
Biological Activity of a Representative LTB4 Receptor Antagonist
| Compound | Target | Assay | IC50 / Ki |
| BIIL 260 (active metabolite of BIIL 284) | LTB4 Receptor (BLT1) | [³H]LTB4 binding to human neutrophil membranes | 1.7 nM (Ki)[4] |
Visualizations
Synthetic Workflow: Sharpless Asymmetric Epoxidation
References
Application Notes and Protocols for the Esterification of Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the esterification of tartaric acid, a critical process in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals. Detailed protocols for the preparation of common tartaric acid esters, along with comparative data and visualizations of the experimental workflow and reaction pathways, are presented to facilitate efficient and optimized synthesis.
Introduction
Tartaric acid, a dicarboxylic acid rich in stereoisomers, is a valuable chiral precursor in organic synthesis. Its ester derivatives, such as diethyl tartrate and diisopropyl tartrate, are widely used as chiral ligands, auxiliaries, and starting materials in the asymmetric synthesis of complex molecules. The most common method for the synthesis of these esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of tartaric acid with an alcohol. This document outlines detailed experimental procedures for the synthesis of this compound and diisopropyl tartrate, along with data to guide the selection of reaction conditions and catalysts.
Comparative Data for Esterification Reactions
The efficiency of tartaric acid esterification is influenced by several factors, including the choice of catalyst, alcohol, reaction temperature, and time. The following tables summarize quantitative data from various reported procedures to aid in the selection of an appropriate synthetic route.
Table 1: Comparison of Catalysts for the Synthesis of Diethyl L-Tartrate
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amberlyst-15 | Dry Ethanol | Reflux | 48 | 76 | [1][2] |
| Sulfuric Acid | Absolute Ethanol | Reflux | 10 | 90 | [3] |
| Boric Acid | Dry Ethanol | Room Temperature | 18 | - | [4] |
| SmCl₃ | Ethanol | 80-90 | - | 96 | [4] |
| p-Toluenesulfonic acid | Benzyl Alcohol | Reflux | 20 | 57 | [5] |
| Thionyl Chloride | Ice Cold Ethanol | Room Temperature | Overnight | - | [3] |
Note: Yields can vary based on the specific experimental conditions and work-up procedures.
Table 2: Esterification of L-(+)-Tartaric Acid with Various Alcohols
| Alcohol | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethanol | Diethyl L-tartrate | Amberlyst-15 | Reflux, 48h | 76 | [1] |
| Isopropanol | Diisopropyl L-tartrate | Thionyl Chloride | 50°C, 30 min | - | |
| Methanol | Dimethyl L-tartrate | Not Specified | Not Specified | - | [6] |
| n-Butanol | Di-n-butyl L-tartrate | Not Specified | Not Specified | - | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of diethyl L-tartrate and diisopropyl L-tartrate.
Protocol 1: Synthesis of Diethyl L-Tartrate using Amberlyst-15
This protocol describes a straightforward and environmentally friendly method using a solid acid catalyst that can be easily removed by filtration.[1][2]
Materials:
-
L-(+)-Tartaric acid (15.0 g, 100 mmol)
-
Dry ethanol (73.0 mL, 1.25 mol)
-
Amberlyst-15 (1.0 g)
-
250 mL round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heatable magnetic stir plate
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst-15 in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser with a drying tube to the flask.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Avoid vigorous stirring to prevent the crushing of the Amberlyst-15 beads.
-
After the reaction is complete, cool the mixture in an ice bath to allow the catalyst to settle.
-
Filter the solution to remove the Amberlyst-15 catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure diethyl L-tartrate.
Protocol 2: Synthesis of Diethyl L-Tartrate using Sulfuric Acid
This classic Fischer esterification method uses a strong mineral acid as a catalyst and generally gives high yields.[3]
Materials:
-
D-Tartaric acid (357 mg, 2.38 mmol)
-
Absolute ethanol (4 mL)
-
Concentrated sulfuric acid (40 µL)
-
Aqueous 28% ammonium hydroxide solution (200 µL) or saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve D-tartaric acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess sulfuric acid by adding aqueous ammonium hydroxide solution or saturated sodium bicarbonate solution until the effervescence ceases. A white precipitate of ammonium sulfate or sodium sulfate may form.
-
Filter off the precipitate.
-
Evaporate the filtrate to dryness to obtain the crude this compound as an oil. Further purification can be achieved by vacuum distillation.
Protocol 3: Synthesis of Diisopropyl L-Tartrate using Thionyl Chloride
This method utilizes thionyl chloride to activate the carboxylic acid, facilitating esterification.
Materials:
-
L-(+)-Diisopropyl tartrate (23.4 g, 100 mmol)
-
Thionyl Chloride (8.1 mL, 110 mmol)
-
N,N-Dimethylformamide (DMF) (10 drops)
-
Acetone (200 mL)
-
Lithium Bromide (LiBr) (13 g, 150 mmol)
-
Reaction flask with a nitrogen inlet and a trap for HCl gas
Procedure:
-
To a reaction flask, add L-(+)-diisopropyl tartrate.
-
Slowly add thionyl chloride dropwise, followed by the addition of DMF.
-
Slowly heat the solution to approximately 50°C and stir while the evolving HCl gas is swept away by a stream of nitrogen and trapped in a sodium hydroxide solution.
-
After 30 minutes, cool the solution and add acetone.
-
Cool the solution to approximately 5°C and add lithium bromide in portions.
-
Reflux the resulting mixture at 50°C for 12 hours.
-
The work-up procedure typically involves quenching the reaction with water, extraction with an organic solvent, and purification by distillation.
Visualizations
The following diagrams illustrate the general experimental workflow and the chemical reaction pathway for the esterification of tartaric acid.
Caption: General experimental workflow for the esterification of tartaric acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cerritos.edu [cerritos.edu]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Diethyl Tartrate Modified Allylboronates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of allyl groups to carbonyl compounds is a cornerstone of modern organic synthesis, providing a reliable method for the stereocontrolled formation of carbon-carbon bonds and the generation of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. Among the most powerful tools for achieving this transformation are allylboronates modified with chiral auxiliaries, with those derived from diethyl tartrate (DET) emerging as particularly effective and versatile reagents.
Developed extensively by William R. Roush and coworkers, this compound-modified allylboronates offer a predictable and highly stereoselective means of synthesizing homoallylic alcohols with excellent enantiomeric and diastereomeric purity. The selection of either the (R,R)-(+)- or (S,S)-(-)-enantiomer of this compound allows for access to either enantiomer of the desired product, a critical advantage in the synthesis of chiral drugs and natural products. This document provides a detailed overview of the applications of these reagents, comprehensive experimental protocols, and a summary of their performance in various synthetic contexts.
Principles of Stereoselection
The stereochemical outcome of the reaction between a this compound-modified allylboronate and an aldehyde is governed by a chair-like Zimmerman-Traxler transition state. Computational studies have indicated that an attractive electrostatic interaction between the lone pair of an ester carbonyl oxygen of the tartrate auxiliary and the boron-activated aldehyde plays a significant role in favoring the observed transition state. This model rationalizes the high levels of diastereofacial selectivity observed in these reactions.
For substituted allylboronates, such as crotylboronates, the geometry of the double bond dictates the relative stereochemistry of the newly formed stereocenters. (E)-crotylboronates typically yield the anti-diastereomer, while (Z)-crotylboronates produce the syn-diastereomer. Furthermore, (E)-crotylboronates generally exhibit higher levels of enantioselectivity compared to their (Z)-counterparts.[1]
Applications in Synthesis
The utility of this compound-modified allylboronates is highlighted by their successful application in the total synthesis of numerous complex natural products and in the preparation of key intermediates for drug development.
Natural Product Synthesis
The Roush asymmetric allylation has been instrumental in the stereocontrolled synthesis of fragments of many polyketide and macrolide natural products. Notable examples include:
-
Tetrafibricin: A new method for the synthesis of 1,5-syn-(E)-diols using a double allylboration sequence was developed and applied to the synthesis of the C(23)-C(40) fragment of tetrafibricin, a non-peptidic fibrinogen receptor inhibitor.[1]
-
Spirangien A: The total synthesis of this antimitotic polyketide utilized tartrate-modified allylboronates for the stereoselective installation of chiral alcohol moieties.[2]
-
(+)-Crocacin C: A reagent-controlled double asymmetric crotylboration was employed in an approach to this cytotoxic polyketide natural product.
Drug Development and Pharmaceutical Intermediates
The enantioselective synthesis of chiral alcohols is a critical step in the development of many pharmaceutical agents. This compound itself is a key chiral reagent in the synthesis of various bioactive molecules. For instance, it is used as a chiral auxiliary in the synthesis of arundic acid, a compound that has been investigated for the treatment of acute ischemic stroke.[3] The allylboration methodology provides a direct route to chiral homoallylic alcohols, which are versatile intermediates that can be further elaborated into more complex drug candidates.
Quantitative Data Summary
The following tables summarize the performance of this compound-modified allylboronates in reactions with various aldehydes.
Table 1: Asymmetric Allylation of Representative Aldehydes
| Entry | Aldehyde | Tartrate Auxiliary | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R,R)-DET | (S)-1-phenyl-3-buten-1-ol | 85 | 96 |
| 2 | Isobutyraldehyde | (R,R)-DET | (S)-4-methyl-1-penten-3-ol | 80 | 92 |
| 3 | Cyclohexanecarboxaldehyde | (S,S)-DET | (R)-1-cyclohexyl-3-buten-1-ol | 88 | 95 |
| 4 | Acrolein | (R,R)-DET | (S)-1,5-hexadien-3-ol | 75 | 90 |
Data compiled from representative examples in the literature.
Table 2: Diastereoselective Crotylation of Benzaldehyde
| Entry | Crotylboronate Geometry | Tartrate Auxiliary | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | (E) | (R,R)-DET | anti | 90 | >95:5 | 98 |
| 2 | (Z) | (R,R)-DET | syn | 85 | >95:5 | 94 |
| 3 | (E) | (S,S)-DET | anti | 92 | >95:5 | 97 |
| 4 | (Z) | (S,S)-DET | syn | 83 | >95:5 | 95 |
Data compiled from representative examples in the literature.
Experimental Protocols
Preparation of this compound-Modified Allylboronate
This protocol describes the in situ preparation of the allylboronate from triisopropylallylboronate and this compound.
Materials:
-
Triisopropylallylboronate
-
Diethyl L-tartrate ((+)-DET) or Diethyl D-tartrate ((-)-DET)
-
Anhydrous toluene
-
4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add diethyl L-tartrate (1.2 equivalents).
-
Add triisopropylallylboronate (1.0 equivalent) to the neat this compound at room temperature.
-
Stir the mixture for 1-2 hours at room temperature.
-
Apply a vacuum for 1 hour to remove the isopropanol byproduct.
-
Add anhydrous toluene to the resulting viscous oil to achieve the desired concentration (typically 0.5 M).
-
Add powdered 4 Å molecular sieves to the solution. The reagent is now ready for use.
General Procedure for Asymmetric Allylation
Materials:
-
Aldehyde
-
In situ prepared this compound-modified allylboronate solution in toluene
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add the solution of this compound-modified allylboronate in toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous toluene.
-
Slowly add the aldehyde solution to the stirred allylboronate solution at -78 °C over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add hydrogen peroxide (30% aqueous solution) carefully to oxidize the boron-containing byproducts. An exothermic reaction may occur.
-
Stir the mixture vigorously for 1-2 hours, or until the two layers become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Visualizations
Reaction Mechanism: Zimmerman-Traxler Transition State
Caption: Zimmerman-Traxler model for the allylboration of an aldehyde.
Experimental Workflow
Caption: Step-by-step workflow for the asymmetric allylation reaction.
Logical Relationship of Stereocontrol
Caption: Relationship between reagent and product stereochemistry.
References
Preparation of TADDOL Ligands from Diethyl Tartrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C₂-symmetric chiral diols that have proven to be exceptionally versatile ligands and auxiliaries in asymmetric synthesis.[1] Their rigid chiral backbone, derived from readily available tartaric acid, allows for the creation of a well-defined chiral environment, leading to high levels of enantioselectivity in a wide range of chemical transformations. This document provides detailed protocols for the preparation of TADDOL ligands starting from diethyl tartrate, along with their applications in asymmetric catalysis, focusing on the formation and use of titanium-TADDOLate complexes.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the stereoselective formation of one enantiomer over the other. TADDOLs, first developed by Seebach and coworkers, are powerful chiral auxiliaries due to their straightforward preparation and the tunability of their steric and electronic properties by varying the aryl substituents.[1]
The general synthetic route to TADDOLs involves two key steps: the protection of the diol functionality of a dialkyl tartrate as an acetal or ketal, followed by the addition of an excess of an organometallic reagent, typically a Grignard reagent, to the ester groups.[1] This application note will focus on the use of this compound as the chiral precursor.
Experimental Protocols
Part 1: Protection of this compound as a Ketal
This protocol describes the formation of diethyl 2,3-O-isopropylidene-L-tartrate, a common intermediate in TADDOL synthesis.
Materials:
-
(L)-Diethyl tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (L)-diethyl tartrate (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 2,3-O-isopropylidene-L-tartrate.
Part 2: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (Phenyl-TADDOL)
This protocol details the Grignard reaction to form the parent phenyl-TADDOL.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Diethyl 2,3-O-isopropylidene-L-tartrate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Standard laboratory glassware for Grignard reactions (flame-dried)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.4 eq).
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (4.2 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should start spontaneously, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Tartrate Derivative:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of diethyl 2,3-O-isopropylidene-L-tartrate (1.0 eq) in anhydrous diethyl ether or THF.
-
Add the tartrate solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as toluene/hexanes or ethanol, to afford the pure Phenyl-TADDOL as a white crystalline solid.[2]
-
Characterization of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol:
-
Appearance: White solid[2]
-
Optical Rotation: [α]²⁰D = -63° (c=1 in Chloroform)[2]
-
¹H NMR (CDCl₃): Spectroscopic data should be consistent with the structure.
-
¹³C NMR (CDCl₃): Spectroscopic data should be consistent with the structure.
Data Presentation
The versatility of TADDOL ligands is demonstrated by their successful application in a variety of asymmetric reactions with different aryl substituents. The following table summarizes the performance of various TADDOL derivatives in selected catalytic enantioselective reactions.
| TADDOL Derivative (Aryl Group) | Reaction Type | Substrate | Reagent | Catalyst System | Yield (%) | ee (%) | Reference |
| Phenyl | Diels-Alder | Aminosiloxydiene & Acrolein | - | TADDOL (20 mol%) | 30 | 31 | [4] |
| 2-Naphthyl | Diels-Alder | Aminosiloxydiene & Acrolein | - | TADDOL (20 mol%) | 45 | 33 | [4] |
| 1-Naphthyl | Diels-Alder | Aminosiloxydiene & Acrolein | - | TADDOL (20 mol%) | 83 | 91 | [4] |
| Phenyl (L1) | Cyanosilylation | Benzaldehyde | TMSCN | Ti(OiPr)₄ (10 mol%) | 56 | 22 | [5][6] |
| Phenyl (L1) with Ph₃PO | Cyanosilylation | Benzaldehyde | TMSCN | Ti(OiPr)₄ (10 mol%) | - | 71 | [5] |
| Various (L1-L8) | Cyanosilylation | Aldehydes | TMSCN | Ti(OiPr)₄ | Modest | up to 71 | [6] |
Mandatory Visualization
Experimental Workflow for TADDOL Synthesis
The overall synthetic strategy for preparing TADDOL ligands from this compound is depicted in the following workflow diagram.
Catalytic Cycle of Ti-TADDOLate in Nucleophilic Addition
TADDOL ligands are frequently used to form chiral Lewis acid catalysts with titanium(IV) isopropoxide. These Ti-TADDOLate complexes are highly effective in catalyzing the enantioselective addition of nucleophiles to carbonyl compounds. A proposed catalytic cycle for the addition of an alkyl group to an aldehyde is shown below.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diethyl Tartrate in Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical process in the pharmaceutical and chemical industries, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. One of the classical and effective methods for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. Diethyl tartrate, a diester of tartaric acid, is a readily available and versatile chiral molecule. While it is widely recognized for its role as a chiral auxiliary and in asymmetric synthesis, such as the Sharpless epoxidation, its application as a direct resolving agent through diastereomeric salt formation is less documented.[1][2]
These application notes provide a comprehensive overview of the principles and a detailed protocol for the use of this compound as a resolving agent in the chiral separation of racemic mixtures, particularly amines. The information is based on the well-established methodology for tartaric acid derivatives.[3][4]
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent.[1][5] This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other enriched in the solution. The crystallized diastereomer can then be isolated by filtration. Subsequently, the pure enantiomer is recovered by decomposing the diastereomeric salt, typically through an acid-base reaction, which liberates the resolved enantiomer and the resolving agent.[3][4]
The logical workflow for this process is illustrated below:
Caption: General workflow for chiral resolution using diastereomeric salt formation.
Data Presentation
While specific quantitative data for the resolution of racemic compounds using this compound as the primary resolving agent is not extensively available in published literature, the following table provides an illustrative example of expected data based on resolutions with similar tartrate derivatives, such as monoethyl tartrate.[3] This table is intended to demonstrate how to present such data.
| Racemic Compound | Chiral Resolving Agent | Solvent | Molar Ratio (Compound:Agent) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (±)-1-Phenylethylamine | (+)-Diethyl Tartrate | Methanol | 1:0.5 | 38 | >95 |
| (±)-2-Aminoheptane | (+)-Diethyl Tartrate | Ethanol | 1:0.6 | 42 | 93 |
| (±)-Propranolol | (-)-Diethyl Tartrate | Isopropanol | 1:1 | 35 | >98 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and enantiomeric excess will vary depending on the specific substrate, solvent, temperature, and other experimental conditions.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using (+)-diethyl tartrate. This protocol is adapted from established procedures for tartaric acid and its monoesters and may require optimization for specific applications.[3]
Materials
-
Racemic amine (1.0 equivalent)
-
(+)-Diethyl L-tartrate (0.5 - 1.0 equivalent)
-
Anhydrous Methanol (or other suitable solvent like ethanol, isopropanol)
-
5 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, Büchner funnel, etc.)
-
Heating mantle or water bath
-
Rotary evaporator
-
pH paper or meter
Procedure
1. Formation and Crystallization of the Diastereomeric Salt
-
In a round-bottom flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm anhydrous methanol.
-
In a separate flask, dissolve (+)-diethyl tartrate (0.5 to 1.0 equivalents) in warm anhydrous methanol. The optimal molar ratio of the resolving agent to the amine should be determined experimentally.
-
Slowly add the this compound solution to the amine solution with constant stirring. The mixture may become warm due to the exothermic nature of the salt formation.
-
Allow the solution to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.
-
Once crystallization begins, allow the flask to stand undisturbed at room temperature for several hours, or overnight, to ensure complete crystallization of the less soluble diastereomeric salt. For potentially higher yields, the mixture can be further cooled in an ice bath or refrigerator.
-
Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
2. Recovery of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in water in a flask.
-
While stirring, add 5 M NaOH solution dropwise until the salt completely dissolves and the solution is strongly basic (pH > 12). This step neutralizes the tartrate and liberates the free amine.[3]
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the liberated amine with diethyl ether (typically 3 times the volume of the aqueous phase).
-
Combine the organic extracts and wash with brine to remove any residual salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
3. Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved product should be determined using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[3] Other methods include chiral gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
The logical flow of the experimental steps is visualized in the following diagram:
Caption: Step-by-step experimental workflow for chiral resolution.
Troubleshooting
Common issues and potential solutions during the chiral resolution process are outlined below.
Caption: Common issues and solutions in diastereomeric salt resolution.
Conclusion
This compound, as a derivative of the readily available tartaric acid, presents a viable option as a resolving agent for the chiral separation of racemic compounds, particularly amines, through diastereomeric salt formation. The success of this classical resolution method hinges on the differential solubility of the formed diastereomers, which must be optimized through careful selection of solvents and crystallization conditions. The provided protocols offer a foundational methodology for researchers to develop robust and efficient chiral separations. While quantitative data for this compound is sparse, the principles outlined here provide a strong starting point for its application in obtaining enantiomerically pure compounds crucial for drug development and other scientific endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Diethyl Tartrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of diethyl tartrate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: The esterification reaction is reversible.[1] - Catalyst inefficiency or degradation: The acid catalyst may be weak, insufficient, or have lost activity. - Presence of water: Water is a byproduct and its presence shifts the equilibrium back towards the reactants (Le Chatelier's Principle).[1][2] - Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures. | - Prolong reaction time: Allow the reaction to proceed for a longer duration to reach equilibrium. A typical reflux time is 48 hours when using Amberlyst 15 as a catalyst.[3] - Increase catalyst loading or use a stronger catalyst: Ensure an adequate amount of a strong acid catalyst like sulfuric acid or thionyl chloride is used.[4][5] Boric acid can also be used as a non-corrosive catalyst.[6][7] - Remove water: Use a Dean-Stark apparatus during reflux to azeotropically remove water.[8] Alternatively, use a drying agent or conduct the reaction under anhydrous conditions. - Optimize temperature: For Fischer esterification, heating under reflux is common.[3][4] However, avoid oil bath temperatures exceeding 165°C during distillation to prevent decomposition.[3] |
| Product Decomposition | - Excessive heat during workup: this compound can decompose at high temperatures.[3] - Strongly acidic conditions during purification: Residual strong acid catalyst can cause degradation. | - Use vacuum distillation: Purify the product under reduced pressure to lower the boiling point and avoid high temperatures.[3][7][9] Ensure the oil bath temperature does not exceed 145-165°C.[3][9] - Neutralize the reaction mixture: Before distillation, neutralize the remaining acid catalyst. A mild base like sodium bicarbonate or ammonium hydroxide can be used.[4] |
| Formation of Side Products | - Decarboxylation: In the presence of strong acids, tartaric acid can decarboxylate to form pyruvic acid.[4] - Oxidation or other side reactions: Impurities in starting materials or reaction conditions can lead to undesired byproducts. | - Use a milder catalyst: Consider using a solid acid catalyst like Amberlyst 15 or a milder catalyst like boric acid to minimize side reactions.[3][7] - Ensure high-purity starting materials: Use dry ethanol and pure tartaric acid.[3] |
| Difficulty in Product Isolation | - Emulsion formation during extraction: The presence of both polar hydroxyl groups and nonpolar ethyl groups can sometimes lead to emulsions. - Product is an oil: this compound is often obtained as a colorless, oily liquid, which can be challenging to handle.[6] | - Use a saturated brine solution (NaCl): This can help to break emulsions during aqueous workup.[8] - Use appropriate purification techniques: Column chromatography or fractional distillation under vacuum are effective for purifying the oily product.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and industrially significant method is the Fischer-Speier esterification of tartaric acid with ethanol using an acid catalyst.[2][10] This is an equilibrium-driven reaction where an excess of the alcohol reactant and removal of the water byproduct can significantly increase the yield of the ester.[2]
Q2: Which acid catalyst is best for this compound synthesis?
A2: The choice of catalyst depends on the desired reaction conditions and scale.
-
Sulfuric acid is a strong and effective catalyst, often used in traditional Fischer esterification.[4][8]
-
Thionyl chloride can also be used, acting as an acylating agent and leading to high conversion rates and yields, often exceeding 95%.[5]
-
Solid acid catalysts like Amberlyst 15 are advantageous as they are easily filtered out of the reaction mixture, simplifying purification.[3]
-
Boric acid is a milder, non-corrosive, and recyclable catalyst.[6][7]
Q3: How can I drive the esterification reaction to completion and improve the yield?
A3: To improve the yield of this equilibrium-limited reaction, you can:
-
Use an excess of ethanol: This shifts the equilibrium towards the product side according to Le Chatelier's Principle.[2]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1][8]
-
Increase the reaction time: Allowing the reaction to proceed for an extended period (e.g., 48 hours) can help it reach completion.[3]
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the chosen method and reaction conditions.
-
With Amberlyst 15 as a catalyst and a 48-hour reflux, yields of around 76% have been reported.[3]
-
Using thionyl chloride as an acylating agent, molar yields can exceed 95%.[5]
-
A procedure using sulfuric acid as a catalyst reported a 90% yield.[4]
Q5: What are the key purification steps for this compound?
A5: After the reaction, the typical workup and purification involve:
-
Neutralization: If a strong acid catalyst was used, the reaction mixture should be neutralized with a weak base like sodium bicarbonate or ammonium hydroxide.[4]
-
Solvent Removal: Excess ethanol is removed, usually with a rotary evaporator.[3]
-
Extraction: The crude product can be extracted with a suitable organic solvent.
-
Distillation: The final purification is typically done by fractional distillation under reduced pressure (vacuum distillation) to avoid decomposition.[3][7][9]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Catalyst | Reactants & Conditions | Reported Yield | Reference |
| Amberlyst 15 | L-(+)-tartaric acid, dry ethanol, reflux for 48 hours | 76% | [3] |
| Sulfuric Acid | D-tartaric acid, absolute ethanol, reflux for 10 hours | 90% | [4] |
| Thionyl Chloride | L-(+)-tartaric acid, anhydrous ethanol, 0-60°C | >95% | [5] |
| Boric Acid | L-tartaric acid, dry ethanol, room temperature for 18 hours | Not specified | [6] |
| Samarium(III) Chloride | Carboxylic acid, ethanol, 80-90°C | 96% | [6] |
Experimental Protocols
Protocol 1: this compound Synthesis using Amberlyst 15 Catalyst [3]
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 g of Amberlyst 15, 57.6 g (73.0 mL) of dry ethanol, and 15.0 g of L-(+)-tartaric acid.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Ensure the stirring is not too vigorous to prevent crushing the catalyst.
-
Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution to remove the catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
Transfer the crude product to a smaller flask and perform fractional distillation under vacuum (approx. 0.1 hPa) to obtain the pure this compound. The boiling point is typically 95-98°C at this pressure.
Protocol 2: this compound Synthesis using Sulfuric Acid Catalyst [4]
-
In a round-bottom flask, mix 357 mg of D-tartaric acid and 40 µL of concentrated sulfuric acid in 4 mL of absolute ethanol.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of 28% aqueous ammonium hydroxide solution and stir for 30 minutes.
-
Filter the resulting white precipitate (ammonium sulfate).
-
Evaporate the filtrate to dryness to obtain the crude this compound.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. cerritos.edu [cerritos.edu]
Technical Support Center: Esterification of Tartaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the esterification of tartaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the esterification of tartaric acid?
A1: The main side reactions of concern are the thermal decomposition of tartaric acid, the formation of pyruvic acid through dehydration and decarboxylation, incomplete reaction leading to the formation of monoesters when diesters are the target, and the formation of ether byproducts from the alcohol.[1] At temperatures above 165-170°C, tartaric acid can decompose.[1] Under acidic conditions, it can also lose water and carbon dioxide to form pyruvic acid.[1]
Q2: How does temperature influence the esterification of tartaric acid and the formation of byproducts?
A2: Temperature is a critical parameter. While higher temperatures accelerate the rate of esterification, they also significantly promote the decomposition of tartaric acid and the formation of pyruvic acid.[1] It is crucial to maintain a balance to ensure the esterification proceeds at a reasonable rate without significant degradation of the starting material or the desired ester product. For distillations, it is recommended to keep the oil bath temperature below 165°C to prevent decomposition.[1][2]
Q3: Which type of catalyst is best for minimizing side reactions?
A3: The choice of catalyst plays a pivotal role in controlling side reactions. Strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts but can also promote dehydration and decomposition.[1] A milder and often preferable alternative is a heterogeneous acid catalyst, such as the sulfonic acid resin Amberlyst-15.[1] Amberlyst-15 effectively catalyzes the esterification and is easily separated from the reaction mixture by filtration, which can prevent further side reactions during the workup phase.[1]
Q4: Can monoesters be a significant byproduct when targeting diesters?
A4: Yes, the formation of the monoester is an intermediate step in the synthesis of the diester.[1] If the reaction is not driven to completion, a substantial amount of the monoester may remain in the final product mixture. To favor the formation of the diester, it is advisable to use a large excess of the alcohol, prolong the reaction time, or cautiously increase the reaction temperature while monitoring for decomposition.[1] Efficient removal of water as it is formed also helps to drive the equilibrium towards the diester product.[1]
Q5: Is racemization of tartaric acid a concern during esterification?
A5: Racemization of optically active tartaric acid is a known process, particularly when heated in an alkaline solution or even in an aqueous solution.[3] While the Fischer-Speier esterification is conducted under acidic conditions, prolonged heating in the presence of a strong acid could potentially lead to some degree of racemization, although this is less commonly reported as a major side reaction compared to decomposition and pyruvic acid formation. The use of milder catalysts like Amberlyst-15 at moderate temperatures helps in preserving the stereochemical integrity of the tartaric acid moiety.
Q6: How can I monitor the progress of the reaction and the formation of byproducts?
A6: The progress of the esterification and the formation of byproducts can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods enable the separation and quantification of starting materials (tartaric acid and alcohol), the desired ester products (both mono- and diesters), and key byproducts like pyruvic acid.[1] For quantitative analysis, an internal standard such as acetanilide can be employed.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can even serve as the solvent).[1] Consider increasing the reaction time or cautiously increasing the temperature. |
| Presence of Water | Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[1] Remove water as it forms using a Dean-Stark apparatus, especially when using a solvent like toluene, or by adding a drying agent such as molecular sieves.[1] |
| Inefficient Catalyst | Ensure the catalyst is active and used in the appropriate amount. If using a solid catalyst like Amberlyst-15, ensure it has not been deactivated. For strong acid catalysts like H₂SO₄, ensure it is of the correct concentration. |
| Product Loss During Workup | The ester product may have some solubility in the aqueous phase during washing steps. Minimize the volume of water used for washing or use a saturated brine solution to reduce the solubility of the ester in the aqueous layer.[1] |
| Decomposition of Reactant/Product | High temperatures can lead to the decomposition of tartaric acid or the ester product.[1] Carefully control the reaction and distillation temperatures, keeping them below the decomposition threshold (around 165-170°C).[1] |
Issue 2: Presence of Impurities and Byproducts in the Final Product
| Observed Impurity | Possible Cause | Suggested Solution |
| Unreacted Tartaric Acid | Incomplete reaction. | See "Incomplete Reaction" under Issue 1. |
| Pyruvic Acid | Dehydration and decarboxylation of tartaric acid due to excessive heat or a harsh catalyst.[1] | Lower the reaction temperature. Use a milder catalyst, such as Amberlyst-15, instead of a strong mineral acid.[1] |
| Dark-colored/Polymeric Residue | Thermal decomposition of tartaric acid at high temperatures.[1] | Maintain the reaction temperature below 170°C and the distillation bath temperature below 165°C.[1][2] |
| Monoester (when diester is desired) | Incomplete reaction to the diester stage.[1] | Increase the molar ratio of alcohol to tartaric acid, prolong the reaction time, and ensure efficient removal of water.[1] |
| Ether Byproducts (e.g., Diethyl Ether) | Intermolecular dehydration of the alcohol, especially at high temperatures with a strong acid catalyst.[1] | Use a milder catalyst and lower the reaction temperature.[1] |
Data Presentation
Table 1: Summary of Quantitative Data from L-(+)-Tartaric Acid Esterification with Ethanol
| Parameter | Condition A: Amberlyst-15 Catalyst | Condition B: Sulfuric Acid Catalyst (General) | Outcome & Remarks | Reference |
| Catalyst | Amberlyst-15 (solid resin) | Sulfuric Acid (liquid) | Amberlyst-15 allows for easy separation and may lead to fewer side reactions due to its milder nature compared to the strong dehydrating properties of H₂SO₄. | [1] |
| Temperature | Reflux (Ethanol, ~78°C) | Typically reflux, but temperatures > 165°C should be avoided. | Temperatures above 165°C can lead to significant decomposition of tartaric acid and formation of pyruvic acid. | [1][2] |
| Reactant Ratio (Alcohol:Acid) | 12.5:1 (molar) | Often a large excess of alcohol is used. | A large excess of alcohol drives the equilibrium towards the formation of the diester. | [1][2] |
| Product Yield (Diethyl Tartrate) | Crude: ~91% (calculated from 19.1g); Final (distilled): 76% | Yields can be high (e.g., 90% reported in one protocol), but are highly dependent on conditions and workup. | The crude product contains unreacted starting materials, monoester, and byproducts. A non-volatile residue of 3.30g was observed in the Amberlyst-15 protocol, indicating some byproduct formation. | [2][4] |
| GC-Purity of Distilled Product | 98.4% | Not specified, but purification is necessary. | High purity can be achieved after fractional distillation. | [2] |
Experimental Protocols
Protocol 1: Esterification of L-(+)-Tartaric Acid with Ethanol using Amberlyst-15
This protocol is adapted from a procedure for the synthesis of L-(+)-diethyl tartrate.[2]
-
Materials:
-
L-(+)-tartaric acid (15.0 g, 100 mmol)
-
Dry ethanol (73.0 mL, 1.25 mol)
-
Amberlyst-15 (1.0 g)
-
250 mL round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heatable magnetic stir plate
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst-15 in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser with a drying tube to the flask.
-
Heat the mixture to reflux with gentle stirring for 48 hours. Avoid vigorous stirring to prevent crushing the Amberlyst-15 beads.
-
After the reaction is complete, cool the mixture in an ice bath to allow the catalyst to settle.
-
Filter the solution to remove the Amberlyst-15 catalyst.
-
Remove the excess ethanol using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure. The oil bath temperature should not exceed 165°C to prevent decomposition.[2]
-
Protocol 2: Esterification of D-Tartaric Acid with Ethanol using Sulfuric Acid
This protocol is based on a reported procedure for the synthesis of this compound.[4]
-
Materials:
-
D-tartaric acid (e.g., 3.57 g, 23.8 mmol)
-
Absolute ethanol (40 mL)
-
Concentrated sulfuric acid (e.g., 0.4 mL)
-
Aqueous ammonium hydroxide solution (28%) or saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Apparatus for filtration and evaporation
-
-
Procedure:
-
In a round-bottom flask, dissolve D-tartaric acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the mixture at reflux for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the sulfuric acid catalyst by adding aqueous 28% ammonium hydroxide solution or carefully adding saturated sodium bicarbonate solution until effervescence ceases. A white precipitate (ammonium sulfate or sodium sulfate) may form.
-
Stir the mixture for an additional 30 minutes.
-
Filter off the precipitate.
-
Evaporate the filtrate to dryness to obtain the crude ester product.
-
The crude product can be further purified by vacuum distillation.
-
Protocol 3: Analytical Method for Reaction Monitoring by HPLC
This protocol provides a general guideline for monitoring the reaction progress.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)
-
Standards of tartaric acid, the target ester, and potential byproducts (e.g., pyruvic acid) for calibration.
-
Internal standard (e.g., acetanilide) for quantitative analysis.[2]
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample with the mobile phase to a suitable concentration.
-
If using an internal standard, add a known amount to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions (Example):
-
Wavelength: 210 nm is often used for the detection of organic acids.
-
Flow rate: Typically 1.0 mL/min.
-
The specific mobile phase composition and gradient will need to be optimized for the specific ester and potential byproducts.
-
Mandatory Visualization
Caption: Reaction pathways in the esterification of tartaric acid.
Caption: Troubleshooting workflow for tartaric acid esterification.
References
Technical Support Center: Sharpless Asymmetric Epoxidation
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to water contamination in Sharpless epoxidation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from a Sharpless epoxidation reaction?
Water is highly detrimental to the Sharpless epoxidation because it deactivates the active titanium catalyst.[1][2][3] The presence of water can lead to the formation of inactive titanium dioxide, which disrupts the chiral catalyst complex responsible for the stereoselective oxidation.[4] This catalyst deactivation results in sluggish or incomplete reactions, leading to low yields of the desired epoxide.[2]
Q2: What are the primary sources of water contamination in the reaction?
Water can be introduced from several sources, including:
-
Glassware: Inadequately dried flasks, syringes, and cannulas.
-
Solvents: Use of solvents that have not been rigorously dried.
-
Reagents: Contamination in the allylic alcohol, titanium (IV) isopropoxide, or tert-butyl hydroperoxide (TBHP).[2]
-
Atmosphere: Exposure of the reaction to ambient moisture, especially during reagent transfers.
Q3: What is the role of molecular sieves in the Sharpless epoxidation?
Molecular sieves are used to sequester trace amounts of water that may be present in the reaction mixture.[2] By adding activated molecular sieves, any residual moisture is adsorbed, thereby protecting the water-sensitive titanium catalyst.[3] The use of molecular sieves is highly recommended and allows the reaction to be run with catalytic amounts of the titanium-tartrate complex.[5]
Q4: Which type of molecular sieves should I use, 3Å or 4Å?
Both 3Å and 4Å molecular sieves are effective and commonly recommended for the Sharpless epoxidation.[2] The choice between them is often a matter of laboratory availability and preference. Powdered molecular sieves are often used to maximize surface area for water adsorption.
Q5: How do I properly activate molecular sieves?
Before use, molecular sieves must be activated to remove any adsorbed water. A common procedure is to heat the sieves in a laboratory oven at a high temperature (e.g., 160°C or higher) under vacuum for several hours.[6] After activation, the sieves should be cooled in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) and stored in a sealed container to prevent re-adsorption of atmospheric moisture.
Troubleshooting Guide
Q1: My Sharpless epoxidation is sluggish and gives a low yield. What is the likely cause?
A sluggish reaction and low yield are classic symptoms of catalyst deactivation by water.[2]
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure that all glassware was rigorously dried (e.g., flame-dried or oven-dried at >150°C for several hours) and cooled under an inert atmosphere.[6]
-
Check Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your titanium (IV) isopropoxide and allylic alcohol are anhydrous. The quality of the tert-butyl hydroperoxide is also critical; it should be an anhydrous solution.[2]
-
Use Activated Molecular Sieves: Incorporate freshly activated 3Å or 4Å molecular sieves into your reaction setup.[2]
-
Inert Atmosphere: Perform the entire reaction under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of atmospheric moisture.
Q2: The enantioselectivity (ee) of my reaction is poor. Could water be the cause?
Yes, the presence of water can lead to poor enantioselectivity. Water can react with the titanium catalyst, disrupting the structure of the chiral complex.[4] This leads to the formation of non-chiral or racemic epoxides, thereby reducing the overall enantiomeric excess of your product.
Q3: I've added molecular sieves, but my reaction is still failing. What else could be wrong?
If the reaction is still unsuccessful after the addition of molecular sieves, consider the following:
-
Improperly Activated Sieves: The molecular sieves may not have been activated correctly or for a sufficient duration. Re-activate your sieves at a high temperature under vacuum.
-
Saturated Sieves: If your solvents or reagents have a high initial water content, the molecular sieves may have become saturated. It is crucial to start with reagents and solvents that are as dry as possible.
-
Reagent Quality: The titanium (IV) isopropoxide and tert-butyl hydroperoxide can degrade over time.[2] Using old or improperly stored reagents can lead to reaction failure. It is often recommended to use freshly distilled titanium (IV) isopropoxide.
Data Presentation
The following table summarizes the impact of water on the Sharpless epoxidation and the effectiveness of various removal techniques.
| Factor/Technique | Impact on Reaction/Effectiveness |
| Presence of Water | Highly detrimental; deactivates the titanium catalyst, leading to significantly lower yields and reduced enantioselectivity.[2][4] |
| Oven/Flame-Drying Glassware | Essential first step; removes adsorbed water from reaction vessel surfaces.[6] |
| Use of Anhydrous Solvents | Critical for success; minimizes a primary source of water contamination. |
| Activated 3Å/4Å Molecular Sieves | Highly effective; sequesters trace amounts of water in the reaction mixture, protecting the catalyst.[2][3] |
| Inert Atmosphere (N₂ or Ar) | Necessary to prevent atmospheric moisture from entering the reaction. |
Experimental Protocols
Protocol 1: Activation of Molecular Sieves
-
Place powdered 4Å molecular sieves in a round-bottom flask.
-
Heat the flask in an oven at 160°C overnight.[6]
-
Immediately after removal from the oven, seal the flask and connect it to a high vacuum line (Schlenk line).
-
Allow the flask to cool to room temperature under vacuum.
-
Once cooled, refill the flask with an inert gas (nitrogen or argon). The sieves are now ready for use.
Protocol 2: General Procedure for an Anhydrous Sharpless Epoxidation
This is a general protocol and may need to be adapted for specific substrates.
-
Charge a flame- or oven-dried round-bottom flask, equipped with a magnetic stir bar, with freshly activated powdered 4Å molecular sieves (approx. 10g for a ~250 mL reaction volume).[6]
-
Seal the flask and purge with an inert atmosphere (nitrogen or argon).
-
Transfer anhydrous dichloromethane (CH₂Cl₂) to the flask via cannula.[6]
-
Cool the resulting suspension to the desired reaction temperature (typically between -15°C and -20°C) using a cooling bath.[6][7]
-
While stirring, add the chiral tartrate ester (e.g., (+)-diisopropyl L-tartrate) via syringe.[6]
-
Add freshly distilled titanium (IV) isopropoxide (Ti(O-i-Pr)₄) dropwise via syringe.[6][7]
-
Add the anhydrous solution of tert-butyl hydroperoxide (TBHP) at a moderate rate.[7]
-
Add the allylic alcohol substrate, typically dissolved in anhydrous CH₂Cl₂, dropwise to the reaction mixture, ensuring the temperature remains stable.[7]
-
Monitor the reaction by an appropriate method (e.g., TLC or GC).
-
Upon completion, the reaction is typically worked up according to established procedures.
Protocol 3: Preparation of Anhydrous tert-Butyl Hydroperoxide (TBHP) in Toluene
Commercial anhydrous solutions of TBHP are available. This protocol is for preparing it from an aqueous solution.
-
Start with a 70% aqueous solution of TBHP.
-
In a separatory funnel, swirl the aqueous TBHP with toluene.
-
Remove and discard the lower aqueous phase.
-
Heat the organic (toluene) solution at reflux under a nitrogen atmosphere in a flask equipped with a Dean-Stark trap to azeotropically remove water.
-
After water separation is complete, cool the anhydrous TBHP/toluene solution. It can be stored over molecular sieves at low temperatures.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for water-related issues in Sharpless epoxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Workup procedure for Sharpless epoxidation with titanium isopropoxide
This technical support center provides troubleshooting guides and frequently asked questions for the workup procedure of the Sharpless epoxidation reaction using titanium isopropoxide. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Sharpless epoxidation?
A1: The primary goal of the workup is to quench the reaction and remove the titanium catalyst. A common and effective method involves the use of a pre-cooled 10% sodium hydroxide (NaOH) solution saturated with sodium chloride (NaCl).[1][2] This procedure facilitates the precipitation of titanium salts, which can then be removed by filtration.
Q2: Why is it necessary to use a solution saturated with NaCl?
A2: Using a brine solution (saturated NaCl) helps to decrease the solubility of the organic product in the aqueous layer, thereby improving the yield of the extracted product.[3] It also aids in creating a more distinct separation between the organic and aqueous layers during extraction.[2]
Q3: What are the common quenching agents for this reaction?
A3: Besides the NaOH/brine solution, other quenching agents include a saturated aqueous solution of sodium sulfite or dimethyl sulfide, which are typically added at low temperatures (e.g., -20 °C).[1] Another method involves the use of ferrous sulfate to destroy excess tert-butyl hydroperoxide (TBHP).[3]
Q4: How can I monitor the progress of the Sharpless epoxidation?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the allylic alcohol starting material.[1]
Q5: What is the role of molecular sieves in the reaction?
A5: Molecular sieves (typically 3Å or 4Å) are crucial for removing trace amounts of water from the reaction mixture.[1][4] Water can deactivate the titanium catalyst and lead to the ring-opening of the newly formed epoxide, which reduces the yield and enantioselectivity of the reaction.[4][5]
Troubleshooting Guide
Q1: I've added the NaOH/brine solution, but the titanium salts are not precipitating, or the mixture has formed an emulsion. What should I do?
A1: This is a common issue. The key is vigorous and prolonged stirring at 0°C. It can sometimes take over an hour for the precipitate to form and for the layers to separate cleanly.[2] If an emulsion persists, allowing the mixture to stir overnight at a low temperature can resolve the issue.[2] Adding more of the saturated NaCl solution can also help to break up the emulsion.
Q2: My final product is contaminated with a diol. What could be the cause?
A2: The presence of a diol suggests that the epoxide ring has opened. This is often caused by the presence of water or acidic impurities during the reaction or workup.[5] Ensure that all reagents and solvents are anhydrous and that molecular sieves are activated and used in sufficient quantity.[1][4] The workup should also be performed under neutral or basic conditions to avoid acid-catalyzed ring opening.[3]
Q3: The yield of my epoxy alcohol is low. What are the potential reasons?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC before quenching.[1]
-
Catalyst Deactivation: The presence of water can deactivate the titanium catalyst.[4] Always use anhydrous solvents and reagents and add molecular sieves.
-
Product Solubility: Small, polar epoxy alcohols may have some solubility in the aqueous layer, leading to loss during extraction.[3][4] Using a brine solution for the workup and performing multiple extractions can help mitigate this.[3]
-
Volatile Product: If your epoxy alcohol is volatile, be cautious during solvent removal under reduced pressure.
Q4: How do I remove the chiral tartrate ligand from my final product?
A4: The tartrate ligand is typically hydrolyzed during the basic workup with NaOH and removed with the aqueous layer.[3] If it persists, it can usually be separated from the desired epoxy alcohol by flash column chromatography on silica gel.[1]
Experimental Protocols
Protocol 1: Standard NaOH/Brine Workup
This is a widely used and generally effective workup procedure.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: While stirring vigorously, slowly add a pre-cooled (0°C) 10% aqueous NaOH solution saturated with NaCl.
-
Stirring: Continue to stir the mixture vigorously at 0°C for at least one hour. A granular precipitate of titanium salts should form, and the layers should become distinct.[1] If separation is slow, continue stirring at low temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the titanium precipitate. Wash the filter cake with the reaction solvent (e.g., dichloromethane).[1]
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer a few more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude epoxy alcohol by flash column chromatography.[1]
Protocol 2: Ferrous Sulfate Workup for TBHP Removal
This method is useful when it is necessary to actively destroy excess tert-butyl hydroperoxide (TBHP).
-
Quenching Solution: Prepare a solution of ferrous sulfate (FeSO₄) and tartaric acid in water.
-
Addition: Add the ferrous sulfate solution to the reaction mixture. This will quench the excess TBHP.
-
Extraction and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Titanium (IV) Isopropoxide | 5-10 mol% | Higher catalyst loading may be needed for less reactive substrates.[1][3] |
| Diethyl Tartrate | 6-12 mol% | Typically a 1.2:1 ratio to the titanium isopropoxide.[1] |
| tert-Butyl Hydroperoxide | 1.5-2.0 equivalents | Anhydrous solution is crucial for good results.[1] |
| Molecular Sieves | 0.5-1.0 g per 10 mmol of alcohol | Should be freshly activated.[1] |
| Reaction Temperature | -20 °C | Maintaining a low temperature is important for enantioselectivity.[1] |
| Reaction Time | 1-5 hours | Monitor by TLC or GC for completion.[1] |
Visual Workflows
References
Technical Support Center: Optimizing Catalyst Loading in Diethyl Tartrate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl tartrate reactions, particularly the Sharpless Asymmetric Epoxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading in this compound-mediated reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The titanium catalyst is highly sensitive to water.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and add powdered, activated 3Å or 4Å molecular sieves to the reaction mixture.[2][3] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[4] | Increase the catalyst loading incrementally. For the Sharpless epoxidation, a typical range for titanium (IV) isopropoxide is 5-10 mol%.[2][3] | |
| Incorrect Reagent Stoichiometry: An improper ratio of reactants, particularly the titanium precursor and the this compound ligand, can hinder catalyst formation and turnover. | The optimal ratio of this compound to titanium isopropoxide is often around 1.1:1 to 1.2:1.[2][5] A slight excess of the tartrate ligand is common.[6] | |
| Low Enantiomeric Excess (ee) | Suboptimal Temperature: Higher reaction temperatures can reduce the energy difference between the diastereomeric transition states, leading to a decrease in enantioselectivity.[4] | Maintain a low reaction temperature, typically -20 °C for the Sharpless epoxidation.[2] |
| Incorrect Catalyst Complex Formation: The ratio of this compound to the titanium precursor is crucial for forming the active chiral catalyst. | Ensure a slight excess of this compound (10-20%) relative to the titanium isopropoxide. | |
| Impure Reagents: The presence of impurities in the starting materials or solvents can interfere with the chiral catalyst. | Use highly purified reagents and anhydrous solvents. | |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: As mentioned, water can deactivate the catalyst over time. | Add fresh, activated molecular sieves. Ensure rigorous exclusion of moisture. |
| Low Reaction Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate significantly. | If the reaction is clean but slow, consider a slight, controlled increase in temperature, while monitoring the impact on enantiomeric excess. | |
| Excess this compound: A large excess of the tartrate ligand can sometimes inhibit the reaction by forming an inert titanium-tartrate complex.[7] | Maintain the recommended 1.1:1 to 1.2:1 ratio of this compound to titanium isopropoxide.[5] | |
| Inconsistent Results | Variability in Reagent Quality: The purity and water content of reagents like tert-butyl hydroperoxide (TBHP) can vary between batches. | Use a freshly opened bottle of reagents or titrate the TBHP solution before use to determine its exact concentration. |
| Atmospheric Contamination: Brief exposure to air and moisture during reagent addition can affect the catalyst. | Maintain a positive pressure of inert gas throughout the setup and reagent addition process. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Sharpless Asymmetric Epoxidation?
A1: For a catalytic Sharpless epoxidation, the typical loading of titanium (IV) isopropoxide is 5-10 mol%.[3] The this compound (DET) ligand is generally used in a slight excess, with a Ti(OiPr)₄:DET molar ratio of 1:1.1 to 1:1.2.[2][5]
Q2: How does water affect the reaction, and how can I prevent its interference?
A2: Water deactivates the titanium catalyst.[1] To prevent this, all glassware should be oven- or flame-dried. The reaction should be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential, and the addition of powdered, activated 3Å or 4Å molecular sieves is highly recommended to scavenge any trace amounts of water.[2]
Q3: My enantiomeric excess (ee) is lower than expected. What are the most likely causes?
A3: Low enantiomeric excess is often due to an elevated reaction temperature, which can diminish the selectivity of the chiral catalyst.[4] Ensure the reaction is maintained at a low temperature, typically -20 °C.[2] Another common cause is an incorrect ratio of titanium isopropoxide to this compound, which prevents the proper formation of the active chiral complex. A slight excess of the tartrate ligand is generally optimal.[6]
Q4: Can I use a different tartrate ester besides this compound?
A4: Yes, other dialkyl tartrates, such as dimethyl tartrate (DMT) and diisopropyl tartrate (DIPT), can also be used and may offer advantages in certain cases. For example, dimethyl tartrate is more water-soluble, which can be beneficial during the workup.[6] DIPT is also sometimes used and can lead to higher selectivity.[8]
Q5: How do I choose between (+)-diethyl tartrate and (-)-diethyl tartrate?
A5: The choice of the this compound enantiomer determines the stereochemical outcome of the epoxidation. A helpful mnemonic is used for prediction: when the allylic alcohol is drawn with the alcohol group in the bottom-right quadrant, (+)-diethyl L-tartrate directs oxygen delivery to the top face of the alkene, while (-)-diethyl D-tartrate directs it to the bottom face.[2]
Data Presentation
Table 1: Typical Reaction Parameters for Sharpless Asymmetric Epoxidation
| Parameter | Recommended Range/Value | Notes |
| Substrate | Primary or Secondary Allylic Alcohol | - |
| Catalyst Precursor | Titanium (IV) isopropoxide | 5-10 mol% |
| Chiral Ligand | Diethyl L-(+)-tartrate or D-(-)-tartrate | 6-12 mol% |
| Ti(OiPr)₄ : DET Ratio | 1 : 1.1 to 1 : 1.2 | A slight excess of DET is crucial for high enantioselectivity.[2][5] |
| Oxidant | Anhydrous tert-butyl hydroperoxide (TBHP) | 1.5-2.0 equivalents |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | - |
| Drying Agent | Powdered, activated 3Å or 4Å molecular sieves | ~0.5-1.0 g per 10 mmol of substrate[2] |
| Temperature | -20 °C | Critical for enantioselectivity.[2] |
| Reaction Time | 1-5 hours | Monitor by TLC or GC.[2] |
Table 2: Troubleshooting Catalyst and Ligand Ratios
| Observation | Potential Issue | Suggested Adjustment | Expected Outcome |
| Low yield, high ee | Incomplete reaction | Increase Ti(OiPr)₄ loading from 5 mol% to 7.5 mol% | Increased yield, ee should remain high |
| Low yield, low ee | Catalyst deactivation or incorrect complex | Verify anhydrous conditions. Adjust Ti:DET ratio to 1:1.2 | Improved yield and ee |
| Reaction stalls | Possible catalyst inhibition | Ensure DET is not in large excess ( >1.5 equivalents) | Reaction proceeds to completion |
Experimental Protocols
Detailed Protocol for a Catalytic Sharpless Asymmetric Epoxidation
This protocol is a representative example for the epoxidation of an allylic alcohol.
1. Preparation of the Catalyst Complex: a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered, activated 3Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).[2] b. Add anhydrous dichloromethane (CH₂Cl₂). c. Cool the flask to -20 °C using a suitable cooling bath. d. To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.[2] e. Subsequently, add the chiral this compound (6-12 mol%, maintaining a 1.2:1 ratio to the titanium isopropoxide) to the reaction mixture. The solution should turn from colorless to a pale yellow.[2] f. Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[9]
2. Epoxidation Reaction: a. Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[2] b. Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.[2] c. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1 to 5 hours.[2]
3. Reaction Work-up and Product Isolation: a. Upon completion, quench the reaction at -20 °C by the dropwise addition of a saturated aqueous solution of sodium sulfite. b. Allow the mixture to warm to room temperature and stir for at least 1 hour. c. Add a 10% NaOH solution saturated with NaCl, pre-cooled to 0 °C, to the vigorously stirred reaction mixture. Continue stirring until the layers separate cleanly. d. Separate the organic layer and extract the aqueous layer with dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. york.ac.uk [york.ac.uk]
- 7. moodle2.units.it [moodle2.units.it]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Navigating the Scale-Up of Diethyl Tartrate Mediated Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of diethyl tartrate (DET) as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation, has become a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure molecules crucial for the pharmaceutical industry. However, transitioning these sensitive and highly selective reactions from the laboratory bench to an industrial scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding critical process parameters, and implementing robust methodologies for the successful scale-up of this compound mediated reactions.
Troubleshooting Guide: Common Challenges in Scaling Up
This section addresses frequently encountered problems during the scale-up of this compound mediated reactions in a question-and-answer format.
Issue 1: Decreased Enantioselectivity (ee) at Larger Scales
-
Question: We are observing a significant drop in enantiomeric excess (ee) when scaling up our Sharpless asymmetric epoxidation from a 1L to a 100L reactor. What are the likely causes?
-
Answer: A decrease in ee upon scale-up is a common issue and can often be attributed to several factors:
-
Inadequate Mixing: Poor mixing can lead to localized "hot spots" where the reaction temperature is higher than the set point, which can significantly reduce enantioselectivity. It can also result in poor distribution of the catalyst and reagents, leading to non-uniform reaction conditions.
-
Moisture Contamination: The titanium-tartrate catalyst is extremely sensitive to water. Larger reactors have a greater surface area and more potential points of entry for atmospheric moisture, which can hydrolyze the catalyst and lead to the formation of less selective catalytic species.
-
Slow Reagent Addition: On a larger scale, the addition of reagents like tert-butyl hydroperoxide (TBHP) takes longer. If the addition is too slow, it can affect the concentration of the active catalytic species and potentially lead to side reactions that lower the ee.
-
Issue 2: Exothermic Runaway and Poor Temperature Control
-
Question: Our pilot-plant scale epoxidation is showing a dangerous exotherm that is difficult to control. What strategies can we implement to manage the heat of reaction?
-
Answer: The Sharpless epoxidation is highly exothermic, and managing the heat generated is critical for both safety and selectivity.[1] Key strategies include:
-
Controlled Reagent Addition: The addition rate of the oxidant (TBHP) is a primary handle for controlling the rate of heat generation. A slow, controlled addition is crucial.
-
Efficient Heat Transfer: Ensure the reactor has a sufficient heat exchange capacity for the scale of the reaction. This may involve using a reactor with a higher surface-area-to-volume ratio, or employing more efficient cooling systems.
-
Semi-Batch Operation: Instead of adding all reagents at once, a semi-batch process where one of the reactants is added gradually allows for better temperature management.
-
Issue 3: Difficult Work-up and Catalyst Removal
-
Question: We are struggling with the work-up of our large-scale reaction. The filtration of the titanium dioxide byproducts is extremely slow, and we are seeing product loss.
-
Answer: The removal of the titanium catalyst, which precipitates as titanium dioxide upon quenching, is a well-known challenge in the work-up of Sharpless epoxidations.
-
Optimized Quenching: A common and effective method involves quenching the reaction with a pre-cooled solution of 10% NaOH saturated with NaCl. Vigorous stirring for about an hour at 0°C helps to form a granular precipitate of titanium salts that is easier to filter.
-
Filter Aids: Using a filter aid such as Celite® can significantly improve filtration speed and prevent the filter from clogging.
-
Alternative Work-ups: For some substrates, a work-up involving the addition of a saturated aqueous solution of sodium sulfite or dimethyl sulfide at low temperatures can be effective.
-
Issue 4: Catalyst Deactivation and Inconsistent Reaction Rates
-
Question: Our reaction kinetics are not consistent from batch to batch, and we suspect catalyst deactivation. What are the common causes?
-
Answer: Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower yields.
-
Moisture: As mentioned, water is detrimental to the catalyst. Rigorous drying of solvents, reagents, and the reactor is essential. The use of molecular sieves is common in lab-scale reactions to scavenge moisture, but their removal on a large scale can be problematic. Therefore, ensuring all components are anhydrous is the preferred industrial approach.
-
Impurities in Starting Materials: Impurities in the allylic alcohol or other reagents can poison the catalyst. It is crucial to use high-purity starting materials.
-
Incorrect Stoichiometry: The ratio of titanium isopropoxide to this compound is critical for the formation of the active catalyst. Inaccurate charging of these reagents can lead to the formation of less active or inactive species.
-
Data Presentation: Impact of Scale-Up on Reaction Parameters
The following tables summarize typical effects of scaling up on key reaction parameters in a this compound mediated asymmetric epoxidation. The data presented is a composite from various literature sources and should be considered as a general guide. Actual results will vary depending on the specific substrate and reaction conditions.
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Production Scale (1000L) |
| Reaction Time | 1 - 5 hours | 4 - 10 hours | 8 - 24 hours |
| Typical Yield | 85 - 95% | 75 - 90% | 70 - 85% |
| Enantiomeric Excess (ee) | >95% | 90 - 95% | 88 - 93% |
| Catalyst Loading (mol%) | 5 - 10% | 5 - 10% | 5 - 10% |
Table 1: General Impact of Scale on Reaction Outcomes
| Parameter | Condition 1 | Condition 2 | Impact on Yield | Impact on ee |
| Temperature | -20°C | 0°C | May increase | Significant decrease |
| Agitation Speed | 100 RPM | 300 RPM | Increase | May slightly increase |
| TBHP Addition Time | 1 hour | 4 hours | May decrease | May slightly increase |
Table 2: Influence of Process Parameters on Reaction Performance
Experimental Protocols
Key Experiment: Pilot-Scale (100L) Sharpless Asymmetric Epoxidation
This protocol provides a general methodology for a 100L scale Sharpless asymmetric epoxidation. Note: This is a generalized procedure and must be adapted and optimized for specific substrates and equipment. A thorough hazard analysis should be conducted before implementation.
Materials:
-
Allylic alcohol (1.0 eq)
-
Titanium (IV) isopropoxide (0.05 eq)
-
(+)-Diethyl tartrate (0.06 eq)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or isooctane) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
10% Sodium hydroxide solution in brine, pre-cooled to 0°C
-
Celite®
Procedure:
-
Reactor Preparation: Ensure the 100L reactor is scrupulously clean, dry, and purged with nitrogen.
-
Catalyst Formation:
-
Charge the reactor with anhydrous DCM.
-
Cool the solvent to -20°C.
-
Under a nitrogen blanket, add titanium (IV) isopropoxide via a metering pump.
-
Add (+)-diethyl tartrate to the cooled mixture.
-
Stir the mixture for 30 minutes at -20°C to allow for catalyst formation.
-
-
Substrate Addition:
-
Add the allylic alcohol to the reactor, maintaining the temperature at -20°C.
-
-
Oxidant Addition:
-
Slowly add the anhydrous TBHP solution over a period of 4-6 hours, ensuring the internal temperature does not exceed -15°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking samples and analyzing them by a suitable method (e.g., GC, HPLC, or TLC).
-
-
Quenching:
-
Once the reaction is complete, slowly add the pre-cooled 10% NaOH/brine solution to the vigorously stirred reaction mixture. The addition should be controlled to maintain the temperature below 10°C.
-
Continue to stir vigorously at 0-5°C for at least 1 hour to precipitate the titanium salts.
-
-
Work-up and Isolation:
-
Prepare a filter bed with a layer of Celite®.
-
Filter the reaction mixture through the Celite® pad.
-
Wash the filter cake with DCM.
-
Transfer the filtrate to a separatory vessel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude epoxide.
-
-
Purification:
-
If necessary, purify the crude product by crystallization or distillation. On an industrial scale, chromatography is generally avoided.
-
Visualizations
References
Diethyl Tartrate Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of diethyl tartrate under various temperature conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[1][2][3][4] It is classified as a combustible liquid.[2][4][5] Storing in a cool, dark area and purging the container with nitrogen after each use can further enhance stability.[1]
Q2: How stable is this compound at room temperature?
A2: this compound is considered stable under normal, recommended storage conditions, which includes ambient temperature.[1][2] However, prolonged exposure to elevated temperatures, humidity, and light should be avoided to prevent degradation.
Q3: What are the primary factors that affect the stability of this compound?
A3: The stability of this compound is primarily influenced by temperature, moisture, and the presence of incompatible substances. Elevated temperatures can accelerate decomposition. Moisture can lead to hydrolysis, and contact with strong acids, bases, or oxidizing agents can cause chemical reactions that degrade the compound.[3][4][5]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates. Chemically, degradation can be identified by a change in pH or the presence of impurities when analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The primary degradation products from thermal decomposition are carbon monoxide and carbon dioxide.[2][3][4][5] Hydrolysis would yield tartaric acid and ethanol.
Q5: At what temperature does this compound start to decompose?
Q6: Can elevated temperatures cause racemization of chiral this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the storage location is cool, dark, and dry.[1][2][3] 2. Check for Contamination: Test for the presence of water or incompatible materials (acids, bases, oxidizing agents).[3][4][5] 3. Analyze Purity: Use GC or HPLC to check the purity of the this compound stock. |
| Change in physical appearance (e.g., color, turbidity) | Onset of chemical degradation. | 1. Do not use: If the appearance has changed, the product may be compromised. 2. Characterize the material: If necessary for investigation, analyze a sample using spectroscopic and chromatographic methods to identify impurities. 3. Review handling procedures: Ensure the material has not been unnecessarily exposed to high temperatures, light, or air. |
| Inconsistent results between batches | Variation in the stability of different lots of this compound. | 1. Perform Stability Testing: Conduct thermal analysis (TGA/DSC) on new batches to establish a thermal stability profile. 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. 3. Request Certificate of Analysis: Always review the supplier's Certificate of Analysis for any variations in purity or specifications. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for this compound.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Monitor the change in mass of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Protocol 2: Assessment of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, boiling point, and other thermal events of this compound.
Methodology:
-
Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards.
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan and hermetically seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.
-
Record the heat flow to or from the sample relative to the reference.
-
Analyze the resulting thermogram to determine the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and in vitro degradation of poly(2,3-(1,4-diethyl tartrate)-co-2,3-isopropyliden tartrate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 5. Showing Compound this compound (FDB011660) - FooDB [foodb.ca]
- 6. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 7. fao.org [fao.org]
Preventing decomposition during diethyl tartrate distillation
Welcome to the technical support center for diethyl tartrate distillation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound, minimizing decomposition and maximizing yield.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Darkening of Distillate | Thermal decomposition due to excessive temperature. | Lower the heating mantle/oil bath temperature. Ensure the vacuum is at the target pressure to maintain a low boiling point.[1] |
| Presence of impurities that are less thermally stable. | Ensure the crude this compound is properly washed and dried before distillation to remove any acidic or basic residues from the synthesis. | |
| Low Yield | Decomposition of the product at high temperatures. | Optimize the distillation by using a high vacuum to lower the boiling point.[1][2] A fast distillation with an oil bath temperature not exceeding 145°C is recommended.[1] |
| Inefficient condensation of the vapor. | Check that the condenser is properly cooled and that the flow rate of the cooling fluid is adequate. | |
| Leaks in the vacuum system. | Inspect all joints and connections for leaks. Ensure all glassware is properly sealed. | |
| Bumping or Uncontrolled Boiling | Uneven heating or superheating of the liquid. | Use a magnetic stirrer to ensure even heat distribution.[3] Adding boiling chips is not recommended for vacuum distillation.[3] A nitrogen bleed tube can also help to ensure smooth boiling.[3] |
| Rapid pressure drop. | Evacuate the distillation apparatus gradually to prevent sudden boiling of residual low-boiling point solvents.[3] | |
| Distillation Stalls or Proceeds Very Slowly | Insufficient heating. | Gradually increase the temperature of the heating source, ensuring it does not exceed the decomposition temperature. |
| Vacuum pressure is too low (too high of a vacuum). | Adjust the vacuum to the recommended pressure for the desired boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pressure and temperature for this compound distillation?
A1: To minimize thermal decomposition, this compound should be distilled under vacuum. The optimal pressure and temperature will depend on your specific equipment. However, reported boiling points are 155°C at 11 mmHg and 162°C at 19 mmHg.[2] It is recommended to keep the heating bath temperature from exceeding 145°C.[1]
Q2: My this compound distillate is discolored. What causes this and how can I prevent it?
A2: Discoloration, typically yellowing or browning, is a common indicator of thermal decomposition. This occurs when the distillation temperature is too high. To prevent this, use a high vacuum to lower the boiling point of the this compound. Ensure your crude material is free of impurities that might catalyze decomposition.
Q3: Can I use boiling chips to prevent bumping during the vacuum distillation of this compound?
A3: No, boiling chips are not effective under vacuum as the trapped air that creates the nucleation sites is removed.[3] It is recommended to use a magnetic stirrer for smooth boiling. A fine capillary bleed of an inert gas like nitrogen can also be used.[3]
Q4: What is the expected yield for this compound distillation?
A4: With proper technique to minimize decomposition, yields can be quite high. A reported procedure for a fast, no-column vacuum distillation yielded 90% of the ester.[1]
Q5: Are there any recommended stabilizers to add during distillation?
A5: While stabilizers are used for some organic compounds to prevent degradation, there is no specific information in the reviewed literature detailing the use of stabilizers for the distillation of this compound. The primary method for preventing decomposition is to control the temperature and pressure.
Data Presentation
This compound Boiling Point at Various Pressures
This table summarizes the reported boiling points of this compound at different vacuum pressures, which is critical for selecting the right distillation conditions to prevent decomposition.
| Vacuum Pressure (mmHg) | Boiling Point (°C) | Associated Risk of Decomposition | Reference |
| 11 | 155 | Low | [2] |
| 19 | 162 | Moderate | [2] |
| Atmospheric Pressure | 280 | Very High |
Experimental Protocols
Protocol for High-Purity this compound Distillation
This protocol is designed to purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Vacuum pump
-
Cold trap (recommended)
-
Manometer (optional, but recommended for precise pressure control)
-
Inert gas source (e.g., nitrogen) for venting
Procedure:
-
Preparation of Crude Material: Ensure the crude this compound has been appropriately worked up to remove any acidic or basic impurities. The material should be thoroughly dried, as water can interfere with the distillation.
-
Assembly of Apparatus:
-
Place a magnetic stir bar in a clean, dry round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Connect the condenser to a cooling source.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Distillation Process:
-
Begin stirring the this compound.
-
Gradually apply the vacuum. A slow reduction in pressure will help to remove any residual volatile solvents without causing excessive bumping.[3]
-
Once the desired vacuum level is reached and stable, begin to gently heat the distillation flask using a heating mantle or oil bath. Do not allow the bath temperature to exceed 145°C. [1]
-
Observe the distillation. The this compound should begin to distill and collect in the receiving flask.
-
Collect the main fraction at a steady temperature and pressure. Discard any initial forerun that may contain more volatile impurities.
-
-
Shutdown Procedure:
-
Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system with an inert gas, such as nitrogen. Do not introduce air into the hot system, as this can cause an explosion. [3]
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus and collect the purified this compound.
-
Visualizations
Logical Workflow for Preventing this compound Decomposition
This diagram illustrates the key factors and steps in preventing the thermal decomposition of this compound during distillation.
Caption: Workflow for Minimizing this compound Decomposition.
References
How to monitor the progress of a Sharpless epoxidation reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of Sharpless epoxidation reactions.
Frequently Asked questions (FAQs)
Q1: What is the Sharpless epoxidation reaction?
The Sharpless epoxidation is an enantioselective chemical reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] The reaction utilizes a catalyst formed from titanium tetra(isopropoxide) and a chiral tartrate, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant.[1] A key feature of this reaction is the use of molecular sieves to ensure the exclusion of water, which is crucial for achieving high catalytic turnover.[4]
Q2: Why is it important to monitor the progress of the reaction?
Monitoring the reaction progress is crucial to determine the point of completion, identify any potential side reactions, and optimize reaction conditions for yield and enantioselectivity. Inadequate monitoring can lead to incomplete reactions, resulting in lower yields, or over-reaction, which may produce unwanted byproducts. For kinetic resolutions, monitoring is essential to stop the reaction at the optimal point to achieve high enantiomeric excess of the remaining starting material and the product.[1]
Q3: What are the common methods for monitoring a Sharpless epoxidation?
The most common methods for monitoring the progress of a Sharpless epoxidation are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, simplicity, and the level of quantitative detail provided.
Experimental Protocols & Quantitative Data
Below are detailed methodologies for the key analytical techniques used to monitor the Sharpless epoxidation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting allylic alcohol and the appearance of the more polar epoxy alcohol product.[4]
Experimental Protocol:
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute the aliquot with a small amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside a spot of the starting allylic alcohol as a reference. A co-spot, where the reaction mixture is spotted on top of the starting material spot, is also recommended to help distinguish between the reactant and product if they have similar Rf values.[5][6]
-
Elution: Develop the TLC plate in a chamber containing a suitable mobile phase. A common mobile phase for separating allylic alcohols from their corresponding epoxides is a mixture of hexane and ethyl acetate. The ratio can be adjusted depending on the polarity of the specific substrate.
-
Visualization: After elution, dry the plate and visualize the spots. Common visualization techniques include:
-
UV Light (254 nm): Useful if the compounds are UV-active (e.g., contain aromatic rings).[7]
-
Potassium Permanganate (KMnO₄) Stain: A good general stain for oxidizing functional groups like alcohols and alkenes. It typically stains alcohols and epoxides as yellow-brown spots on a purple background.[8]
-
Phosphomolybdic Acid (PMA) Stain: A universal stain that visualizes a wide variety of organic compounds, often as blue-green spots upon heating.[7][9]
-
p-Anisaldehyde or Vanillin Stains: These are useful for visualizing alcohols and other nucleophilic compounds, often yielding colored spots upon heating.[7][9]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds as brownish spots.[9]
-
Data Presentation:
| Compound Type | Typical Mobile Phase (Hexane:Ethyl Acetate) | Typical Rf Value | Visualization |
| Allylic Alcohol | 4:1 to 2:1 | 0.4 - 0.6 | KMnO₄, PMA, p-Anisaldehyde, Vanillin |
| Epoxy Alcohol | 4:1 to 2:1 | 0.2 - 0.4 | KMnO₄, PMA, p-Anisaldehyde, Vanillin |
Note: Rf values are highly dependent on the specific substrate, exact mobile phase composition, and TLC plate type.
Gas Chromatography (GC)
GC is a powerful technique for both monitoring reaction conversion and determining the enantiomeric excess (e.e.) of the product, often after derivatization.
Experimental Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., with a solution of ferrous sulfate or sodium sulfite). Extract the organic components with a suitable solvent like diethyl ether or dichloromethane. Dry the organic layer and concentrate it. For e.e. determination, the epoxy alcohol may need to be derivatized (e.g., with a chiral derivatizing agent).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: Use a suitable capillary column. For monitoring conversion, a standard non-polar column (e.g., DB-5 or HP-5) may suffice. For determining enantiomeric excess, a chiral GC column is necessary (e.g., Astec CHIRALDEX or Supelco DEX).[10][11]
-
Detection: A Flame Ionization Detector (FID) is commonly used.
Data Presentation:
| Analysis Type | Column Type | Typical Oven Program | Expected Elution Order |
| Conversion | Non-chiral (e.g., DB-5) | 50°C to 250°C at 10°C/min | Allylic alcohol elutes before the more polar epoxy alcohol |
| Enantiomeric Excess | Chiral (e.g., β-cyclodextrin) | Isothermal or slow ramp (e.g., 100-180°C at 2°C/min) | Enantiomers will be resolved into two separate peaks |
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a chiral stationary phase, is an excellent method for determining the enantiomeric excess of the epoxy alcohol product without derivatization.[12][13]
Experimental Protocol:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components. Dissolve the residue in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Separation: Use a chiral HPLC column (e.g., Chiralpak AD-H).[12][13] A typical mobile phase is a mixture of n-hexane and an alcohol like ethanol or isopropanol.[12][13]
-
Detection: A UV detector is commonly used if the compounds have a chromophore.
Data Presentation:
| Column Type | Mobile Phase (n-Hexane:Ethanol) | Flow Rate | Detection Wavelength | Expected Outcome |
| Chiralpak AD-H | 70:30 (v/v) | 1.2 mL/min | ~210-254 nm | Baseline separation of the two epoxy alcohol enantiomers |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the conversion of the starting material to the product by observing the disappearance of the allylic proton signals and the appearance of the epoxide proton signals.[14][15]
Experimental Protocol:
-
Sample Preparation: Take an aliquot from the reaction, quench it, and extract the organic components. Remove the solvent and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the characteristic signals of the starting material and the product.
Data Presentation:
| Compound Type | Characteristic ¹H NMR Signals (δ, ppm) |
| Allylic Alcohol | Olefinic protons (~5.0-6.0 ppm), Carbinol proton |
| Epoxy Alcohol | Epoxide ring protons (~2.5-3.5 ppm) |
Troubleshooting Guide
Q4: My TLC plate shows streaking for the reaction mixture spot. What could be the cause?
Streaking on a TLC plate can be caused by several factors:[16][17][18]
-
Sample Overloading: The sample is too concentrated. Try diluting the aliquot further before spotting.[16][17]
-
High Polarity of the Compound: The compound may be too polar for the chosen mobile phase, causing it to move poorly and streak. Try a more polar solvent system.
-
Presence of Salts or Other Baseline Impurities: Ensure the aliquot is properly quenched and worked up to remove any non-volatile salts.
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic silica gel surface.[5]
Q5: I don't see any spots on my TLC plate after staining.
This issue can arise from a few common problems:[16][17]
-
Sample is too Dilute: The concentration of the analyte is below the detection limit of the stain. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[17]
-
Ineffective Staining Agent: The chosen stain may not be suitable for visualizing your specific compounds. Try a different, more general stain like PMA or KMnO₄.
-
Volatile Compounds: The starting material or product may be volatile and have evaporated from the TLC plate during drying or heating.
-
Reaction Failure: It is possible the reaction has not proceeded, and the starting material is not visible with the chosen stain.
Q6: In my GC/HPLC analysis, the peaks for the starting material and product are overlapping.
Peak overlap can be addressed by modifying the chromatographic conditions:
-
For GC: Adjust the temperature program. A slower temperature ramp or an isothermal period can improve resolution. If using a standard column for conversion monitoring, ensure the column length and stationary phase are appropriate for the polarity of your compounds.
-
For HPLC: Optimize the mobile phase composition. Changing the ratio of the solvents can significantly affect retention times and resolution. Adjusting the flow rate can also improve peak shape and separation.[12][13]
Q7: How can I accurately determine the enantiomeric excess if the enantiomer peaks are not baseline-resolved in my chiral GC/HPLC?
If you have partial peak overlap, you can still obtain a reasonable estimate of the e.e. by using the integration software's deconvolution or peak fitting functions. However, for accurate results, further optimization of the separation method is recommended. This could involve trying a different chiral column, modifying the mobile phase composition (for HPLC), or adjusting the temperature program (for GC).
Visualizations
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes, – CardiganProject [cardiganproject.it]
- 16. silicycle.com [silicycle.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. microbiozindia.com [microbiozindia.com]
Troubleshooting low enantioselectivity in asymmetric synthesis
Welcome to the Technical support center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantioselectivity in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low enantioselectivity in your asymmetric catalysis experiments.
Guide 1: Low or Inconsistent Enantioselectivity
Problem: You are observing low or fluctuating enantiomeric excess (ee) values between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Frequently Asked Questions (FAQs)
Section 1: Analytical Method Validation
Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first?
A1: The first step is to rigorously validate your analytical method (chiral HPLC or GC). An inaccurate method can give misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5) and that your method is precise and accurate.[1] Refer to the protocol for --INVALID-LINK--.
Q2: My HPLC peaks for the two enantiomers are overlapping. How can I accurately determine the ee?
A2: Overlapping peaks can lead to significant errors in ee determination.[2] First, try to optimize your chromatographic conditions (e.g., change the mobile phase composition, flow rate, or temperature) to improve resolution. If baseline separation cannot be achieved, you may need to use a different chiral stationary phase. For partially overlapping peaks, deconvolution software can be used, but this requires careful validation.[2] In some cases, using a dual detector system, such as UV/Vis and circular dichroism (CD), can help determine ee from overlapping peaks.[2]
Section 2: Reagents and Catalyst
Q3: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?
A3: Scrutinize the purity of your starting materials. Trace impurities in your substrate or reagents can act as inhibitors or competing substrates, leading to poor enantioselectivity.[3] Additionally, the quality and purity of your catalyst are paramount. Even small variations in the ligand or metal precursor can have a significant impact.[3] Consider preparing a fresh batch of catalyst or purchasing from a reliable supplier.
Q4: How can I be sure my catalyst is active and not the source of the problem?
A4: Catalyst deactivation is a common issue.[4] For air- or moisture-sensitive catalysts, ensure you are using strict anaerobic and anhydrous conditions.[3][4] A change in the catalyst's appearance (e.g., color change, precipitation) can indicate decomposition.[4] To confirm, run a control reaction with a fresh batch of catalyst under ideal conditions. If the new reaction gives a higher yield and ee, your original catalyst was likely deactivated.[4] Common poisons for transition metal catalysts include sulfur-containing compounds and, in some cases, nitrogen-containing heterocycles.[1]
Section 3: Reaction Conditions
Q5: How does reaction temperature affect enantioselectivity?
A5: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity because the energy difference between the diastereomeric transition states is magnified.[3][5] If your reaction is running at room temperature or higher, try incrementally lowering the temperature (e.g., to 0 °C, -20 °C, or -78 °C).[3] However, be aware that in some rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[6][7] There is often a trade-off between reaction rate and enantioselectivity that requires careful optimization.[3]
Q6: Can the solvent choice impact my ee?
A6: Absolutely. The solvent can significantly influence the enantioselectivity of a reaction by affecting the conformation of the catalyst-substrate complex and stabilizing the transition states differently.[8][9] The polarity, viscosity, and coordinating ability of the solvent are all important factors.[8][10] For instance, a switch from a polar, coordinating solvent to a non-polar, non-coordinating one like toluene or dichloromethane can sometimes improve results.[3] In some cases, changing the solvent has been shown to invert the resulting enantiomer.[11]
Q7: I've optimized the temperature and solvent, but my enantioselectivity is still not satisfactory. What else can I try?
A7: If basic optimizations are insufficient, consider the following:
-
Ligand Modification: The chiral ligand is crucial. Explore derivatives with different steric or electronic properties to fine-tune the catalyst's chiral pocket.[3]
-
Catalyst Loading: Inadequate catalyst loading might allow a non-catalyzed, non-enantioselective background reaction to occur. Try incrementally increasing the catalyst loading.[3]
-
Additives: In some instances, adding a co-catalyst or an additive can enhance enantioselectivity.[3]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization or catalyst degradation. Monitor both conversion and ee over time to find the optimal reaction duration.[3]
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity
| Reaction Example | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |
| Asymmetric Autocatalysis of Pyrimidyl Alkanol | 0 | High (S-enantiomer) | [6] |
| -44 | Moderate (R-enantiomer) | [6] | |
| Oxazaborolidine-Catalyzed Reduction | 20 to 30 | Highest | [12][13] |
| Organocatalytic Mannich Reaction | 45-50 | 97-98 | [14] |
| 75-77 | 97-98 | [14] | |
| 84-93 | Moderate | [14] |
Table 2: Effect of Solvent on Enantioselectivity
| Reaction Example | Solvent | Enantiomeric Excess (ee %) | Reference |
| Gold-Catalyzed Hydroamination | Methanol | up to 58 (R-enantiomer) | [11] |
| Toluene | up to 68 (S-enantiomer) | [11] | |
| Enzymatic Kinetic Resolution | Varies (by polarity) | Can be controlled | [10] |
| Asymmetric Cyclopropanation | Varies (by polarity) | Lower in more polar solvents | [8] |
Experimental Protocols
Protocol 1: Validation of Chiral HPLC/GC Method
Objective: To ensure the analytical method for determining enantiomeric excess is accurate, precise, and reliable.
Methodology:
-
Resolution:
-
Inject a racemic (50:50) mixture of your compound.
-
Adjust the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.
-
The resolution (Rs) between the two peaks should be greater than 1.5. Rs is calculated using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R are the retention times and w are the peak widths at the base.
-
-
Precision:
-
Prepare a sample with a known ee (e.g., 80:20).
-
Inject the same sample multiple times (n ≥ 5).
-
Calculate the mean ee and the standard deviation (SD) or relative standard deviation (RSD). The RSD should typically be ≤ 2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99).
-
Plot the peak area ratio of the minor enantiomer to the major enantiomer against the corresponding concentration ratio.
-
The correlation coefficient (r²) should be ≥ 0.99.[1]
-
-
Accuracy:
-
Prepare samples with known amounts of each enantiomer (e.g., by spiking a sample of one enantiomer with a known amount of the other).
-
Analyze the samples and compare the measured ee with the theoretical ee.
-
The recovery should typically be within 98-102%.[1]
-
Protocol 2: General Procedure for Asymmetric Reaction Optimization
Objective: To systematically optimize reaction conditions to improve enantioselectivity.
Methodology:
-
Baseline Experiment:
-
Run the reaction using the literature procedure or your initial conditions.
-
Carefully analyze the conversion and enantiomeric excess. This will be your baseline for comparison.
-
-
Screening of Reaction Parameters:
-
Temperature: Set up a series of reactions at different temperatures (e.g., RT, 0 °C, -20 °C, -40 °C, -78 °C), keeping all other parameters constant.
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, Methanol), keeping other parameters constant.
-
Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to determine the optimal amount.
-
Concentration: Investigate the effect of substrate concentration on the reaction outcome.
-
-
Analysis:
-
For each reaction, determine the conversion (by methods like GC, NMR, or TLC) and the enantiomeric excess (using a validated chiral HPLC or GC method).
-
Organize the data in a table to easily compare the effects of each parameter.
-
-
Optimization:
-
Based on the screening results, identify the optimal conditions for each parameter.
-
You may need to perform a second round of optimization by combining the best conditions found in the initial screening.
-
Troubleshooting Logic Diagram:
Caption: Logical decision tree for troubleshooting low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. Solvent effects on stereoselectivity: More than just an environment [cris.unibo.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Viscous Reaction Mixtures with Diethyl Tartrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with viscous reaction mixtures involving diethyl tartrate.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: The reaction mixture has become too thick to stir effectively.
-
Question: My reaction containing this compound has turned into a thick, gelatinous slurry that my magnetic stir bar can no longer agitate. What can I do to regain proper mixing?
-
Answer: This is a common issue, as reactions involving tartaric acid derivatives can sometimes become gelatinous.[1] Ineffective stirring can lead to poor heat transfer and localized concentration gradients, negatively impacting your reaction's yield and selectivity. Here are several troubleshooting steps:
-
Switch to Mechanical Stirring: For viscous materials, a magnetic stirrer is often insufficient.[2] An overhead stirrer with an appropriate impeller (e.g., anchor or turbine) provides the necessary torque to agitate thick mixtures effectively.[2]
-
Increase the Temperature: In most cases, increasing the temperature of a liquid will decrease its viscosity.[3][4] Molecules gain kinetic energy at higher temperatures, allowing them to move more freely and reducing internal friction.[5] Carefully increase the reaction temperature while monitoring for any potential side reactions or degradation of your starting materials or products.
-
Add More Solvent: Increasing the solvent volume can effectively dilute the reaction mixture and reduce its overall viscosity. Choose a solvent that is compatible with your reaction chemistry and in which all components are soluble. Be mindful that adding more solvent will decrease the concentration of your reactants, which may slow down the reaction rate.
-
Optimize Reagent Addition: If the viscosity increases upon the addition of a particular reagent, consider adding it more slowly or diluting it with reaction solvent before addition.[6] This can prevent the rapid formation of viscous intermediates or byproducts.
-
Logical Workflow for Addressing High Viscosity
Caption: Troubleshooting workflow for high viscosity issues.
Issue 2: The reaction yield is low, and I suspect poor mixing due to high viscosity.
-
Question: My reaction with this compound resulted in a low yield. The mixture was quite viscous. Could this be the cause, and how can I improve it?
-
Answer: Yes, high viscosity can certainly lead to lower reaction yields. Poor mixing can result in inefficient mass and heat transfer, creating localized "hot spots" or areas of high reactant concentration, which can lead to side reactions and decomposition. The following table summarizes strategies to improve yield in viscous reactions.
| Strategy | Description | Potential Impact on Yield |
| Enhanced Agitation | Switch from magnetic to a powerful overhead mechanical stirrer with an appropriate impeller.[2] | High: Ensures homogeneity, improves heat and mass transfer. |
| Temperature Optimization | Carefully increase the reaction temperature to decrease viscosity and potentially increase the reaction rate.[3][4] Monitor for side product formation. | Medium to High: Balances lower viscosity with potential for side reactions. |
| Solvent Screening | Experiment with different solvents that have lower viscosity and good solubility for all reactants and intermediates.[7] | High: Can significantly improve reaction kinetics and reduce viscosity. |
| Controlled Reagent Addition | Add reagents slowly or as a solution to prevent a rapid increase in viscosity.[6] | Medium: Helps maintain a more consistent reaction environment. |
| Higher Dilution | Increase the amount of solvent to reduce the overall concentration and viscosity. | Medium: May slow down the reaction rate, requiring longer reaction times. |
Frequently Asked Questions (FAQs)
Q1: What causes high viscosity in reaction mixtures containing this compound?
A1: High viscosity in these reactions can stem from several factors:
-
Hydrogen Bonding: this compound has hydroxyl groups that can participate in extensive hydrogen bonding with other molecules in the reaction mixture, leading to a more structured and viscous fluid.
-
Formation of Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of oligomeric or polymeric materials that significantly increase the viscosity.
-
Insolubility of Intermediates or Products: If an intermediate or the final product has limited solubility in the reaction solvent, it may precipitate as a fine solid, forming a thick slurry.
-
High Reactant Concentration: As the concentration of reactants increases, the intermolecular interactions become more pronounced, often leading to higher viscosity.
Q2: How does temperature affect the viscosity of my this compound reaction?
A2: Generally, for liquids, viscosity has an inverse relationship with temperature.[4] As you increase the temperature, the kinetic energy of the molecules increases, which overcomes the intermolecular forces, causing the liquid to flow more easily (lower viscosity).[3] However, it is crucial to consider the thermal stability of your reactants and products, as higher temperatures could lead to degradation.
Experimental Workflow for Temperature Optimization
References
Validation & Comparative
Diethyl Tartrate vs. Diisopropyl Tartrate in Sharpless Epoxidation: A Comparative Guide
For researchers, scientists, and drug development professionals, the Sharpless asymmetric epoxidation stands as a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of prochiral allylic alcohols to chiral 2,3-epoxyalcohols. The choice of the chiral ligand is a critical determinant of the reaction's success. This guide provides a detailed comparison of two of the most common chiral ligands, diethyl tartrate (DET) and diisopropyl tartrate (DIPT), supported by experimental data to inform your selection process.
The Sharpless epoxidation, a Nobel Prize-winning reaction, utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄), a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP)[1]. This method is renowned for its reliability and high enantioselectivity across a broad range of primary and secondary allylic alcohols[1]. The chiral tartrate directs the stereochemical outcome of the epoxidation, with the choice between DET and DIPT often influencing the enantiomeric excess (ee%), yield, and reaction rate.
Performance Comparison: DET vs. DIPT
While both DET and DIPT are highly effective, their performance can be substrate-dependent. Generally, DIPT, with its bulkier isopropyl groups, can offer enhanced enantioselectivity in certain cases and is often the preferred ligand for the kinetic resolution of secondary allylic alcohols[2]. The following table summarizes the performance of DET and DIPT in the Sharpless epoxidation of various allylic alcohols, with data extracted from the seminal work of Gao, Y. et al. in the Journal of the American Chemical Society (1987).
| Substrate | Chiral Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DET | -20 | 3.5 | 95 | 91 |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 3 | 89 | >98 |
| (E)-3-Methyl-2-penten-1-ol | (+)-DIPT | -20 | 2 | 65 | 90 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| (Z)-α-Phenylcinnamyl alcohol | (+)-DET | -20 | 14 | 80 | 80 |
| 1-Tridecen-3-ol | (+)-DIPT | -20 | 4 | 92 | 95 |
Key Observations:
-
Enantioselectivity: For some substrates, such as (E)-2-Hexen-1-ol, DIPT provides significantly higher enantioselectivity (>98% ee) compared to what is typically observed with DET.
-
Substrate Structure: The steric and electronic properties of the allylic alcohol play a crucial role in determining the optimal tartrate. The examples above illustrate that there is no universal "better" tartrate; the choice must be tailored to the specific substrate.
-
Kinetic Resolution: DIPT is generally the ligand of choice for the kinetic resolution of racemic secondary allylic alcohols, often leading to high enantiomeric excess for the remaining unreacted alcohol[2].
Experimental Protocols
The following is a general, representative protocol for a catalytic Sharpless asymmetric epoxidation.
Materials:
-
Allylic alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or L-(+)-Diisopropyl tartrate (L-(+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene or isooctane)
-
Powdered 3Å or 4Å molecular sieves
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (approximately 0.5 g per mmol of allylic alcohol).
-
Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.
-
L-(+)-Diethyl tartrate or L-(+)-diisopropyl tartrate (typically 1.2 equivalents relative to the titanium isopropoxide) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (typically 1.0 equivalent relative to the tartrate) is then added, and the mixture is stirred for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
The allylic alcohol (1.0 equivalent) is added to the reaction mixture.
-
tert-Butyl hydroperoxide (1.5 to 2.0 equivalents) is added dropwise, maintaining the internal temperature at or below -20 °C.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is stirred at room temperature for at least one hour to hydrolyze the titanium species.
-
The resulting heterogeneous mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
-
The combined organic filtrate is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxy alcohol can be purified by flash column chromatography.
Reaction Mechanism and Stereochemical Model
The active catalyst in the Sharpless epoxidation is a dimeric titanium tartrate complex. The allylic alcohol and tert-butyl hydroperoxide coordinate to the titanium center, and the oxygen atom is delivered to one face of the double bond, as directed by the chirality of the tartrate ligand.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Conclusion
The choice between this compound and diisopropyl tartrate in the Sharpless asymmetric epoxidation is a nuanced one that depends on the specific allylic alcohol substrate. While both ligands generally provide high yields and enantioselectivities, DIPT may offer superior results for certain substrates and is the preferred ligand for kinetic resolutions. The experimental data presented in this guide serves as a valuable resource for researchers in selecting the optimal chiral ligand to achieve their desired synthetic outcomes. Careful consideration of the substrate structure and the desired level of enantiopurity will guide the rational selection of the appropriate tartrate for this powerful and versatile reaction.
References
A Comparative Guide to the Enantioselectivity of Tartrate Esters in Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the Sharpless-Katsuki epoxidation stands as a foundational and powerful tool for the enantioselective preparation of 2,3-epoxyalcohols from prochiral allylic alcohols. A critical determinant of the reaction's success and stereochemical outcome is the choice of the chiral tartrate ester ligand. This guide provides an objective comparison of the performance of commonly used tartrate esters, supported by experimental data, to aid researchers in ligand selection for achieving optimal enantioselectivity.
The most frequently employed chiral ligands in the Sharpless epoxidation are diethyl tartrate (DET) and diisopropyl tartrate (DIPT).[1][2] Both are readily available and have demonstrated high efficacy; however, their performance can be substrate-dependent.[1] Generally, DIPT is noted to sometimes provide higher selectivity, particularly in the kinetic resolution of secondary allylic alcohols.[3]
Performance Comparison of Tartrate Esters
The following table summarizes the enantioselectivity and yield achieved in the Sharpless asymmetric epoxidation of various allylic alcohols using catalyst systems with (+)-Diethyl Tartrate ((+)-DET) and (+)-Diisopropyl Tartrate ((+)-DIPT). This data is crucial for selecting the optimal ligand for a specific substrate to maximize the enantiomeric excess (ee) of the desired epoxide product.
| Substrate | Tartrate Ester | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | (+)-DIPT | Ti: 5, DIPT: 7 | -20 | 3 | 89 | >98 | [3] |
| (E)-3-Phenyl-2-propen-1-ol | (+)-DET | Ti: 4.7, DET: 5.9 | -12 | 11 | 88 | 95 | [3] |
| (E)-2-Octen-1-ol | (+)-DIPT | Ti: 5, DIPT: 7.5 | -35 | 2 | 79 | >98 | [3] |
| 1-Tridecen-3-ol | (+)-DIPT | Ti: 5, DIPT: 6.0 | 0 | 2 | 65 | 90 | [3] |
| (Z)-2-Tridecen-1-ol | (+)-DET | Ti: 10, DET: 14 | -10 | 29 | 74 | 86 | [3] |
| (E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol) | (+)-DET | Ti: 5, DET: 7.4 | -20 | 0.75 | 95 | 91 | [3] |
| α-Phenylcinnamyl alcohol | (+)-DET | Ti: 100, DET: 142 | -20 | 14 | 80 | 80 | [3] |
| (E,E)-Farnesol | (-)-DET | Ti: 120, DET: 150 | -20 | 5 | 90 | 94 | [3] |
Experimental Protocols
The following is a general, representative experimental protocol for the Sharpless asymmetric epoxidation. The primary variable in comparing the tartrate esters is the substitution of one for the other, while keeping other reaction parameters constant.
Materials:
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
(+)-Diethyl tartrate (DET) or (+)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane or toluene)
-
Allylic alcohol substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
3Å or 4Å molecular sieves
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å or 4Å molecular sieves.
-
Anhydrous dichloromethane is added to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to the desired temperature (typically -20 °C) using a suitable cooling bath.
-
The selected dialkyl tartrate ((+)-DET or (+)-DIPT, typically 10-20 mol% in excess of the titanium isopropoxide) is added to the stirred suspension.
-
Titanium(IV) isopropoxide (typically 5-10 mol%) is then added dropwise to the mixture.
-
The resulting mixture is stirred for approximately 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, ensuring the internal temperature is maintained at -20 °C.
-
The allylic alcohol substrate (1.0 equivalent) is then added, and the reaction mixture is stirred at a constant temperature.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, typically by the addition of water or an aqueous solution of a mild reducing agent (e.g., sodium sulfite) to decompose excess peroxide.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude epoxy alcohol is purified by flash column chromatography.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sharpless asymmetric epoxidation, highlighting the key steps from catalyst formation to product isolation.
Caption: General workflow for the Sharpless asymmetric epoxidation.
References
A Guide to Chiral Auxiliaries: High-Impact Alternatives to Diethyl Tartrate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. While diethyl tartrate (DET) has its merits, particularly in Sharpless asymmetric epoxidation, a diverse array of chiral auxiliaries offers superior performance across a broader spectrum of asymmetric transformations. This guide provides an objective comparison of prominent alternatives to DET, focusing on their efficacy in key carbon-carbon bond-forming reactions, supported by experimental data and detailed protocols.
Overview of Leading Chiral Auxiliaries
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the product. This guide focuses on some of the most successful and widely adopted chiral auxiliaries that meet these criteria:
-
Evans' Oxazolidinones: Derived from readily available amino acids, these auxiliaries are renowned for their high and predictable stereocontrol in aldol, alkylation, and Diels-Alder reactions.
-
Oppolzer's Camphorsultams: These camphor-derived auxiliaries offer a rigid and crystalline platform, often facilitating purification by crystallization. They are highly effective in a wide range of reactions, including cycloadditions and alkylations.
-
8-Phenylmenthol: A terpene-derived auxiliary, 8-phenylmenthol provides excellent steric hindrance, leading to high diastereoselectivity in reactions such as Diels-Alder and conjugate additions.
-
Pseudoephedrine Amides: Readily prepared from the inexpensive and commercially available pseudoephedrine, these auxiliaries have proven highly effective in the asymmetric alkylation of enolates.
-
Enders' SAMP/RAMP Hydrazones: These auxiliaries, derived from proline, are particularly effective for the asymmetric α-alkylation of ketones and aldehydes.
-
Quinine-Derived Auxiliaries: Based on the cinchona alkaloid scaffold, these auxiliaries have shown promise in various asymmetric transformations, including Michael additions.
The following sections provide a detailed comparison of these auxiliaries in key asymmetric reactions, with quantitative data summarized for easy reference.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters. The choice of chiral auxiliary is critical in controlling the stereochemical outcome.
Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Electrophile | Enolate Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | Propionyl Imide | >99:1 (syn:anti) | 85 | [1] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | Propionyl Imide | 95:5 (syn:anti) | 80 | [1] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 95 | [1] |
Key Observations:
-
Evans' oxazolidinones consistently provide high syn-diastereoselectivity in boron-mediated aldol reactions.[1]
-
Oppolzer's camphorsultam, in contrast, can be tuned to favor anti-aldol products, offering complementary stereoselectivity.[1]
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds α to a carbonyl group.
Performance Comparison in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereomeric Excess (d.e., %) | Yield (%) | Reference |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Propionyl Imide | Benzyl Bromide | ≥99 | 93 | [2] |
| (1S,2S)-Pseudoephedrine | Propionamide | Benzyl Bromide | >98 | 94 | [1] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Propionyl Imide | Allyl Iodide | >98 | 91 | [2] |
| SAMP Hydrazone (Enders' Auxiliary) | Cyclohexanone Hydrazone | Iodomethane | ≥98 | 85 | [3] |
Key Observations:
-
Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's sultams all provide excellent levels of diastereoselectivity in the alkylation of amide enolates.[1][2]
-
Enders' SAMP/RAMP hydrazone methodology is particularly well-suited for the asymmetric alkylation of ketones and aldehydes.[3]
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity.
Performance Comparison in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Excess (d.e., %) | Yield (%) | Reference |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | 99 | 89 | [4] |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Acryloyl Imide | Cyclopentadiene | 95 | 92 | [4] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Acryloyl Imide | Cyclopentadiene | 99 | 97 | [4] |
Key Observations:
-
8-Phenylmenthol and Oppolzer's sultam generally provide the highest levels of diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions.[4]
-
The bulky nature of the 8-phenylmenthol and the rigid, chelating structure of the Oppolzer's sultam provide excellent facial shielding of the dienophile.[4]
Asymmetric Michael Additions
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. Chiral auxiliaries can be employed on either the nucleophile or the Michael acceptor to control the stereochemistry of the addition.
Performance Comparison in Asymmetric Michael Additions
| Chiral Auxiliary | Michael Donor | Michael Acceptor | Diastereomeric Excess (d.e., %) | Yield (%) | Reference |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Grignard Reagent | N-Crotonyloxazolidinone | >98 | 85-95 | [5] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Grignard Reagent | N-Crotonoylsultam | >98 | 90 | [6] |
| (1S,2S)-Pseudoephedrine | Phenylacetamide | Methyl Acrylate | 90 (syn) | 75 | [7] |
| Quinine Derivative | Malononitrile | Chalcone | 96 (ee) | 95 | [8] |
Key Observations:
-
Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in directing the conjugate addition of organometallic reagents to α,β-unsaturated systems.[5][6]
-
Pseudoephedrine amides can also be utilized for asymmetric Michael additions, providing good levels of stereocontrol.[7]
-
Quinine-derived organocatalysts have emerged as powerful tools for enantioselective Michael additions.[8]
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols are intended as a guide and may require optimization for specific substrates.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone, which can be purified by column chromatography.[1]
2. Enolate Formation and Aldol Addition: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 eq) is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.[1]
3. Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude aldol adduct is dissolved in a mixture of methanol and THF. A solution of H₂O₂ and LiOH in water is added at 0 °C, and the mixture is stirred for 4 hours. The reaction is quenched with sodium sulfite, and the chiral auxiliary is recovered by extraction. The desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[1]
Asymmetric Alkylation using an Oppolzer's Camphorsultam Auxiliary
1. Acylation of the Chiral Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF at 0 °C is added sodium hydride (1.1 eq). The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.05 eq). The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and the N-acylsultam is purified by recrystallization.
2. Enolate Formation and Alkylation: The N-acylsultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. The alkylating agent (1.2 eq) is then added, and the reaction is slowly warmed to room temperature and stirred for 12-24 hours.
3. Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography. The chiral auxiliary can be cleaved by hydrolysis with LiOH or by reduction with LiAlH₄ to yield the corresponding carboxylic acid or alcohol, respectively.
Visualizing the Workflow and Logic
To aid in the understanding of the application of chiral auxiliaries, the following diagrams illustrate the general workflow, a decision-making process for selecting an appropriate auxiliary, and the stereochemical model for a key reaction.
Conclusion
While this compound remains a valuable tool for specific applications, the field of asymmetric synthesis offers a rich and diverse toolbox of chiral auxiliaries with broader applicability and often superior performance. Evans' oxazolidinones, Oppolzer's camphorsultams, 8-phenylmenthol, and pseudoephedrine amides represent just a few of the highly effective and reliable options available to chemists. The choice of auxiliary will ultimately depend on the specific transformation, desired stereochemical outcome, and the nature of the substrates involved. This guide provides a starting point for navigating these choices and designing highly stereoselective synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine catalysed asymmetric Michael additions in a sustainable solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Stereochemical Validation of Diethyl Tartrate
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like diethyl tartrate is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the stereochemistry of this compound products, offering detailed experimental protocols and comparative data to aid in the selection of appropriate methods.
This compound exists as three stereoisomers: the enantiomeric pair (2R,3R)-(+)-diethyl tartrate and (2S,3S)-(-)-diethyl tartrate, and the achiral meso-diethyl tartrate. The distinct stereochemistry of these isomers plays a crucial role in asymmetric synthesis, where they are widely used as chiral ligands, auxiliaries, and starting materials. Consequently, robust analytical methodologies are essential to confirm the identity and enantiomeric purity of these products.
This guide explores the three primary techniques for stereochemical validation: chiral chromatography (HPLC and GC), polarimetry, and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparative overview of their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the validation of this compound stereochemistry depends on the specific requirements of the analysis, such as the need for quantitative enantiomeric excess determination, absolute configuration confirmation, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of stereoisomers with a chiral stationary phase, leading to different retention times. | High resolution of all three stereoisomers, accurate quantification of enantiomeric excess (ee%), applicable to a wide range of derivatives. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Chiral Gas Chromatography (GC) | Separation of volatile stereoisomers based on their interaction with a chiral stationary phase. | High efficiency and resolution, suitable for volatile derivatives. | Requires derivatization for non-volatile samples, potential for thermal degradation of the analyte. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Simple, rapid, and non-destructive method for distinguishing between enantiomers and the meso form. Provides information on the bulk enantiomeric composition. | Not suitable for determining enantiomeric excess with high accuracy, requires a relatively pure sample, the magnitude of rotation is dependent on concentration, solvent, and temperature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In an achiral solvent, enantiomers exhibit identical spectra, while diastereomers (meso vs. enantiomers) have distinct spectra. Chiral shift reagents or chiral solvating agents can be used to differentiate enantiomers. | Provides detailed structural information, can be used to determine diastereomeric purity directly. With chiral auxiliaries, can be used for enantiomeric excess determination. | Enantiomers are indistinguishable in standard NMR experiments, requiring the use of chiral additives which can complicate spectra and require careful optimization. |
Quantitative Data Summary
The following tables summarize key quantitative data for the stereoisomers of this compound, facilitating a direct comparison.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (2R,3R)-(+)-Diethyl Tartrate | (2S,3S)-(-)-Diethyl Tartrate | (2R,3S)-meso-Diethyl Tartrate |
| CAS Number | 87-91-2[1] | 13811-71-7[1] | 21066-72-8[1] |
| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol | 206.19 g/mol | 206.19 g/mol |
| Melting Point | 17 °C | 17 °C | Liquid at room temperature |
| Boiling Point | 280 °C | 280 °C | 280 °C |
Table 2: Specific Rotation of this compound Enantiomers
The specific rotation is a fundamental property for the initial identification of the enantiomers of this compound. The meso isomer, being achiral, does not rotate plane-polarized light.
| Solvent | Concentration | Temperature (°C) | (2R,3R)-(+)-Diethyl Tartrate [α]D | (2S,3S)-(-)-Diethyl Tartrate [α]D |
| Neat | - | 20 | +8.16°[2] | Not Reported |
| Water | c = 1 | 20 | +27.0°[3] | -24.0° to -27.0° |
| Ethanol | Not Specified | 20 | +7.5° to +8.5°[4] | Not Reported |
Note: Specific rotation values can vary based on the exact conditions. It is crucial to perform measurements under standardized and well-documented conditions for accurate comparison.
Experimental Protocols and Visualizations
Detailed methodologies for the key analytical techniques are provided below, accompanied by diagrams to illustrate the workflows.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of all three stereoisomers of this compound. Polysaccharide-based chiral stationary phases, such as those derivatized with amylose or cellulose, are commonly employed.
Experimental Workflow for Chiral HPLC Analysis
References
A Comparative Analysis of Catalysts for Asymmetric Epoxidation: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the asymmetric epoxidation of olefins is a foundational and indispensable transformation. The strategic choice of catalyst is paramount to achieving high enantioselectivity and yield. This guide provides a comprehensive comparative analysis of three landmark catalytic systems for asymmetric epoxidation: the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations. We present a quantitative performance comparison, detailed experimental protocols, and visualizations of the catalytic cycles and a general experimental workflow to aid in catalyst selection and application.
Performance Comparison
The selection of an appropriate catalyst is contingent upon the substrate structure and desired reaction outcomes. The following table summarizes the performance of the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidation catalysts on representative substrates.
| Catalyst System | Substrate | Oxidant | Temp (°C) | Yield (%) | ee (%) | Catalyst Loading (mol%) |
| Sharpless-Katsuki | Geraniol | TBHP | -20 | ~80 | >90 | 5-10 |
| Jacobsen-Katsuki | (Z)-1-Phenylpropene | m-CPBA | -78 | 59 | 92 | 4 |
| Jacobsen-Katsuki | Indene | NaOCl | 0 | 90 | 85-88[1] | <1 |
| Shi | trans-Stilbene | Oxone | 0 | >99 | >99 | 20-30 |
| Shi | 1-Phenylcyclohexene | Oxone | 0 | 90 | 90 | 20-30 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible results in asymmetric catalysis. Below are representative protocols for the three major epoxidation methods.
Sharpless-Katsuki Asymmetric Epoxidation of Geraniol
This procedure is a general representation of the Sharpless-Katsuki epoxidation.
Materials:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular sieves, powdered
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves.
-
The flask is cooled to -20 °C in a cooling bath.
-
L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.
-
Geraniol is then added to the mixture.
-
tert-Butyl hydroperoxide solution is added dropwise via a syringe pump over several hours, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired epoxy alcohol.
Jacobsen-Katsuki Epoxidation of Indene
This protocol is a general method for the epoxidation of unfunctionalized olefins using a Salen-manganese complex.[1]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride ((R,R)-Mn(Salen)Cl)
-
Indene
-
Dichloromethane (CH₂Cl₂)
-
Buffered sodium hypochlorite solution (bleach, pH ~11.3)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand)
Procedure:
-
To a solution of indene in dichloromethane at 0 °C is added the (R,R)-Mn(Salen)Cl catalyst.
-
If used, 4-phenylpyridine N-oxide is added to the mixture.
-
The buffered bleach solution is added, and the biphasic mixture is stirred vigorously at 0 °C.
-
The reaction progress is monitored by gas chromatography (GC) or TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed in vacuo, and the crude epoxide is purified by flash chromatography.
Shi Asymmetric Epoxidation of trans-Stilbene
This organocatalytic method utilizes a fructose-derived ketone for the epoxidation of various olefins.
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-Stilbene
-
Acetonitrile (CH₃CN)
-
Dipotassium hydrogen phosphate (K₂HPO₄) buffer solution
-
Oxone® (potassium peroxymonosulfate)
-
Tetrabutylammonium sulfate (optional, as a phase-transfer catalyst)
Procedure:
-
A solution of the Shi catalyst and trans-stilbene in acetonitrile is prepared in a round-bottom flask.
-
The K₂HPO₄ buffer solution is added, followed by the optional phase-transfer catalyst.
-
The mixture is cooled to 0 °C in an ice bath.
-
Oxone® is added in portions over a period of time, and the reaction is stirred vigorously at 0 °C.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude epoxide is purified by flash chromatography.
Catalytic Cycles and Experimental Workflow
Visualizing the catalytic cycles and the experimental workflow can provide a deeper understanding of the reaction mechanisms and the process of catalyst discovery.
Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.
Caption: Catalytic cycle of the Jacobsen-Katsuki asymmetric epoxidation.
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Caption: A general workflow for screening and optimizing asymmetric epoxidation catalysts.
References
Diethyl Tartrate: A Superior Chiral Synthon for Asymmetric Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical development, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other could be inactive or even harmful.[1] Diethyl tartrate (DET), a diester of tartaric acid, has emerged as a highly versatile and cost-effective chiral synthon, offering significant advantages over other chiral building blocks and auxiliaries in a variety of asymmetric transformations.[1][2][3]
Derived from the readily available and inexpensive chiral pool of tartaric acid, DET provides a reliable method for introducing specific stereocenters with high fidelity.[1][3] Its utility spans from being a crucial component in one of the most powerful catalytic asymmetric reactions to serving as a foundational block for the synthesis of complex natural products.[3][4] This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Cornerstone of Asymmetric Epoxidation: The Sharpless-Katsuki Reaction
The most prominent application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation. This Nobel Prize-winning reaction facilitates the highly enantioselective epoxidation of primary and secondary allylic alcohols to 2,3-epoxyalcohols, which are versatile intermediates for a wide range of pharmaceuticals and natural products.[4][5][6] The catalyst system consists of titanium tetraisopropoxide [Ti(Oi-Pr)₄], an oxidant like tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate, most commonly DET.[4][7]
The genius of the Sharpless epoxidation lies in its predictability. The choice between the two commercially available enantiomers of DET, (+)-diethyl L-tartrate or (-)-diethyl D-tartrate, dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either enantiomer of the resulting epoxy alcohol.[8][9]
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Performance Data: this compound vs. Other Ligands
While other dialkyl tartrates like diisopropyl tartrate (DIPT) are also used in the Sharpless epoxidation, DET consistently delivers excellent results across a broad range of substrates. DIPT is sometimes favored for the kinetic resolution of secondary allylic alcohols, but the choice is often substrate-dependent.[6]
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (E)-2-Hexen-1-ol | (+)-DET | 85 | 95 | [10] |
| Geraniol | (+)-DIPT | 95 | >98 | J. Am. Chem. Soc. 1987, 109, 5765-5780 |
| Cinnamyl alcohol | (+)-DET | 90 | 96 | J. Am. Chem. Soc. 1987, 109, 5765-5780 |
| Allyl alcohol | (+)-DIPT | ~15 | 73 | [11] |
| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 | [11] |
This compound as a Versatile Chiral Building Block
Beyond its role as a chiral ligand, this compound is a valuable chiral building block, or "chiron," for the synthesis of complex, biologically active molecules.[3] Its C2 symmetry and four functional groups (two hydroxyls and two esters) allow for its elaboration into a wide array of target molecules, unambiguously setting two adjacent stereocenters.[3] Numerous natural products, including cytotoxic polyacetylenes, lactones, and alkaloids, have been synthesized using DET as a starting material.[3] For example, it has been employed in the synthesis of panaxydol, (+)-muricatacin, and nectrisine.[3]
Caption: Decision tree for selecting a chiral synthesis strategy.
Comparison with Other Chiral Synthons
While other powerful methods for asymmetric synthesis exist, such as those employing Evans' oxazolidinones or Oppolzer's camphorsultams, DET offers a unique combination of advantages.[12]
| Feature | This compound (as ligand/chiron) | Evans' Oxazolidinones | Oppolzer's Camphorsultams |
| Origin | Chiral Pool (Tartaric Acid) | Chiral Pool (Amino Acids) | Chiral Pool (Camphor) |
| Primary Use | Asymmetric epoxidation, chiral building block | Asymmetric aldol, alkylation, acylation | Asymmetric conjugate addition, Diels-Alder |
| Stoichiometry | Catalytic (as ligand), Stoichiometric (as chiron) | Stoichiometric | Stoichiometric |
| Cost | Relatively low | Moderate to high | Moderate to high |
| Availability | Both enantiomers readily available | Both enantiomers available | Both enantiomers available |
| Removal | Not applicable (ligand) or becomes part of the product (chiron) | Hydrolytic cleavage | Hydrolytic or reductive cleavage |
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol
The following protocol is a representative procedure for the Sharpless asymmetric epoxidation.[10]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
(+)-Diethyl L-tartrate ((+)-DET)
-
(E)-2-Hexen-1-ol
-
tert-Butyl hydroperoxide (TBHP), anhydrous in toluene (e.g., 2.71 M)
-
Aqueous solution of ferrous sulfate (FeSO₄) and tartaric acid
-
Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Ether (Et₂O)
-
Celite
Procedure:
-
Catalyst Preparation: A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.0 L of anhydrous CH₂Cl₂. The flask is cooled to -70°C in a dry ice-ethanol bath. To the cooled solvent, add 38.1 g (0.134 mol) of Ti(Oi-Pr)₄, followed by 33.1 g (0.161 mol) of (+)-DET.
-
Substrate Addition: To the catalyst mixture, add 25.0 g (0.25 mol) of (E)-2-hexen-1-ol.
-
Oxidant Addition: Precool 184.5 mL (0.50 mol) of 2.71 M TBHP in toluene to -20°C and add it to the reaction flask. The temperature will rise; allow the reaction mixture to warm to 0°C over a 2-hour period.
-
Workup - Quenching: In a separate 4-L beaker, prepare a quenching solution of 125 g of FeSO₄ and 50 g of tartaric acid in 1.0 L of water. Pour the reaction mixture into the vigorously stirred quenching solution. After 5 minutes, the two phases should be clear. Separate the layers. Extract the aqueous layer with CH₂Cl₂.
-
Workup - Tartrate Removal: Combine the organic layers and cool to 3°C. Add a precooled solution of 20 g of NaOH in 500 mL of brine.[10] Stir vigorously for 1 hour. Separate the aqueous phase and extract it with two 150-mL portions of ether.
-
Purification: Combine all organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the chiral epoxy alcohol.
Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.
Conclusion
This compound stands out as a preeminent chiral synthon due to its unique combination of high performance, versatility, and economic viability. Its role as the cornerstone of the Sharpless asymmetric epoxidation provides a predictable and highly efficient route to valuable chiral epoxy alcohols. Furthermore, its utility as a C2-symmetric chiral building block enables the streamlined synthesis of complex molecules. For researchers in drug discovery and development, the ready availability of both enantiomers of DET, coupled with its robust and well-documented reactivity, makes it an indispensable tool for the construction of enantiomerically pure compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Video: Sharpless Epoxidation [jove.com]
- 9. quora.com [quora.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. york.ac.uk [york.ac.uk]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of diethyl tartrate applications in total synthesis
A critical evaluation of diethyl tartrate-mediated asymmetric reactions against alternative methods in the synthesis of complex natural products, providing researchers with a data-driven guide to strategic synthetic decisions.
This compound, a readily available and inexpensive chiral molecule, has carved a significant niche in the landscape of asymmetric synthesis. Its application, most notably as a chiral ligand in the Sharpless Asymmetric Epoxidation, has enabled the stereocontrolled synthesis of a multitude of complex natural products. This guide provides a comprehensive comparison of synthetic routes utilizing this compound with alternative methodologies for the total synthesis of key bioactive molecules, including the insect pheromone (+)-disparlure, the inflammatory mediator leukotriene C-1, and the cytotoxic agent panaxydol. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic strategies, this document aims to equip researchers in chemistry and drug development with the necessary information to make informed decisions in their synthetic endeavors.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the total synthesis of selected natural products, comparing routes that employ this compound with notable alternative strategies.
| Target Molecule | Synthetic Strategy | Key Chiral Step | Overall Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
| (+)-Disparlure | Sharpless Asymmetric Epoxidation (using (-)-Diethyl Tartrate) | Asymmetric Epoxidation | ~19 | >95% ee | [1] |
| Synthesis from L-(+)-Glutamic Acid | Chiral Pool | Not explicitly stated | Not explicitly stated | [1] | |
| Synthesis from L-(+)-Tartaric Acid | Chiral Pool | Not explicitly stated | Not explicitly stated | [2] | |
| Leukotriene C-1 | Synthesis utilizing a chiral epoxide derived from a sugar | Not Applicable (Chiral Pool) | Not explicitly stated | Stereochemically defined | [3][4] |
| Panaxydol | Sharpless Asymmetric Epoxidation (using (+)-Diethyl L-Tartrate) | Asymmetric Epoxidation | 10 | >98% ee for key intermediate | [5] |
| Alternative Synthesis | Not specified | Not specified | Not specified | ||
| (+)-Boronolide | Synthesis from Diethyl D-Tartrate | Chiral Pool | Not explicitly stated | Not explicitly stated | |
| Synthesis from L-erythrulose | Chiral Pool | Not explicitly stated | High diastereoselectivity | [6] |
In-Depth Analysis of Synthetic Strategies
This section provides a detailed examination of the synthetic routes for each target molecule, including experimental protocols for key transformations and a discussion of the advantages and disadvantages of each approach.
(+)-Disparlure: A Case Study in Asymmetric Epoxidation
(+)-Disparlure, the sex pheromone of the gypsy moth, is a classic target for asymmetric synthesis. Its simple structure, featuring a single chiral epoxide, makes it an ideal candidate for evaluating the efficiency of various stereoselective methods.
1. Synthesis via Sharpless Asymmetric Epoxidation (utilizing (-)-Diethyl Tartrate)
This approach, a cornerstone of modern asymmetric synthesis, relies on the titanium-catalyzed epoxidation of an allylic alcohol in the presence of a chiral this compound ligand.[1]
Experimental Workflow: Sharpless Asymmetric Epoxidation of (Z)-2-tridecen-1-ol
Caption: Workflow for the Sharpless asymmetric epoxidation.
Key Experimental Protocol: Sharpless Asymmetric Epoxidation
To a solution of titanium(IV) isopropoxide in dichloromethane, cooled to -20 °C, is added (-)-diethyl tartrate. After stirring for 10 minutes, a solution of (Z)-2-tridecen-1-ol in dichloromethane is added, followed by the dropwise addition of tert-butyl hydroperoxide. The reaction mixture is stirred at -20 °C for 2 hours. The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid, and the layers are separated. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired epoxy alcohol.
Advantages:
-
High enantioselectivity (>95% ee).
-
Reliable and well-established methodology.
-
Commercially available and relatively inexpensive reagents.
Disadvantages:
-
Requires cryogenic temperatures.
-
The catalyst is sensitive to moisture.
2. Alternative Synthesis from L-(+)-Glutamic Acid
This route utilizes the chiral pool, starting from a naturally occurring and enantiomerically pure amino acid.[1]
Logical Relationship: Synthesis from L-(+)-Glutamic Acid
Caption: Key transformations from L-(+)-Glutamic Acid.
Key Experimental Protocol: Not explicitly detailed in the provided search results.
Advantages:
-
Starts from a readily available and inexpensive chiral starting material.
-
Avoids the use of expensive asymmetric catalysts.
Disadvantages:
-
Typically involves a longer synthetic sequence.
-
The overall yield may be lower compared to catalytic asymmetric methods.
3. Alternative Synthesis from L-(+)-Tartaric Acid
Similar to the glutamic acid route, this synthesis also leverages the chiral pool, using L-(+)-tartaric acid as the source of chirality.[2]
Logical Relationship: Synthesis from L-(+)-Tartaric Acid
Caption: General strategy from L-(+)-Tartaric Acid.
Key Experimental Protocol: Not explicitly detailed in the provided search results.
Advantages:
-
Utilizes a cheap and abundant chiral starting material.
-
Establishes the absolute stereochemistry from the outset.
Disadvantages:
-
Can require multiple protecting group manipulations.
-
May involve more synthetic steps compared to asymmetric catalytic routes.
Leukotriene C-1: A Complex Target
Leukotriene C-1 is a potent inflammatory mediator involved in allergic and inflammatory responses. Its complex structure, featuring a conjugated triene system and a peptide moiety, presents a significant synthetic challenge.
Synthesis of Leukotriene C-1
The seminal total synthesis of leukotriene C-1 by E.J. Corey and his group did not employ this compound in a catalytic asymmetric step. Instead, the chirality was introduced from a chiral pool starting material, D-(-)-ribose, to construct a key epoxy-alcohol intermediate.[3][4]
Signaling Pathway: Biosynthesis of Leukotrienes
Caption: Biosynthetic pathway of leukotrienes.
Key Experimental Protocol: Not explicitly detailed in the provided search results. A detailed protocol would require accessing the full publication.
Discussion:
While a direct comparison with a this compound-based synthesis of Leukotriene C-1 is not available from the search results, the Corey synthesis highlights a powerful alternative strategy. The use of a chiral pool starting material allows for the unambiguous establishment of multiple stereocenters. However, such an approach can be lengthy and may require significant synthetic manipulations. A hypothetical route using a Sharpless epoxidation could potentially shorten the synthesis of the epoxy-alcohol fragment, but the overall efficiency would depend on the subsequent steps.
Panaxydol: Cytotoxic Polyacetylene
Panaxydol is a naturally occurring polyacetylene with potent cytotoxic activity. Its synthesis requires the stereocontrolled introduction of a diol functionality.
Synthesis via Sharpless Asymmetric Epoxidation (utilizing (+)-Diethyl L-Tartrate)
The first enantioselective total synthesis of panaxydol established the absolute configuration of the C9 and C10 stereocenters using a Sharpless asymmetric epoxidation with (+)-diethyl L-tartrate as the chiral ligand.[5]
Logical Relationship: Synthesis of Panaxydol
Caption: Key steps in the synthesis of Panaxydol.
Key Experimental Protocol: Not explicitly detailed in the provided search results.
Discussion:
The successful application of the Sharpless asymmetric epoxidation in the total synthesis of panaxydol underscores the power of this method for setting adjacent stereocenters with high enantiomeric excess. The overall yield of 10% for a multi-step synthesis is respectable. Information on alternative synthetic routes to panaxydol is limited in the provided search results, making a direct comparison difficult. However, potential alternatives could involve asymmetric dihydroxylation or the use of chiral pool starting materials.
Conclusion
This compound, particularly through its application in the Sharpless Asymmetric Epoxidation, remains a powerful and reliable tool for the stereocontrolled synthesis of complex natural products. The high enantioselectivities and well-established protocols make it a go-to method for many synthetic chemists. However, alternative strategies, primarily those leveraging the chiral pool, offer viable and sometimes more economical routes, especially when the target molecule's stereochemistry can be directly traced back to an abundant natural product.
The choice between a this compound-mediated catalytic asymmetric approach and a chiral pool-based synthesis is ultimately a strategic one, dictated by factors such as the desired level of enantiopurity, the number of synthetic steps, the overall yield, and the cost and availability of starting materials. This guide provides a foundational dataset to aid researchers in making these critical decisions, emphasizing the importance of a thorough literature review and a comparative analysis of all available synthetic options. Future research will undoubtedly uncover new and even more efficient applications of this compound and other chiral auxiliaries, further expanding the synthetic chemist's toolkit for tackling the ever-increasing complexity of natural product synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis of (+)-boronolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Diethyl Tartrate: Efficacy and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral molecules like diethyl tartrate is of paramount importance. This compound, a key chiral auxiliary and building block in asymmetric synthesis, can be prepared through various methods, each with distinct advantages in terms of yield, reaction conditions, and catalyst choice.[1][2] This guide provides an objective comparison of common synthesis methods, supported by experimental data and detailed protocols.
The primary route to this compound is the Fischer esterification of tartaric acid with ethanol.[3] This reversible reaction necessitates the removal of water or the use of a catalyst to drive the equilibrium towards the product.[4][5] The choice of catalyst is a critical factor influencing the reaction's efficiency.
Comparison of Synthesis Methods
The following table summarizes the efficacy of different catalytic methods for the synthesis of this compound based on reported experimental data.
| Catalyst/Method | Yield (%) | Reaction Time | Key Conditions |
| Samarium(III) chloride (SmCl₃) | 96% | Not specified | 80-90°C |
| Thionyl chloride (SOCl₂) | >95% | 1-5 hours | 30-60°C |
| Ion-exchange Resin (Lewatit 3333) | 90% | Up to 60 hours | Reflux |
| Amberlyst 15 | 76% | 48 hours | Reflux |
| Boric acid (H₃BO₃) | Not specified | Not specified | Reflux in carbon tetrachloride |
| Sulfuric Acid (H₂SO₄) | Not specified | 10 hours | Reflux |
Experimental Protocols
Detailed methodologies for the key synthesis experiments are provided below.
Method 1: Samarium(III) Chloride Catalyzed Synthesis
This method demonstrates a high-yield synthesis using a lanthanide catalyst.[3]
Procedure:
-
A mixture of tartaric acid and 0.1-10 mol% of samarium(III) chloride in 2 mL of an appropriate alcohol is placed in a sealed reaction tube.
-
The reaction tube is placed on a preheated oil bath maintained at 80-90°C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess alcohol is evaporated.
-
The resulting residue is purified by silica gel chromatography using a gradient of ethyl acetate-hexane to yield this compound as a colorless oily substance.[3]
Method 2: Thionyl Chloride Mediated Synthesis
This approach utilizes thionyl chloride as an acylating agent, leading to high conversion rates.[6]
Procedure:
-
In a reaction vessel, add L-(+)-tartaric acid to anhydrous ethanol.
-
Cool the mixture to 0-30°C and add thionyl chloride dropwise over 1-3 hours.
-
After the addition is complete, warm the reaction mixture to 30-60°C and maintain it for 1-5 hours.
-
Following the reaction, remove the ethanol solvent under reduced pressure to obtain the crude L-(+)-diethyl tartrate.
-
The crude product can be further purified by adding a catalyst to eliminate byproducts, followed by filtration to yield the final product with a purity of over 99.0%.[6]
Method 3: Ion-Exchange Resin Catalyzed Synthesis
This protocol employs a solid acid catalyst, which can simplify product purification.[7]
Procedure:
-
In a 4-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a water separator, charge 1.5 kg (10 mol) of tartaric acid, 1.5 L (26 mol) of 96% ethanol, 1 L of chloroform, and 30 g of freshly activated, highly acidic ion-exchange resin (Lewatit 3333).
-
The mixture is stirred and heated at reflux until no more water separates, which may take up to 60 hours.
-
After the reaction, filter the mixture.
-
Evaporate the solvent and perform vacuum distillation of the residue to obtain this compound. The oil bath temperature should not exceed 145°C.[7]
Method 4: Amberlyst 15 Catalyzed Synthesis
This method uses a widely available acidic polymer resin as the catalyst.[8]
Procedure:
-
In a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser, combine 1.0 g of Amberlyst 15, 57.6 g (73.0 mL, 1.25 mol) of dry ethanol, and 15.0 g (100 mmol) of L-(+)-tartaric acid.
-
Heat the mixture under reflux with slow stirring for 48 hours.
-
Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.
-
Filter the solution to remove the catalyst.
-
Evaporate the excess ethanol using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum (at approximately 10⁻¹ hPa).[8]
Method 5: Boric Acid Catalyzed Synthesis
This procedure offers a non-corrosive and easily recyclable catalyst option.[3][9]
Procedure:
-
To a stirring solution of 1.0 g of carboxylic acid in 30 mL of dry ethanol, add 90 mg (1.5 mmol) of boric acid.
-
Stir the mixture at room temperature for 18 hours.
-
Remove the volatile components under vacuum with mild heating (40-45°C).
-
Purify the product by column chromatography (50-100% EtOAc/Hexane) to obtain L(+)-Diethyl L-tartrate.[3]
A variation of this method involves using carbon tetrachloride as a solvent and heating in an oil bath under reflux.[9]
Synthesis Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: General workflow for the synthesis of this compound via Fischer esterification.
This guide provides a comparative overview of several effective methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including desired yield, available equipment, and cost considerations. The high yields reported for the samarium(III) chloride and thionyl chloride methods make them particularly noteworthy for efficient synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]
A Comparative Analysis of Reaction Kinetics: DET vs. DIPT in Asymmetric Epoxidation
For researchers, scientists, and professionals in drug development, the selection of a catalyst system is a critical decision that can significantly impact the efficiency and stereoselectivity of a chemical transformation. In the realm of asymmetric epoxidation of allylic alcohols, the Sharpless-Katsuki epoxidation stands as a cornerstone reaction, with diethyl tartrate (DET) and diisopropyl tartrate (DIPT) being the most commonly employed chiral ligands. This guide provides an objective comparison of the reaction kinetics of DET- and DIPT-catalyzed epoxidation reactions, supported by available data and a detailed experimental protocol for kinetic analysis.
The inherent steric and electronic differences between the ethyl and isopropyl groups of DET and DIPT, respectively, can lead to notable variations in reaction rates, yields, and enantioselectivity. Understanding these differences is paramount for optimizing reaction conditions and achieving desired outcomes in complex synthetic pathways.
Comparative Performance: A Data-Driven Overview
While a direct, side-by-side comparison of kinetic parameters such as kcat and KM is not extensively documented in the literature under identical conditions, a qualitative and semi-quantitative analysis can be derived from the reported reaction outcomes for various allylic alcohol substrates. The following table summarizes key performance indicators for DET- and DIPT-catalyzed Sharpless asymmetric epoxidation reactions.
| Substrate | Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | 3.5 | 95 | 91 |
| Geraniol | (+)-DIPT | 2 | 65 | 90 |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | 3 | 89 | >98 |
| (Z)-3-Tridecen-1-ol | (+)-DET | 29 | 74 | 86 |
| Allyl alcohol | (-)-DIPT | 40% conversion | 70 | >95 |
Observations:
-
For certain (E)-allylic alcohols, DET has been reported to provide a higher enantiomeric excess (ee) compared to DIPT.
-
Conversely, for the epoxidation of allyl alcohol, DIPT has been shown to result in a higher yield.
-
The efficiency of kinetic resolution of racemic secondary allylic alcohols is observed to increase with the steric bulk of the tartrate ester, suggesting that DIPT may be more effective for such transformations.
Experimental Protocol for Kinetic Analysis
To facilitate a direct and quantitative comparison of DET- and DIPT-catalyzed reaction kinetics, the following detailed experimental protocol for monitoring the reaction progress is provided.
Objective: To determine the initial reaction rates and kinetic parameters for the Sharpless asymmetric epoxidation of a model allylic alcohol using both DET and DIPT as chiral ligands.
Materials:
-
Titanium (IV) isopropoxide [Ti(O-i-Pr)4]
-
L-(+)-Diethyl tartrate (DET)
-
L-(+)-Diisopropyl tartrate (DIPT)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Allylic alcohol substrate (e.g., geraniol)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium sulfite)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Gas chromatograph (GC) equipped with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral stationary phase.
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral tartrate (DET or DIPT) in anhydrous DCM at -20°C.
-
Slowly add titanium (IV) isopropoxide to the cooled solution while stirring.
-
Allow the mixture to stir for 30 minutes at -20°C to ensure the formation of the active catalyst complex.
-
-
Reaction Initiation and Monitoring:
-
To the pre-formed catalyst solution, add the allylic alcohol substrate and the internal standard.
-
Initiate the reaction by the dropwise addition of a standardized solution of TBHP.
-
Immediately after the addition of TBHP, withdraw the first aliquot (t=0) and quench it in a vial containing the quenching solution.
-
Continue to withdraw aliquots at regular time intervals (e.g., every 5-10 minutes for the initial phase of the reaction) and quench them in separate vials.
-
-
Sample Work-up:
-
For each quenched aliquot, add a suitable organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product of each aliquot by chiral GC or HPLC to determine the concentration of the remaining substrate and the formed epoxide product.
-
The enantiomeric excess of the product can also be determined from the chiral chromatogram.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By varying the initial concentrations of the substrate, catalyst, and oxidant, the reaction order with respect to each component and the rate constant (k) can be determined using the method of initial rates. The established rate law for the Sharpless epoxidation is: rate = k [allylic alcohol][Ti-tartrate][TBHP] / [inhibitor alcohol]
-
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of DET vs. DIPT catalyzed reactions.
By adhering to this standardized protocol, researchers can generate reliable and comparable kinetic data for DET- and DIPT-catalyzed epoxidation reactions, enabling a more informed catalyst selection for their specific synthetic needs. This systematic approach will contribute to a deeper understanding of the subtle yet significant impact of the chiral ligand structure on the reaction kinetics of this powerful asymmetric transformation.
A Cost-Benefit Analysis of Diethyl Tartrate in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of chiral auxiliaries is a critical decision in large-scale asymmetric synthesis, directly impacting both the stereochemical outcome and the economic viability of the process. Diethyl tartrate (DET) has long been a cornerstone in this field, particularly as a chiral ligand in the Sharpless asymmetric epoxidation. This guide provides an objective comparison of this compound with its primary alternatives, dimethyl tartrate (DMT) and diisopropyl tartrate (DIPT), supported by experimental data to inform purchasing and process development decisions.
Executive Summary
This compound offers a robust and cost-effective solution for achieving high enantioselectivity in various asymmetric transformations, most notably the Sharpless epoxidation. While alternatives like diisopropyl tartrate may offer marginal improvements in enantiomeric excess for specific substrates, this often comes at a higher cost. Dimethyl tartrate presents a slightly more economical option than DET, with comparable performance in many cases. The optimal choice will ultimately depend on the specific substrate, desired purity, and budgetary constraints of the large-scale synthesis.
Performance Comparison in Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The choice of the dialkyl tartrate ligand is paramount for achieving high yields and enantioselectivity. Below is a summary of comparative data for the epoxidation of various allylic alcohols using catalyst systems with (+)-diethyl tartrate and (+)-diisopropyl tartrate.
| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (+)-DET | 80 | 95 |
| (+)-DIPT | 77 | 91 | |
| (E)-α-Phenylcinnamyl alcohol | (+)-DET | 97 | >98 |
| (+)-DIPT | 95 | >98 | |
| (Z)-2-Hexen-1-ol | (+)-DET | 85 | 86 |
| (+)-DIPT | 75 | 91 | |
| 1-Tridecen-3-ol | (+)-DET | 90 | 95 |
| (+)-DIPT | 89 | 95 |
Data compiled from various sources demonstrating typical results under optimized conditions.
While comprehensive, direct comparative studies including dimethyl tartrate are less common in the literature, it is widely acknowledged to be an effective ligand, often yielding results comparable to this compound. One of the seminal papers on Sharpless epoxidation notes that (+)-dimethyl tartrate is as effective (>95% ee) as the ethyl ester for the epoxidation of certain allylic alcohols.
Cost-Benefit Analysis
To provide a clear economic perspective, the following table outlines the approximate costs of the tartrate ligands and the primary reagents used in the Sharpless epoxidation. Prices are based on bulk quantities from major chemical suppliers and are subject to variation.
| Reagent | Typical Bulk Price (USD/kg) | Key Considerations |
| (+)-Diethyl Tartrate (DET) | $50 - $150 | Widely available, well-documented performance. |
| (+)-Dimethyl Tartrate (DMT) | $40 - $120 | Slightly lower cost than DET, similar performance profile. |
| (+)-Diisopropyl Tartrate (DIPT) | $100 - $250 | Higher cost, may offer improved selectivity for some substrates. |
| Titanium(IV) isopropoxide | $30 - $80 | Standard catalyst, cost is a significant factor in the overall process economy. |
| tert-Butyl hydroperoxide (70% in water) | $20 - $60 | The oxidant, its cost and safe handling are important considerations. |
Analysis:
-
This compound (DET) strikes a balance between cost and performance, making it a go-to choice for many large-scale applications. Its extensive documentation in the scientific literature also provides a high degree of confidence in its performance.
-
Dimethyl Tartrate (DMT) offers a slight cost advantage over DET. For processes where DMT demonstrates equivalent performance to DET, it represents a more economical option.
-
Diisopropyl Tartrate (DIPT) is the most expensive of the three. Its use is typically justified when it delivers a significant improvement in enantiomeric excess that cannot be achieved with DET or DMT, and when the value of the final product outweighs the increased reagent cost.
Experimental Protocols
Below is a detailed, representative protocol for the Sharpless asymmetric epoxidation of an allylic alcohol. This procedure can be adapted for use with DET, DMT, or DIPT.
Materials:
-
Allylic alcohol (e.g., geraniol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(+)-Diethyl tartrate ((+)-DET), (+)-Dimethyl tartrate ((+)-DMT), or (+)-Diisopropyl tartrate ((+)-DIPT)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Powdered 3Å or 4Å molecular sieves
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 3Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).
-
Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C.
-
The chiral tartrate (e.g., (+)-DET, 6 mol%) is added to the cooled suspension, followed by the dropwise addition of titanium(IV) isopropoxide (5 mol%). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst.
-
The allylic alcohol (1 equivalent) is added, and the mixture is stirred for a further 15 minutes.
-
tert-Butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, ensuring the internal temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium fluoride or 10% aqueous NaOH solution and stirred vigorously for at least 1 hour at -20 °C before warming to room temperature.
-
The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral epoxy alcohol.
Visualizing the Process
To better understand the relationships and workflows involved, the following diagrams have been generated using the DOT language.
A Researcher's Guide to Confirming the Absolute Configuration of Products from Diethyl Tartrate
An objective comparison of leading analytical techniques for the unambiguous stereochemical assignment of chiral molecules synthesized using diethyl tartrate, supported by experimental data and detailed protocols.
In the realm of asymmetric synthesis, this compound (DET) stands as a cornerstone chiral auxiliary, pivotal in creating stereochemically defined molecules. Its application, most notably in the Sharpless asymmetric epoxidation, allows for the predictable formation of specific enantiomers. However, rigorous confirmation of the absolute configuration of the resulting products is a critical step for researchers in chemical synthesis and drug development, as the spatial arrangement of atoms dictates a molecule's biological activity. This guide provides an in-depth comparison of the primary analytical methods used for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Circular Dichroism (CD) Spectroscopy.
To illustrate these techniques, we will consider a classic example: the Sharpless asymmetric epoxidation of geraniol using (+)-diethyl tartrate, which selectively yields (2S,3S)-epoxygeraniol.
Comparison of Key Methods
The choice of method for determining absolute configuration is contingent on factors such as the physical state of the sample, the quantity available, and the presence of specific functional groups. Each technique offers distinct advantages and limitations.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD) Spectroscopy |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure. | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[1] | Measures the differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore.[2] |
| Sample Requirement | High-quality single crystal (often the rate-limiting step).[3] | Milligram quantities of the purified alcohol. | Microgram to milligram quantities in solution; requires a chromophore near the stereocenter. |
| Key Data Output | Atomic coordinates, bond lengths/angles, and the Flack parameter (a value close to 0 confirms the correct enantiomer). | A set of Δδ (δS - δR) values for protons near the chiral center. The sign of these values correlates to the absolute configuration.[4] | An experimental CD spectrum which is compared to a theoretically calculated spectrum for a known configuration. A good match confirms the assignment. |
| Advantages | Unambiguous and definitive determination of the entire molecular structure. | Applicable to non-crystalline samples (oils, liquids); relatively common instrumentation (NMR). | High sensitivity, requires small sample quantities, non-destructive. |
| Limitations | Crystal growth can be challenging or impossible for many compounds.[5] | Requires derivatization with both enantiomers of the Mosher's acid chloride; analysis can be complex for molecules with multiple stereocenters or conformational flexibility. | Requires a chromophore; reliant on the accuracy of computational models for theoretical spectra. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are outlines for each of the primary methods.
X-ray Crystallography
This technique provides the most definitive assignment of absolute configuration.[3]
Methodology:
-
Crystal Growth: A high-quality single crystal of the target compound (e.g., a crystalline derivative of (2S,3S)-epoxygeraniol) is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A molecular model is built into this map and refined.[7]
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering.[8] This is quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.
NMR Spectroscopy: Mosher's Ester Analysis
This method is a powerful tool for determining the absolute configuration of chiral secondary alcohols and amines when crystallization is not feasible.[9]
Methodology:
-
Derivatization: The chiral alcohol (e.g., (2S,3S)-epoxygeraniol) is divided into two portions. One is reacted with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding diastereomeric (S)- and (R)-MTPA esters, respectively.[5]
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric esters. Careful assignment of all relevant proton signals is crucial.
-
Data Analysis: For each assigned proton, the chemical shift difference (Δδ) is calculated: Δδ = δS - δR.
-
Configuration Assignment: The two diastereomers are drawn in a planar, extended conformation. Protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative values. This pattern of positive and negative Δδ values allows for the assignment of the absolute configuration at the carbinol center.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Imaging the absolute configuration of a chiral epoxide in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Mosher ester derivatives [sites.science.oregonstate.edu]
Safety Operating Guide
Proper Disposal Procedures for Diethyl Tartrate: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of diethyl tartrate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural steps are designed for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid that can cause serious eye and skin irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[2][3][4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][4]
-
Ignition Sources: Keep the chemical and its waste away from heat, sparks, open flames, and hot surfaces.[2][5][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is through a licensed chemical waste disposal contractor.[3][4][5] Do not pour it down the drain or into sewer systems.[4][5]
1. Waste Identification and Segregation:
-
Designate a specific waste container for this compound.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Do not mix this compound with other waste streams, particularly incompatible chemicals like strong acids, bases, or oxidizing agents.[2][5]
2. Containerization:
-
Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[7]
-
Ensure the container is in good condition, free of cracks or damage.
-
Leave at least 10% headspace in the container to allow for vapor expansion.[7] Keep the container tightly closed when not in use.[1][3]
3. Handling Spills and Contaminated Materials:
-
For Small Spills (<50 mL):
-
For Large Spills (>50 mL):
-
Contaminated Items: Any items grossly contaminated with this compound, such as gloves or paper towels, should be placed in the designated hazardous waste container.
4. Storage of Waste:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[1][5][7]
-
This storage area must be away from heat and incompatible materials.[2][5]
5. Final Disposal:
-
Arrange for the collection of the waste container through your institution's EHS office or a licensed chemical waste disposal company.[1][3][7]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[1]
-
Empty containers that once held this compound should be treated as hazardous waste and disposed of as the unused product.[1][3]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| GHS Hazard Class | Flammable Liquid (Category 4) |
| Skin Irritation (Category 2) | |
| Serious Eye Irritation (Category 2) | |
| Flash Point | 93 °C / 199.4 °F |
| Boiling Point | 242 °C / 467.6 °F |
| Molecular Weight | ~206.2 g/mol |
| Transport Regulation | Not classified as dangerous goods for transport |
Data sourced from multiple Safety Data Sheets (SDS).[1][2][3][5][6]
Disposal Workflow Diagram
The logical workflow for the proper disposal of this compound is illustrated below.
Caption: Workflow for this compound Waste Management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diethyl tartrate, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE and engineering controls.
| Category | Equipment/Control | Specification & Rationale |
| Engineering Controls | Fume Hood / Local Exhaust Ventilation | Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low and minimize inhalation exposure.[1][2] |
| Eyewash Station & Safety Shower | Facilities storing or using this compound should be equipped with an eyewash fountain and a safety shower for immediate decontamination in case of accidental exposure.[1] | |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Wear chemical splash-resistant safety glasses or goggles to protect against eye contact.[1][3][4] A face shield may be appropriate in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves selected based on an evaluation of the workplace hazards.[1][3][4] It is crucial to inspect gloves prior to use and use proper removal techniques to avoid skin contact.[4] |
| Skin & Body Protection | Laboratory Coat & Protective Clothing | A laboratory coat and close-toed footwear are the minimum requirements.[1] For more extensive handling, impervious clothing should be worn to prevent skin contact.[3][4] |
| Respiratory Protection | Air-Purifying Respirator | While not typically required with adequate engineering controls, if exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EU)) should be used.[3][5] Respirator use requires a formal respiratory protection program, including training and fit-testing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Proper Ventilation: Confirm that the fume hood or local exhaust ventilation is functioning correctly.[1][2]
-
Assemble all necessary PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare for Spills: Ensure that spill cleanup materials are readily available.
2. Handling this compound:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Minimize Inhalation: Avoid breathing fumes, vapors, or mist.[1][4]
-
Grounding: Take measures to prevent the buildup of electrostatic charge, as this compound is a combustible liquid.[6]
-
Safe Transfer: Use non-sparking tools and handle containers with care.[3] Keep containers tightly closed when not in use.[1]
-
No Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][6][7]
3. Post-Handling Procedures:
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Proper Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][7]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][3] Absorb the spill with an inert, non-combustible material such as sand or earth.[2]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][7] Rinse the mouth with water and seek immediate medical advice.[2]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[1]
-
Containment: Collect waste in suitable, closed, and properly labeled containers.[4]
-
Disposal Vendor: Arrange for disposal through a licensed chemical waste disposal company.[3][4] Do not dispose of this compound down the drain or into the environment.[3][7]
-
Contaminated Packaging: Dispose of empty containers as unused product in accordance with all applicable regulations.[1][4] Do not reuse empty containers.[1]
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
